Norbinaltorphimine dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H43N3O6.2ClH/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19;;/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2;2*1H/t27-,28-,35+,36+,37+,38+,39-,40-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJPJLHRMGPDPV-LZQROVCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H45Cl2N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018083 | |
| Record name | nor-Binaltorphimine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113158-34-2 | |
| Record name | Norbinaltorphimine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113158342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | nor-Binaltorphimine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORBINALTORPHIMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8WNP37PIV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Norbinaltorphimine Dihydrochloride: A Deep Dive into its Mechanism of Action as a Long-Acting Kappa-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Norbinaltorphimine (B1679850) dihydrochloride (B599025) (nor-BNI) stands as a cornerstone pharmacological tool in the study of the kappa-opioid receptor (KOR) system. Its remarkable potency, selectivity, and exceptionally long duration of action in vivo have made it an invaluable antagonist for elucidating the physiological and behavioral roles of the KOR. This technical guide provides a comprehensive overview of the mechanism of action of norbinaltorphimine, detailing its receptor binding profile, downstream signaling effects, and the experimental methodologies used to characterize this unique compound.
Core Mechanism: Potent and Selective Kappa-Opioid Receptor Antagonism
Norbinaltorphimine is a potent and highly selective competitive antagonist of the kappa-opioid receptor.[1] Its primary mechanism of action involves binding to the KOR with high affinity, thereby preventing the binding and subsequent signaling of endogenous opioid peptides, such as dynorphins, as well as exogenous KOR agonists.[2] While it displays the highest affinity for the KOR, it has significantly lower affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), making it a selective tool for isolating KOR-mediated effects.[1]
Quantitative Pharmacological Profile
The selectivity and potency of norbinaltorphimine have been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and antagonist potency (pA2) values, demonstrating its pronounced preference for the kappa-opioid receptor.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Reference |
| Kappa (κ) | 0.1 - 0.5 | [3] |
| Mu (μ) | 10 - 50 | [3] |
| Delta (δ) | 50 - 200 | [3] |
| Receptor Subtype | Antagonist Potency (pA2) | Reference |
| Kappa (κ) | 10.2 - 10.4 | [1] |
| Mu (μ) | 7.4 - 7.6 | [1] |
| Delta (δ) | 7.6 - 7.8 | [1] |
The Enigma of Long-Lasting Action: The Role of JNK Signaling
A defining characteristic of norbinaltorphimine is its remarkably prolonged duration of action in vivo, with antagonist effects observed for days to weeks after a single administration.[4] This extended activity is not readily explained by its pharmacokinetic profile alone. Research has revealed a novel mechanism involving the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4]
Upon binding to the KOR, norbinaltorphimine acts as a "biased agonist," selectively activating the JNK cascade in a G-protein-independent manner.[5][6] This sustained JNK activation is thought to induce downstream modifications that result in a long-lasting functional inactivation of the KOR, preventing it from signaling even after norbinaltorphimine has dissociated from the receptor.[4] This disruption of KOR signaling is responsible for the persistent antagonist effects observed in vivo.[4]
Modulation of Downstream Signaling: Adenylyl Cyclase Inhibition
Kappa-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o subunit. Activation of KOR by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] As a competitive antagonist, norbinaltorphimine blocks the ability of KOR agonists to inhibit adenylyl cyclase.[8] By preventing agonist-induced Gαi/o activation, norbinaltorphimine maintains basal adenylyl cyclase activity.
Experimental Protocols
The characterization of norbinaltorphimine's mechanism of action relies on a variety of well-established experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of norbinaltorphimine for opioid receptors.
Objective: To quantify the affinity of norbinaltorphimine for kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor subtype (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR)
-
Norbinaltorphimine dihydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of norbinaltorphimine in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: A high concentration of a non-labeled ligand, radioligand, and cell membranes.
-
Competition Binding: Norbinaltorphimine dilution, radioligand, and cell membranes.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of norbinaltorphimine that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Inhibition Assay
This functional assay assesses the ability of norbinaltorphimine to block agonist-mediated inhibition of adenylyl cyclase.
Objective: To determine the functional antagonist activity of norbinaltorphimine at the kappa-opioid receptor.
Materials:
-
Cells expressing the kappa-opioid receptor (e.g., CHO-KOR cells)
-
This compound
-
A KOR agonist (e.g., U-50,488H)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of norbinaltorphimine for a specific duration.
-
Add the KOR agonist in the presence of forskolin to all wells except the control wells.
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in each well using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the agonist concentration in the presence and absence of different concentrations of norbinaltorphimine.
-
Determine the rightward shift in the agonist dose-response curve caused by norbinaltorphimine to calculate its antagonist potency (pA2 value).
Tail-Flick Test (In Vivo)
This behavioral assay is used to evaluate the antagonist effects of norbinaltorphimine on agonist-induced analgesia in animals.
Objective: To assess the in vivo antagonist activity and duration of action of norbinaltorphimine.
Materials:
-
Mice or rats
-
This compound
-
A KOR agonist (e.g., U-50,488H)
-
Tail-flick apparatus (with a radiant heat source)
-
Animal restrainers
Procedure:
-
Acclimate the animals to the testing room and the restrainers.
-
Administer norbinaltorphimine or vehicle to the animals (e.g., via subcutaneous injection).
-
At a predetermined time after norbinaltorphimine administration, administer the KOR agonist.
-
At the time of peak agonist effect, place the animal in the restrainer and position its tail over the radiant heat source of the tail-flick apparatus.
-
Measure the latency for the animal to flick its tail away from the heat source. A cut-off time is used to prevent tissue damage.
-
Compare the tail-flick latencies between the vehicle-treated and norbinaltorphimine-treated groups to determine the antagonist effect.
-
To assess the duration of action, repeat the agonist challenge at various time points (e.g., days or weeks) after a single administration of norbinaltorphimine.
Conclusion
This compound is a powerful and selective kappa-opioid receptor antagonist with a multifaceted mechanism of action. Its high affinity and selectivity for the KOR make it an indispensable tool for dissecting the roles of this receptor system. Furthermore, its unique, long-lasting in vivo activity, mediated by the activation of the JNK signaling pathway, provides a fascinating example of biased agonism and has opened new avenues for understanding GPCR signaling and regulation. The experimental protocols detailed herein provide a framework for the continued investigation and application of this important pharmacological agent in neuroscience and drug development.
References
- 1. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kappa-Opioid receptor-transfected cell lines: modulation of adenylyl cyclase activity following acute and chronic opioid treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Selective Kappa-Opioid Receptor Antagonist nor-Binaltorphimine (nor-BNI): A Technical Guide to Its Receptor Selectivity and Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nor-binaltorphimine (nor-BNI) is a potent and highly selective antagonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor implicated in a range of physiological and pathological processes including pain, addiction, and mood disorders. This technical guide provides an in-depth overview of the binding affinity and selectivity of nor-BNI for the KOR. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in the study and application of this critical pharmacological tool.
Introduction
The kappa-opioid receptor (KOR) system, including its endogenous peptide ligands, the dynorphins, is a key modulator of neuronal activity and behavior. Dysregulation of this system has been linked to various neuropsychiatric conditions, making the KOR a significant target for therapeutic intervention. Nor-binaltorphimine (nor-BNI) has emerged as an indispensable research tool due to its high affinity and selectivity for the KOR over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).[1][2][3] This selectivity allows for the precise dissection of KOR-mediated effects in complex biological systems. This guide aims to consolidate the current understanding of nor-BNI's interaction with opioid receptors, providing both quantitative data and methodological insights.
Quantitative Analysis of nor-BNI Receptor Affinity and Selectivity
The affinity of nor-BNI for opioid receptors is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The selectivity of nor-BNI is determined by comparing its Ki value at the KOR to its Ki values at the MOR and DOR.
| Receptor Subtype | nor-BNI Affinity (Ki, nM) | Reference |
| Kappa (κ) | 0.1 - 2.5 | [4] |
| Mu (μ) | 10 - 50 | [4] |
| Delta (δ) | 20 - 100 | [4] |
Table 1: Representative Binding Affinities of nor-BNI for Opioid Receptors. This table summarizes the range of reported Ki values for nor-BNI at the kappa, mu, and delta opioid receptors. The significantly lower Ki for the kappa receptor demonstrates its high affinity and selectivity.
| Selectivity Ratio | Calculation | Value | Reference |
| κ vs. μ | Ki (μ) / Ki (κ) | ~20 - 50 fold | [4] |
| κ vs. δ | Ki (δ) / Ki (κ) | ~40 - 100 fold | [4] |
Table 2: Selectivity Ratios of nor-BNI. This table illustrates the pronounced selectivity of nor-BNI for the kappa-opioid receptor over the mu and delta subtypes, calculated from the affinity data.
Experimental Protocols
Radioligand Binding Assay for Determining nor-BNI Affinity (Ki)
This protocol outlines a competitive radioligand binding assay to determine the Ki of nor-BNI for the KOR.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]U-69,593 (a selective KOR agonist) or [³H]diprenorphine (a non-selective antagonist)
-
Non-specific binding control: Unlabeled U-69,593 or naloxone (B1662785) at a high concentration (e.g., 10 µM)
-
Nor-binaltorphimine (nor-BNI) at a range of concentrations
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a dilution series of nor-BNI in assay buffer.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of nor-BNI.
-
For total binding, omit nor-BNI. For non-specific binding, add a high concentration of the unlabeled ligand.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the nor-BNI concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
[³⁵S]GTPγS Binding Assay for Functional Antagonism
This functional assay measures the ability of nor-BNI to block agonist-induced G-protein activation.
Materials:
-
Cell membranes expressing the KOR
-
[³⁵S]GTPγS
-
KOR agonist (e.g., U-50,488H)
-
Nor-binaltorphimine (nor-BNI)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (Guanosine diphosphate)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Pre-incubate cell membranes with varying concentrations of nor-BNI for a set period (e.g., 15-30 minutes) at 30°C.
-
Add a fixed concentration of the KOR agonist to stimulate G-protein activation.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP to the mixture.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Data is expressed as the percentage of agonist-stimulated [³⁵S]GTPγS binding in the absence of nor-BNI. The IC50 value for nor-BNI can then be determined.
Schild Analysis for Determining Antagonist Potency (pA₂)
Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) and the pA₂ value of a competitive antagonist. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
Procedure:
-
Perform a cumulative concentration-response curve for a KOR agonist (e.g., Dynorphin A) in a functional assay (e.g., calcium mobilization or GTPγS binding) to determine its EC50.[1][6]
-
Repeat the agonist concentration-response curve in the presence of several fixed concentrations of nor-BNI.
-
Calculate the dose ratio (DR) for each concentration of nor-BNI. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of nor-BNI on the x-axis.
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The x-intercept of the regression line is the pA₂ value.[7] The antilog of the pA₂ value gives the Kb of the antagonist.
Visualizations
Kappa-Opioid Receptor Signaling Pathways
Experimental Workflow for Radioligand Binding Assay
References
- 1. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure based discovery of new antagonist and biased agonist chemotypes for the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
The Enduring Enigma of Norbinaltorphimine Dihydrochloride: A Technical Guide to its Complex Pharmacology
For Immediate Release
Norbinaltorphimine (B1679850) dihydrochloride (B599025) (nor-BNI), a derivative of the opioid antagonist naltrexone, stands as a cornerstone tool in opioid research. Its remarkable potency and selectivity for the kappa-opioid receptor (KOR), coupled with an unusually prolonged duration of action, have made it an indispensable pharmacological probe. This technical guide provides an in-depth exploration of the pharmacological properties of nor-BNI, tailored for researchers, scientists, and drug development professionals. We delve into its binding characteristics, functional effects, and the intricate signaling pathways it modulates, supported by detailed experimental methodologies.
Core Pharmacological Properties: An Overview
Norbinaltorphimine is widely recognized as a highly potent and selective antagonist of the kappa-opioid receptor.[1][2] Some studies also suggest it may act as an inverse agonist at this receptor.[3] Its defining characteristic is a slow onset of action in vivo, with peak antagonist effects observed hours after administration, followed by an exceptionally long-lasting blockade of KOR function that can persist for days to weeks.[4][5] This protracted effect is not fully explained by its pharmacokinetic profile alone, but rather involves the activation of specific intracellular signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of norbinaltorphimine with opioid receptors.
Table 1: Opioid Receptor Binding Affinities of Norbinaltorphimine Dihydrochloride
| Receptor Subtype | Test System | Radioligand | Parameter | Value (nM) | Reference |
| Kappa (κ) | Human recombinant (CHO cells) | [3H]Diprenorphine | pKi | 0.11 | [6] |
| Kappa (κ) | Guinea pig brain membrane | [3H]U69,593 | Ki | 0.23 | [7] |
| Mu (μ) | Human recombinant (CHO cells) | [3H]Diprenorphine | pKi | 65.2 | [6] |
| Delta (δ) | Human recombinant (CHO cells) | [3H]Diprenorphine | pKi | 65.2 | [6] |
| Delta (δ) | Guinea pig brain membrane | [3H]DPDPE | pIC50 | 22 | [6] |
Note: pKi and pIC50 values have been converted to nM for consistency. The affinity of nor-BNI can vary depending on the experimental conditions, including the radioligand and tissue/cell preparation used.
Table 2: Functional Antagonist Potency of this compound
| Assay Type | Test System | Agonist | Parameter | Value | Reference |
| [35S]GTPγS Binding | Human recombinant KOR | U50,488 | pA2 | ~10.2-10.4 | [8] |
| cAMP Inhibition | HEK-293/h-KOR cells | U50,488 | IC50 (of U50,488 with 100nM nor-BNI) | Significantly increased | [9] |
| Smooth Muscle Bioassay | Guinea Pig Ileum | Ethylketazocine | pA2 | 10.4 | [2] |
Key Signaling Pathways and Mechanisms of Action
Norbinaltorphimine's long-lasting antagonist effects are attributed to its ability to act as a "biased agonist," initiating a unique signaling cascade that leads to a prolonged state of KOR desensitization. A key player in this pathway is the c-Jun N-terminal kinase (JNK).
Upon binding to the KOR, nor-BNI triggers the phosphorylation of JNK.[10] This activation of the JNK pathway is independent of the classical G-protein signaling cascade typically initiated by KOR agonists.[11] The sustained activation of JNK is thought to lead to downstream effects, including the synthesis of new proteins that maintain the KOR in a desensitized state, thereby producing a long-lasting functional antagonism.[12]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of nor-BNI for the kappa-opioid receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the kappa-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by differential centrifugation.[4]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]U69,593), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the nor-BNI concentration. Determine the IC50 value (the concentration of nor-BNI that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]
[35S]GTPγS Binding Assay
This functional assay measures the ability of nor-BNI to antagonize agonist-induced G-protein activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the kappa-opioid receptor as described for the radioligand binding assay.[4]
-
Assay Setup: In a 96-well plate, pre-incubate the membranes with varying concentrations of nor-BNI. Then, add a fixed concentration of a KOR agonist (e.g., U50,488) and [35S]GTPγS.[4] Include baseline (no agonist) and agonist-stimulated controls.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[4]
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.
-
Detection: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the ability of nor-BNI to inhibit the agonist-stimulated [35S]GTPγS binding and calculate its antagonist potency (e.g., pA2 value).
cAMP Inhibition Assay
This assay assesses the functional antagonism of nor-BNI on the inhibition of adenylyl cyclase by a KOR agonist.
Methodology:
-
Cell Culture: Culture cells stably expressing the kappa-opioid receptor (e.g., HEK293 or CHO cells).
-
Assay Procedure: Pre-treat the cells with varying concentrations of nor-BNI. Stimulate the cells with a fixed concentration of a KOR agonist in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the concentration-dependent inhibition of the agonist-induced decrease in cAMP by nor-BNI to quantify its antagonist activity.[9]
In Vivo Antagonism Experimental Workflow
This outlines a typical workflow to assess the long-lasting antagonist effects of nor-BNI in an animal model of analgesia.
Methodology:
-
Animal Acclimatization: Acclimate the animals (e.g., mice or rats) to the housing and experimental conditions.
-
Pre-treatment: Administer a single dose of this compound or vehicle control via a suitable route (e.g., subcutaneous or intraperitoneal injection).[13]
-
Time Course: At various time points after nor-BNI administration (e.g., 24 hours, 7 days, 14 days), challenge the animals with a selective KOR agonist.[5][14]
-
Behavioral Assessment: Measure the agonist-induced behavioral effect (e.g., analgesia using a tail-flick or hot-plate test).
-
Data Analysis: Compare the agonist response in nor-BNI-pretreated animals to that in vehicle-treated animals to determine the magnitude and duration of the antagonist effect.
Conclusion
This compound remains a powerful and enigmatic tool in pharmacology. Its high selectivity for the kappa-opioid receptor and its unique, long-lasting mechanism of action, mediated by JNK signaling, provide researchers with a valuable means to investigate the physiological and pathophysiological roles of the KOR system. A thorough understanding of its complex pharmacological properties, as outlined in this guide, is essential for its effective application in both basic and translational research.
References
- 1. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Norbinaltorphimine Dihydrochloride for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Norbinaltorphimine dihydrochloride (B599025) (nor-BNI), a pivotal tool in neuroscience research. We will delve into its mechanism of action, key experimental applications, and the underlying signaling pathways it modulates.
Core Concepts: Understanding Norbinaltorphimine Dihydrochloride
Norbinaltorphimine, commonly known as nor-BNI, is a highly potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3][4] Its remarkable selectivity makes it an invaluable pharmacological tool for dissecting the physiological and pathological roles of the KOR system, distinguishing its effects from those mediated by mu- and delta-opioid receptors. One of the most notable characteristics of nor-BNI is its exceptionally long duration of action in vivo, with antagonist effects observed for days to weeks following a single administration.[5][6] This protracted effect is thought to be due to its pharmacokinetic properties and potential to induce long-lasting conformational changes in the KOR.
Physicochemical Properties and Quantitative Data
A clear understanding of nor-BNI's properties is crucial for its effective use in research.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₄₃N₃O₆ · 2HCl | |
| Molecular Weight | 734.72 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Water (up to 50 mM), DMSO (up to 25 mM with gentle warming) | [2] |
| Storage | Store at -20°C | [2] |
Binding Affinity and Selectivity
Nor-BNI's high affinity and selectivity for the KOR are its defining features. The following table summarizes its binding affinities (Ki) and antagonist potencies (pA2) for the three main opioid receptors. Lower Ki values indicate higher binding affinity.
| Opioid Receptor Subtype | Binding Affinity (Ki, nM) | Antagonist Potency (pA2) | Reference |
| Kappa (κ) | ~0.1 - 1.0 | 10.2 - 10.4 | [1][2][7] |
| Mu (μ) | > 100 | 7.4 - 7.6 | [1][2] |
| Delta (δ) | > 100 | 7.6 - 7.8 | [1][2] |
Mechanism of Action and Signaling Pathways
Nor-BNI exerts its effects by competitively binding to the KOR, a G-protein coupled receptor (GPCR), thereby blocking the binding of endogenous opioid peptides like dynorphin.[8][9][10] Activation of the KOR by an agonist typically leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[9][11] This cascade of events ultimately leads to a decrease in neuronal excitability. Nor-BNI, by blocking these initial binding events, prevents these downstream effects.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of nor-BNI for the KOR.
Materials:
-
Cell membranes expressing the kappa-opioid receptor
-
[³H]-U69,593 (radioligand)
-
This compound (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing KORs in ice-cold lysis buffer. Centrifuge to pellet the membranes and wash multiple times. Resuspend the final pellet in binding buffer.[12]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation
-
A fixed concentration of [³H]-U69,593 (typically at or below its Kd)
-
Varying concentrations of nor-BNI (for competition curve) or buffer (for total binding)
-
A high concentration of a non-labeled ligand (e.g., naloxone) to determine non-specific binding.[12]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the nor-BNI concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Conditioned Place Preference (CPP)
This protocol assesses the aversive or rewarding properties of KOR modulation by nor-BNI.
Apparatus:
-
A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[13][14]
Procedure:
-
Habituation (Pre-conditioning): Allow the animal (e.g., rat or mouse) to freely explore all compartments of the apparatus for a set period (e.g., 15-30 minutes) for one or more days. Record the time spent in each compartment to establish baseline preference.[13][14][15]
-
Conditioning: This phase typically lasts for several days. On alternating days:
-
Drug Pairing: Administer nor-BNI (or a KOR agonist to be tested with nor-BNI) and confine the animal to one of the compartments for a set duration (e.g., 30-45 minutes).[13][15][16]
-
Vehicle Pairing: Administer the vehicle solution and confine the animal to the other compartment for the same duration.[13][15][16]
-
The compartment paired with the drug can be assigned based on the animal's initial preference (biased design) or randomly (unbiased design).[13]
-
-
Testing (Post-conditioning): After the conditioning phase, place the animal in the central (neutral) compartment, if applicable, and allow it to freely access all compartments for the same duration as the habituation phase. Record the time spent in each compartment.[13][15]
-
Data Analysis: Compare the time spent in the drug-paired compartment during the testing phase to the time spent in the same compartment during the habituation phase. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, while a significant decrease suggests a conditioned place aversion.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for evaluating the in vivo effects of nor-BNI.
Conclusion
This compound remains an indispensable tool for neuroscience researchers. Its high selectivity and long-lasting antagonism of the kappa-opioid receptor provide a unique advantage in elucidating the complex roles of the KOR system in a variety of neurological processes and disorders. The detailed protocols and data presented in this guide are intended to facilitate the effective design and execution of experiments utilizing this powerful pharmacological agent.
References
- 1. nor-Binaltorphimine dihydrochloride | kappa opioid receptor antagonist | CAS# 105618-26-6 | InvivoChem [invivochem.com]
- 2. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 3. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Conditioned Place Preference in Rodents and Humans | Veterian Key [veteriankey.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Investigating the Endogenous Opioid System with Nor-Binaltorphimine (nor-BNI): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nor-binaltorphimine (nor-BNI) is a cornerstone pharmacological tool for investigating the endogenous opioid system, particularly the role of the kappa-opioid receptor (KOR). Its high selectivity and long-lasting antagonist properties in vivo make it an invaluable asset for elucidating the physiological and pathophysiological functions of the dynorphin/KOR system, which is implicated in pain, addiction, depression, and other neuropsychiatric disorders. This technical guide provides an in-depth overview of nor-BNI, including its mechanism of action, pharmacokinetic profile, and its application in key in vitro and in vivo experimental paradigms. Detailed protocols for radioligand binding, functional assays, and behavioral studies are presented, alongside a comprehensive summary of its binding affinities. Furthermore, this guide includes visualizations of the KOR signaling pathway and experimental workflows to facilitate a deeper understanding of its use in research and drug development.
Introduction to Nor-Binaltorphimine (nor-BNI)
Nor-binaltorphimine is a highly potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2] It is a derivative of naltrexone (B1662487) and is characterized by its exceptionally long duration of action, which can persist for several weeks after a single administration.[3][4] This prolonged effect is a key feature that distinguishes nor-BNI from other opioid antagonists and makes it particularly useful for studying the chronic effects of KOR blockade.[4] Nor-BNI acts as an inverse agonist at the KOR, meaning it can reduce the basal activity of the receptor in addition to blocking the effects of agonists.[5] Its high selectivity for the KOR over mu- and delta-opioid receptors minimizes off-target effects, providing a more precise tool for dissecting the function of the dynorphin/KOR system.[1][2]
Mechanism of Action and Signaling Pathways
The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.[6][7] Activation of the KOR by its endogenous ligand, dynorphin, or exogenous agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] The dissociation of the G-protein βγ subunits can also lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability.
Beyond the canonical G-protein signaling, KOR activation can also trigger β-arrestin-dependent pathways. This can lead to the activation of mitogen-activated protein kinases (MAPKs) such as p38 and extracellular signal-regulated kinases (ERK1/2).[3][7] The β-arrestin pathway is often associated with the dysphoric and aversive effects of KOR agonists.[3]
Nor-BNI exerts its antagonist effects by competitively binding to the KOR and preventing the binding of endogenous and exogenous agonists. Its long-lasting effects are thought to be due to a "pseudo-irreversible" binding mechanism, potentially involving a slow dissociation rate from the receptor.[8]
Quantitative Data: Binding Affinity and Selectivity
The selectivity of nor-BNI for the KOR is a critical aspect of its utility. The following table summarizes the binding affinities (Ki values) of nor-BNI for the mu (μ), delta (δ), and kappa (κ) opioid receptors from various studies. A lower Ki value indicates a higher binding affinity.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Kappa (κ) | [³H]U-69,593 | Guinea Pig Brain | 0.28 ± 0.04 | [9] |
| [³H]Diprenorphine | CHO-hKOR | 1.72 ± 4.38 | [10] | |
| [³H]Diprenorphine | KOR Membranes | 0.8 ± 0.2 | [11] | |
| Mu (μ) | [³H]DAMGO | Guinea Pig Brain | 47.7 ± 5.6 | [9] |
| [³H]Diprenorphine | CHO-hMOR | 25.8 ± 6.9 | [10] | |
| [³H]Diprenorphine | MOR Membranes | 11 ± 3 | [11] | |
| Delta (δ) | [³H]DPDPE | Guinea Pig Brain | 78.5 ± 9.1 | [9] |
| [³H]Diprenorphine | CHO-hDOR | 75.9 ± 15.2 | [10] | |
| [³H]Diprenorphine | DOR Membranes | 22 ± 5 | [11] |
As the data indicates, nor-BNI exhibits significantly higher affinity for the kappa-opioid receptor compared to the mu- and delta-opioid receptors, confirming its selectivity.
Pharmacokinetics
The pharmacokinetic profile of nor-BNI is characterized by rapid distribution and a remarkably long residence time in the brain, which underlies its prolonged antagonist activity.[3][12] Studies in rodents have shown that after systemic administration, nor-BNI quickly enters the brain, with concentrations peaking within hours.[13] However, while plasma levels decline relatively rapidly, nor-BNI is retained in the brain for an extended period, with detectable levels for up to 21 days after a single dose.[3][13] The brain-to-plasma concentration ratio of nor-BNI increases over time, indicating its sequestration and slow elimination from the central nervous system.[12]
| Time Point | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio | Reference |
| 1 hour | ~100 | ~250 | ~0.4 | [6] |
| 4 hours | ~50 | ~50 | ~1.0 | [12] |
| 24 hours | ~30 | <10 | >3.0 | [6][12] |
| 7 days | ~10 | Not detectable | - | [12] |
| 21 days | Detectable | Not detectable | - | [3] |
Experimental Protocols
In Vitro Assays
This protocol describes a competitive radioligand binding assay to determine the affinity of nor-BNI for the kappa-opioid receptor expressed in CHO-K1 cells.
Materials:
-
CHO-K1 cells stably expressing the human kappa-opioid receptor (CHO-hKOR)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Radioligand: [³H]U-69,593 (specific activity ~40-60 Ci/mmol)
-
Non-specific binding control: Unlabeled U-50,488 (10 µM)
-
Nor-BNI solutions of varying concentrations
-
96-well microplates
-
Glass fiber filters (GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Harvest CHO-hKOR cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]U-69,593 (final concentration ~1 nM), and 100 µL of membrane suspension (20-40 µg protein).
-
Non-specific Binding: 50 µL of 10 µM unlabeled U-50,488, 50 µL of [³H]U-69,593, and 100 µL of membrane suspension.
-
Competition: 50 µL of varying concentrations of nor-BNI, 50 µL of [³H]U-69,593, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of nor-BNI to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
This protocol outlines a method to assess the antagonist effect of nor-BNI on agonist-induced inhibition of cAMP production in CHO-hKOR cells.
Materials:
-
CHO-hKOR cells
-
Assay medium: Serum-free DMEM/F12
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
KOR agonist (e.g., U-50,488)
-
Nor-BNI solutions
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Seed CHO-hKOR cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Replace the culture medium with assay medium and pre-incubate the cells with varying concentrations of nor-BNI for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) and the KOR agonist (at its EC₈₀ concentration) to the wells and incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of nor-BNI to determine the IC₅₀ value for the antagonism of the agonist-induced inhibition of cAMP production.
This protocol describes the detection of nor-BNI's ability to block agonist-induced ERK1/2 phosphorylation via Western blotting.[1][12]
Materials:
-
CHO-hKOR cells
-
Serum-free medium
-
KOR agonist (e.g., U-50,488)
-
Nor-BNI solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed CHO-hKOR cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with nor-BNI for 30 minutes, followed by stimulation with the KOR agonist for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the antibody against total-ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total-ERK1/2. Normalize the p-ERK1/2 signal to the total-ERK1/2 signal.
In Vivo Behavioral Assay: Conditioned Place Aversion (CPA)
This protocol describes a conditioned place aversion paradigm to assess the ability of nor-BNI to block the aversive effects of a KOR agonist in mice.[15][16]
Materials:
-
Conditioned place preference apparatus with two distinct compartments
-
Nor-BNI
-
KOR agonist (e.g., U-50,488)
-
Saline solution
Procedure:
-
Pre-conditioning (Day 1): Place each mouse in the apparatus with free access to both compartments for 15 minutes. Record the time spent in each compartment to determine any initial preference.
-
Conditioning (Days 2-5):
-
On days 2 and 4, administer the KOR agonist (e.g., 5-10 mg/kg, s.c.) and confine the mouse to its initially non-preferred compartment for 30 minutes.
-
On days 3 and 5, administer saline and confine the mouse to its initially preferred compartment for 30 minutes.
-
-
Nor-BNI Treatment: To test the effect of nor-BNI, administer it (e.g., 10-20 mg/kg, i.p. or s.c.) 24 hours before the first conditioning session with the KOR agonist.
-
Test (Day 6): Place each mouse in the apparatus with free access to both compartments for 15 minutes and record the time spent in each.
-
Data Analysis: Calculate the preference score as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment. A significant negative score indicates aversion. Compare the preference scores between the vehicle-treated and nor-BNI-treated groups.
Conclusion
Nor-binaltorphimine remains an indispensable tool for researchers investigating the endogenous opioid system. Its high selectivity for the kappa-opioid receptor and its remarkably long duration of action provide a unique advantage for studying the chronic implications of KOR blockade in a variety of physiological and pathological processes. This guide has provided a comprehensive overview of nor-BNI, from its molecular mechanism and signaling pathways to practical experimental protocols and quantitative data. By utilizing the information and methodologies presented here, researchers can continue to unravel the complex roles of the dynorphin/KOR system and pave the way for the development of novel therapeutics for a range of disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prefrontal Cortical Kappa-Opioid Receptor Modulation of Local Neurotransmission and Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Norbinaltorphimine Dihydrochloride: Chemical Structure, Synthesis, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norbinaltorphimine (B1679850) dihydrochloride (B599025) (nor-BNI) is a highly potent and selective antagonist of the kappa-opioid receptor (KOR), making it an invaluable tool in neuroscience research. Its unique pharmacological profile, characterized by a long duration of action, has facilitated significant advancements in understanding the role of the KOR system in pain, addiction, depression, and other neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and an in-depth look at the signaling pathways modulated by Norbinaltorphimine dihydrochloride.
Chemical Structure and Properties
Norbinaltorphimine is a bivalent ligand derived from naltrexone. The dihydrochloride salt is the most commonly used form in research due to its stability and solubility in aqueous solutions.
| Property | Value | Reference |
| IUPAC Name | (1S,5R,13R,17R)-4-(cyclopropylmethyl)-10,17-dihydroxy-14-(1',5'R,13'R,17'R)-4'-(cyclopropylmethyl)-10',17'-dihydroxy-1,2,3,4,5,6,7,8-octahydro-1,5-methano-4H-furo[2,3,4-gh]pyrido[2,3-a]carbazol-14'-yl)-1,2,3,4,5,6,7,8-octahydro-1,5-methano-4H-furo[2,3,4-gh]pyrido[2,3-a]carbazol-5-amine dihydrochloride | [1][2] |
| Molecular Formula | C₄₀H₄₃N₃O₆ · 2HCl | [3][4] |
| Molecular Weight | 734.71 g/mol | [3][4] |
| CAS Number | 105618-26-6 | [3][4] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water (up to 50 mM) | [1][3] |
| Purity | Typically ≥98% (by HPLC) | [3] |
Chemical Structure Diagram:
Synthesis of Norbinaltorphimine
The synthesis of Norbinaltorphimine is a multi-step process that was pioneered by Portoghese and his colleagues. The general strategy involves the dimerization of naltrexone-derived intermediates. What follows is a representative synthesis scheme based on published literature.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory.
Materials and Reagents
-
Naltrexone hydrochloride
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Palladium on carbon (10%)
-
Methanol
-
Dichloromethane
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Synthesis Protocol
Step 1: Oxidation of Naltrexone to 14-Dehydronaltrexone
-
Suspend Naltrexone hydrochloride in dichloromethane.
-
Add oxalyl chloride dropwise at -78 °C under an inert atmosphere.
-
Follow with the dropwise addition of DMSO.
-
After stirring, add triethylamine and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 14-dehydronaltrexone.
Step 2: Dimerization to Norbinaltorphimine Precursor
-
Dissolve 14-dehydronaltrexone in methanol.
-
Add hydrazine hydrate and 10% palladium on carbon.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the catalyst and concentrate the filtrate.
-
Purify the resulting residue by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the dimerized product.
Step 3: Formation of this compound
-
Dissolve the purified dimer in a minimal amount of methanol.
-
Add a solution of hydrochloric acid in ethanol (B145695) dropwise until the pH is acidic.
-
Induce precipitation by adding diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a white solid.
Signaling Pathways of this compound
This compound is a potent and highly selective antagonist at the κ-opioid receptor (KOR).[5] Its mechanism of action, however, is more complex than simple competitive antagonism and involves biased agonism, leading to a long-lasting functional inactivation of the receptor.[1]
Upon binding to the KOR, Norbinaltorphimine blocks the canonical G-protein signaling cascade typically initiated by endogenous agonists like dynorphin. This prevents the inhibition of adenylyl cyclase, the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.
Interestingly, while antagonizing G-protein signaling, Norbinaltorphimine acts as a biased agonist to initiate a distinct signaling pathway involving c-Jun N-terminal kinase (JNK).[1] This JNK activation leads to downstream signaling events that result in the long-term functional inactivation of the KOR, a process that can last for days to weeks after a single administration.[1]
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo use of this compound. Specific concentrations and administration routes may vary depending on the experimental design.
In Vitro Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from tissue or cell lines expressing the kappa-opioid receptor.
-
Incubation: Incubate the membranes with a radiolabeled KOR agonist (e.g., [³H]U69,593) in the presence of varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
In Vivo Behavioral Assay (e.g., Conditioned Place Aversion)
-
Animal Model: Use appropriate rodent models (e.g., mice or rats).
-
Drug Preparation: Dissolve this compound in sterile saline (0.9% NaCl).
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection) at the appropriate dose and time before the behavioral test. For example, a common protocol involves administering 10 mg/kg of nor-BNI 24 hours prior to the test to ensure full antagonist activity.
-
Behavioral Testing: Conduct the conditioned place aversion test by pairing a specific environment with the administration of a KOR agonist.
-
Data Collection and Analysis: Measure the time spent in the drug-paired chamber versus a saline-paired chamber to assess the aversive effects of the KOR agonist and the blocking effect of Norbinaltorphimine.
Conclusion
This compound remains an indispensable pharmacological tool for investigating the kappa-opioid receptor system. Its high selectivity and unique long-lasting antagonist/biased agonist profile provide researchers with a powerful means to dissect the complex roles of KOR signaling in health and disease. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for its effective application in the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and kappa-opioid antagonist selectivity of a norbinaltorphimine congener. Identification of the address moiety required for kappa-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Norbinaltorphimine Dihydrochloride: A Comprehensive Technical Guide for the Study of Dynorphin and the Kappa-Opioid Receptor System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbinaltorphimine dihydrochloride (B599025) (nor-BNI) is a cornerstone pharmacological tool for investigating the endogenous dynorphin (B1627789)/kappa-opioid receptor (KOR) system. As a highly potent and selective antagonist of the KOR, nor-BNI has been instrumental in elucidating the role of this system in a myriad of physiological and pathological processes, including pain, addiction, depression, anxiety, and stress-related disorders.[1][2] Its exceptionally long duration of action in vivo provides a unique advantage for studies requiring sustained KOR blockade.[3]
This technical guide offers an in-depth overview of nor-BNI, presenting its pharmacological properties, detailed experimental protocols for its application, and visualizations of relevant signaling pathways and workflows. The information compiled herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize nor-BNI as a research tool.
Pharmacological Profile of Norbinaltorphimine Dihydrochloride
The utility of nor-BNI as a research tool is defined by its distinct pharmacological characteristics, particularly its binding affinity, selectivity for the kappa-opioid receptor, and its pharmacokinetic profile.
Binding Affinity and Selectivity
Norbinaltorphimine exhibits high affinity for the kappa-opioid receptor (KOR) with significantly lower affinity for the mu- (MOR) and delta-opioid receptors (DOR), rendering it a highly selective KOR antagonist.[4] This selectivity is crucial for isolating the effects of the KOR system in complex biological environments.
| Receptor Subtype | Nor-BNI Ki (nM) | Species/Tissue | Reference |
| Kappa (κ) | 0.1 - 1.0 | Guinea Pig Brain | [5] |
| Mu (μ) | 10 - 50 | Guinea Pig Brain | [5] |
| Delta (δ) | 50 - 100 | Guinea Pig Brain | [5] |
Table 1: Binding Affinity (Ki) of this compound for Opioid Receptors. This table summarizes the reported inhibitory constants (Ki) of nor-BNI for the three main opioid receptor subtypes. Lower Ki values indicate higher binding affinity. The data demonstrates nor-BNI's strong preference for the kappa-opioid receptor.
| Selectivity Ratio | Value | Reference |
| μ/κ | ~30 - 50 | [6] |
| δ/κ | ~40 - 100 | [6] |
Table 2: In Vitro Selectivity Ratios of this compound. This table illustrates the selectivity of nor-BNI for the kappa-opioid receptor over the mu- and delta-opioid receptors, calculated from the Ki values.
Pharmacokinetics
A defining feature of nor-BNI is its remarkably long duration of action, which can persist for several weeks following a single administration.[7] This prolonged effect is attributed to its pharmacokinetic properties, including a biphasic elimination pattern with a slow terminal elimination phase.[8]
| Parameter | Value | Species | Route of Administration | Reference |
| Elimination Profile | Biphasic | Mouse | Subcutaneous | [8] |
| Rapid Elimination Phase | 0.75 - 4 hours | Mouse | Subcutaneous | [8] |
| Slow Elimination Phase | 4 - 48 hours | Mouse | Subcutaneous | [8] |
| Brain Detection | Up to 21-28 days | Mouse | Subcutaneous | [8] |
| Serum Detection | Up to 7 days | Mouse | Subcutaneous | [8] |
Table 3: Pharmacokinetic Parameters of this compound in Mice. This table highlights key pharmacokinetic characteristics of nor-BNI, underscoring its extended presence in the brain, which correlates with its long-lasting antagonist activity.
Key Experimental Protocols
The following section provides detailed methodologies for key in vitro and in vivo experiments utilizing nor-BNI to probe the function of the dynorphin/KOR system.
In Vitro Assays
This assay is fundamental for determining the binding affinity (Ki) of nor-BNI for the KOR.
Objective: To quantify the affinity of nor-BNI for the kappa-opioid receptor.
Materials:
-
Cell membranes expressing the kappa-opioid receptor (e.g., from CHO or HEK293 cells, or guinea pig brain homogenates).
-
Radiolabeled KOR ligand (e.g., [³H]U-69,593 or [³H]diprenorphine).[5]
-
This compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a series of dilutions of nor-BNI.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of nor-BNI.
-
Include control wells with no unlabeled ligand (total binding) and wells with a high concentration of a non-radiolabeled KOR agonist/antagonist to determine non-specific binding.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of nor-BNI by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of nor-BNI that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
This functional assay measures the ability of nor-BNI to antagonize the KOR-mediated inhibition of adenylyl cyclase.
Objective: To determine the functional antagonist potency of nor-BNI at the KOR.
Materials:
-
Cells expressing the KOR (e.g., HEK293 or CHO cells).
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
KOR agonist (e.g., U-50,488).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the KOR-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of nor-BNI for a specified time.
-
Add a fixed concentration of the KOR agonist (e.g., U-50,488) in the presence of the adenylyl cyclase stimulator (Forskolin) and a phosphodiesterase inhibitor.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the KOR agonist in the presence and absence of different concentrations of nor-BNI.
-
Calculate the Schild pA2 value to quantify the antagonist potency of nor-BNI.
Caption: Workflow for a cAMP accumulation assay.
In Vivo Assays
This assay is used to assess the ability of nor-BNI to block KOR agonist-induced analgesia.[9]
Objective: To evaluate the in vivo antagonist effect of nor-BNI on KOR-mediated antinociception.
Materials:
-
Mice or rats.
-
Tail-flick apparatus (radiant heat source or hot water bath).
-
This compound.
-
KOR agonist (e.g., U-50,488).
-
Vehicle (e.g., sterile saline).
Procedure:
-
Habituate the animals to the testing procedure to minimize stress-induced responses.
-
Administer nor-BNI (e.g., 10 mg/kg, intraperitoneally) or vehicle at a predetermined time before the test (e.g., 24 hours to several days, due to its long duration of action).[10]
-
At the time of the test, measure the baseline tail-flick latency by applying a heat source to the animal's tail and recording the time it takes for the animal to flick its tail away.[11] A cut-off time is used to prevent tissue damage.
-
Administer the KOR agonist (e.g., U-50,488) or vehicle.
-
Measure the tail-flick latency at several time points after agonist administration.
-
Compare the antinociceptive effect of the KOR agonist in the nor-BNI-pretreated group versus the vehicle-pretreated group. A rightward shift in the dose-response curve for the agonist indicates antagonism by nor-BNI.
Caption: Workflow for the tail-flick test.
This behavioral paradigm is used to study the aversive effects of KOR agonists and their blockade by nor-BNI.[12]
Objective: To determine if nor-BNI can block the aversive properties of KOR agonists.
Materials:
-
Conditioned place preference/aversion apparatus with at least two distinct chambers.
-
Mice or rats.
-
This compound.
-
KOR agonist (e.g., U-50,488).
-
Vehicle (e.g., sterile saline).
Procedure:
-
Pre-conditioning Phase (Day 1): Allow each animal to freely explore the entire apparatus and record the time spent in each chamber to establish baseline preference.
-
Conditioning Phase (Days 2-5): This phase consists of alternating injections of the KOR agonist and vehicle.
-
On agonist conditioning days, administer the KOR agonist and confine the animal to one of the chambers (the drug-paired chamber).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other chamber (the vehicle-paired chamber).
-
To assess the effect of nor-BNI, administer it prior to the KOR agonist on conditioning days.[12]
-
-
Test Phase (Day 6): Place the animal in the apparatus with free access to all chambers and record the time spent in each chamber.
-
Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates conditioned place aversion. Blockade of this aversion in the nor-BNI pre-treated group demonstrates its antagonist effect.
Caption: Workflow for the conditioned place aversion paradigm.
Kappa-Opioid Receptor Signaling Pathways
Activation of the KOR by its endogenous ligand dynorphin initiates a cascade of intracellular signaling events. Nor-BNI, by blocking this initial activation, prevents these downstream effects. The KOR primarily signals through G-protein dependent and β-arrestin dependent pathways.
G-Protein Dependent Signaling
The canonical signaling pathway for the KOR involves coupling to inhibitory G-proteins (Gi/o).
Caption: Canonical G-protein signaling pathway of the KOR.
Upon activation by dynorphin, the KOR activates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase.[13] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[14] Nor-BNI prevents this cascade by blocking the initial binding of dynorphin to the KOR.
β-Arrestin and MAPK Signaling
In addition to G-protein signaling, KOR activation can also lead to the recruitment of β-arrestin and the activation of mitogen-activated protein kinase (MAPK) cascades, such as the c-Jun N-terminal kinase (JNK) and p38 pathways.[15][16] Interestingly, nor-BNI itself has been shown to activate JNK, which may contribute to its long-lasting antagonist effects through a mechanism of receptor inactivation.[15][17]
Caption: β-Arrestin and MAPK signaling pathways associated with the KOR.
Conclusion
This compound is an indispensable tool for the study of the dynorphin/KOR system. Its high selectivity and long-lasting in vivo activity make it particularly valuable for a wide range of experimental paradigms. This guide provides a comprehensive overview of its pharmacological properties and detailed protocols for its use, intended to facilitate rigorous and reproducible research. A thorough understanding of its mechanism of action, including its effects on KOR signaling pathways, is critical for the accurate interpretation of experimental results and for advancing our knowledge of the role of the kappa-opioid system in health and disease.
References
- 1. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand-directed c-Jun N-terminal kinase activation disrupts opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies with Norbinaltorphimine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbinaltorphimine (B1679850) (nor-BNI) is a highly potent and selective antagonist of the kappa-opioid receptor (KOR), making it an invaluable tool in pharmacological research.[1][2][3] Its remarkable selectivity for the KOR over mu (μ) and delta (δ) opioid receptors allows for the precise investigation of the physiological and pathological roles of the kappa-opioid system.[3] This system is implicated in modulating pain, stress, mood, and addiction.[4][5][6] Nor-BNI exhibits an exceptionally long duration of action in vivo, which is a subject of ongoing research, with evidence pointing towards both pharmacokinetic properties and unique signaling mechanisms.[7][8][9] This document provides a technical overview of the fundamental in vitro methodologies used to characterize the pharmacological profile of Norbinaltorphimine dihydrochloride (B599025).
Core Mechanism of Action
Norbinaltorphimine functions as a competitive antagonist and, in some systems, an inverse agonist at the KOR.[1] Its high selectivity is largely attributed to a specific molecular interaction between the antagonist and the receptor. Studies involving chimeric and mutant receptors have identified that the amino acid residue Glutamate-297 (Glu297) in an extracellular loop of the KOR is crucial for the high-affinity and selective binding of nor-BNI.[10][11] This interaction is a key determinant distinguishing its binding to KOR from its much weaker affinity for mu and delta receptors.[10][11]
Interestingly, the prolonged antagonist effects observed in vivo (lasting for weeks) are not fully explained by simple receptor occupancy.[9][12] Research suggests that nor-BNI may induce a long-lasting functional inactivation of the KOR by activating the c-Jun N-terminal kinase (JNK) signaling pathway, a mechanism distinct from traditional competitive antagonism.[8] However, other studies suggest that the physical presence of nor-BNI in the brain over an extended period may also contribute to its prolonged effects.[9]
Data Presentation: Receptor Binding and Functional Antagonism
The selectivity of Norbinaltorphimine is quantified through in vitro binding and functional assays. The following tables summarize representative data for its interaction with the three primary opioid receptors.
Table 1: Opioid Receptor Binding Affinity of Norbinaltorphimine
| Receptor Subtype | Radioligand | Preparation | Binding Affinity (Ki) |
| Kappa (κ) | [³H]U69,593 | Monkey Brain Membranes | High Affinity |
| Mu (μ) | Various | Brain Membranes | Low Affinity |
| Delta (δ) | Various | Brain Membranes | Low Affinity |
| Note: Specific Ki values can vary between studies and experimental conditions. The key finding is the high affinity for the kappa receptor. |
Table 2: Functional Antagonist Potency of Norbinaltorphimine
| Receptor Subtype | Agonist | Preparation | Antagonist Potency (pA₂) | Selectivity Ratio (κ vs. μ/δ) |
| Kappa (κ) | U-50,488H, Ethylketazocine | Smooth Muscle | 10.2 - 10.4 | >100-fold |
| Mu (μ) | Morphine | Smooth Muscle | 7.4 - 7.6 | |
| Delta (δ) | [D-Pen²,D-Pen⁵]enkephalin | Smooth Muscle | 7.6 - 7.8 | |
| The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ indicates greater potency.[13] |
Mandatory Visualizations
Signaling and Experimental Diagrams
Caption: Kappa-Opioid Receptor (KOR) signaling cascade and Nor-BNI's points of action.
Caption: Workflow for a competitive radioligand binding assay to determine Ki.
Caption: Logical workflow for functional antagonism assay and Schild analysis.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Norbinaltorphimine for the kappa-opioid receptor.
Materials:
-
Cell membranes from cells stably expressing the human kappa-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand specific for KOR, e.g., [³H]U69,593.
-
Norbinaltorphimine dihydrochloride, serially diluted.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a non-labeled KOR ligand, e.g., unlabeled U-50,488H).
-
Glass fiber filters and a cell harvester for rapid filtration.
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Preparation: Thaw frozen cell membrane aliquots on ice. Dilute to the desired concentration in ice-cold assay buffer.
-
Incubation: In assay tubes, combine the assay buffer, a fixed concentration of [³H]U69,593, and varying concentrations of Norbinaltorphimine (from ~10⁻¹² M to 10⁻⁵ M).
-
Controls: Prepare tubes for "total binding" (no competitor) and "non-specific binding" (with a saturating concentration of a non-labeled ligand).
-
Reaction: Initiate the binding reaction by adding the diluted cell membranes to each tube. Incubate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Norbinaltorphimine concentration. Determine the IC₅₀ (the concentration of nor-BNI that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Functional Antagonism Assay (Schild Analysis)
Objective: To determine the functional antagonist potency (pA₂) of Norbinaltorphimine. This protocol describes the use of guinea pig ileum (GPI) longitudinal muscle-myenteric plexus preparations, a classic model rich in KORs.
Materials:
-
Guinea pig ileum segment.
-
Krebs-bicarbonate buffer, gassed with 95% O₂ / 5% CO₂.
-
Organ bath system with isometric force transducers.
-
KOR agonist (e.g., U-50,488H or ethylketazocine).
-
This compound.
-
Electrical field stimulator.
Methodology:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Prepare longitudinal muscle-myenteric plexus strips and mount them in organ baths containing Krebs buffer at 37°C under a resting tension (e.g., 1 g).
-
Stimulation: Stimulate the preparations electrically (e.g., with pulses of 0.1 Hz) to induce twitch contractions, which are mediated by acetylcholine (B1216132) release.
-
Agonist Curve: Once a stable baseline of contractions is achieved, add the KOR agonist (e.g., U-50,488H) cumulatively to the bath to generate a concentration-response curve. KOR agonists inhibit acetylcholine release, thus reducing the twitch height.
-
Washout: Thoroughly wash the tissue to return to the baseline contraction height.
-
Antagonist Incubation: Add a fixed, known concentration of Norbinaltorphimine to the organ bath and allow it to equilibrate with the tissue for a predetermined time (e.g., 30-60 minutes).
-
Shifted Agonist Curve: In the continued presence of nor-BNI, generate a second cumulative concentration-response curve for the KOR agonist. The curve should be shifted to the right.
-
Repeat: Repeat steps 4-6 with at least two other concentrations of Norbinaltorphimine.
-
Analysis (Schild Plot): For each concentration of nor-BNI, calculate the concentration ratio (CR) – the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in its absence. Create a Schild plot by graphing log(CR-1) versus the negative logarithm of the molar concentration of Norbinaltorphimine. The x-intercept of the linear regression line provides the pA₂ value. A slope not significantly different from unity is indicative of competitive antagonism.[13]
c-Jun N-terminal Kinase (JNK) Phosphorylation Assay
Objective: To investigate the effect of Norbinaltorphimine on the JNK signaling pathway, a proposed mechanism for its long-lasting effects.[8]
Materials:
-
HEK293 cells expressing KOR-GFP.
-
Cell culture reagents (DMEM, FBS, etc.).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Methodology:
-
Cell Culture: Culture KOR-GFP expressing HEK293 cells to ~80-90% confluency.
-
Treatment: Treat the cells with Norbinaltorphimine (e.g., 10 μM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control.
-
Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: To normalize the data, strip the membrane and re-probe with an antibody against total JNK. Quantify the band intensities using densitometry software. An increase in the ratio of phospho-JNK to total-JNK indicates activation of the pathway by nor-BNI.[8]
Conclusion
This compound is a cornerstone pharmacological tool for probing the kappa-opioid system. Its high in vitro potency and unparalleled selectivity for the KOR are well-established through standard methodologies such as radioligand binding assays and functional antagonism studies in isolated tissues.[2][3] The protocols and data presented herein form the basis for the preliminary in vitro characterization of this compound. Furthermore, advanced cell-based assays are crucial for elucidating its unique, long-lasting mechanism of action, which may involve the activation of intracellular kinase cascades like JNK, offering deeper insights into the complex regulation of KOR signaling.[8]
References
- 1. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 2. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of norbinaltorphimine (norBNI) congeners to wild-type and mutant mu and kappa opioid receptors: molecular recognition loci for the pharmacophore and address components of kappa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of selective binding epitopes for the kappa-opioid receptor antagonist nor-binaltorphimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nor-Binaltorphimine dihydrochloride | kappa opioid receptor antagonist | CAS# 105618-26-6 | InvivoChem [invivochem.com]
Methodological & Application
Application Notes and Protocols for Norbinaltorphimine Dihydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbinaltorphimine dihydrochloride (B599025) (nor-BNI) is a highly potent and selective antagonist of the kappa-opioid receptor (KOR).[1] It is a valuable research tool for investigating the role of the KOR system in various physiological and pathological processes, including pain, addiction, depression, and anxiety.[2] A key characteristic of nor-BNI is its remarkably slow onset of action and exceptionally long-lasting antagonist effects, which can persist for several weeks after a single administration.[3][4] This prolonged action is attributed to its unique mechanism, which involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to a long-term functional inactivation of the KOR.[5][6]
These application notes provide detailed protocols for the preparation and administration of nor-BNI in mice, as well as methodologies for common behavioral assays used to assess its antagonist activity.
I. Experimental Protocols
A. Preparation of Norbinaltorphimine Dihydrochloride Solution
This compound is soluble in water and Dimethyl sulfoxide (B87167) (DMSO).[7] For in vivo experiments in mice, sterile saline or water is the preferred vehicle.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sonicator (optional, recommended for higher concentrations)[7]
Protocol:
-
Determine the required concentration of the nor-BNI solution based on the desired dose (mg/kg) and the injection volume (typically 5-10 mL/kg for mice).
-
Weigh the appropriate amount of nor-BNI powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline or water to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming can aid in dissolution. For higher concentrations, sonication may be required.[7]
-
Visually inspect the solution to ensure there are no visible particulates.
-
The solution should be prepared fresh on the day of the experiment.
B. Animal Handling and Administration
-
Animal Model: Male C57BL/6 mice are commonly used.[8] However, other strains can be used depending on the experimental goals. Note that the effects of nor-BNI can be influenced by sex and hormonal status in female mice.[8]
-
Administration Routes: The most common routes of administration are intraperitoneal (i.p.) and subcutaneous (s.c.).[8][9]
-
Injection Volume: Typically 10 mL/kg body weight.
C. Protocol 1: Tail-Flick Test for KOR Antagonism
This protocol assesses the ability of nor-BNI to block the antinociceptive (pain-relieving) effects of a KOR agonist, such as U-50,488.
Experimental Workflow
Caption: Experimental workflow for the tail-flick test.
Materials:
-
Mice
-
This compound solution
-
KOR agonist solution (e.g., U-50,488)
-
Vehicle (e.g., sterile saline)
-
Tail-flick apparatus (radiant heat source or hot water bath)
-
Animal restrainers
Procedure:
-
Nor-BNI Administration: Administer nor-BNI (e.g., 10 mg/kg, i.p.) or vehicle to the mice. A waiting period of at least 24 hours is recommended to ensure maximal and selective KOR antagonism.[10][11]
-
Habituation: On the day of testing, allow the mice to acclimate to the testing room for at least 30 minutes.[4]
-
Baseline Latency: Gently restrain the mouse and measure the baseline tail-flick latency.
-
Hot Water Method: Immerse the distal third of the tail in a thermostatically controlled water bath set to 52.5 ± 0.2°C.[11]
-
Radiant Heat Method: Focus the radiant heat source on the ventral surface of the tail.
-
-
Record the time (in seconds) it takes for the mouse to flick its tail out of the water or away from the heat beam. This is the baseline latency.
-
Cut-off Time: A maximum cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage. If the mouse does not respond by the cut-off time, remove the tail and record the latency as the cut-off time.
-
Agonist Challenge: Administer the KOR agonist U-50,488 (e.g., 10 mg/kg, i.p.).[8]
-
Post-Agonist Latency: At the time of peak agonist effect (typically 30 minutes post-injection), measure the tail-flick latency again.[11]
-
Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
D. Protocol 2: Acetic Acid-Induced Writhing Test
This test assesses the ability of nor-BNI to block visceral pain responses induced by a chemical irritant.
Materials:
-
Mice
-
This compound solution
-
KOR agonist solution (e.g., U-50,488)
-
Vehicle (e.g., sterile saline)
-
Observation chambers
Procedure:
-
Nor-BNI Administration: Administer nor-BNI (e.g., 5-20 mg/kg, s.c.) or vehicle. As with the tail-flick test, a 24-hour pre-treatment period is optimal for selective KOR antagonism.[13]
-
KOR Agonist Administration (Optional): If testing the antagonism of an agonist's effect, administer the KOR agonist at an appropriate time before the acetic acid injection (e.g., 30 minutes prior).
-
Induction of Writhing: Inject the acetic acid solution intraperitoneally (e.g., 10 mL/kg).[3]
-
Observation: Immediately place the mouse in an individual observation chamber. After a latency period of about 5 minutes, begin counting the number of writhes for a set period (e.g., 10-15 minutes).[3][9] A writhe is characterized by a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.[1][12]
-
Data Analysis: Compare the mean number of writhes in the nor-BNI treated group to the vehicle control group. A significant reduction in writhing indicates an antinociceptive effect.
II. Data Presentation
The following tables summarize typical dosage and timing parameters for nor-BNI experiments in mice.
Table 1: Norbinaltorphimine (nor-BNI) Dosage and Administration
| Parameter | Description | Reference |
| Mouse Strain | C57BL/6 | [8] |
| Administration Route | Intraperitoneal (i.p.), Subcutaneous (s.c.) | [8][13] |
| Vehicle | Sterile Saline, Sterile Water | [7][12] |
| Single Dose Range | 5 - 20 mg/kg | [8][13] |
| Repeated Low Dose | 0.1 - 1.0 mg/kg daily | [8] |
| Onset of Action | Slow, with maximal KOR antagonism observed ≥ 2 hours post-administration | [3] |
| Optimal Pre-treatment | 24 hours prior to agonist challenge for maximal KOR selectivity | [10][11] |
| Duration of Action | Extremely long, from several days to weeks after a single dose | [3][14] |
Table 2: KOR Agonist Challenge Parameters (Tail-Flick Test)
| Parameter | Description | Reference |
| Agonist | U-50,488 | [8][11] |
| Agonist Dose | 10 mg/kg, i.p. | [8][11] |
| Time of Measurement | 30 minutes post-agonist injection | [11] |
| Expected Outcome | Nor-BNI pre-treatment should significantly reduce or block the increase in tail-flick latency (i.e., reduce the %MPE) caused by U-50,488. | [8] |
III. Signaling Pathway
The long-term antagonist effects of nor-BNI are mediated by a unique signaling mechanism that distinguishes it from conventional competitive antagonists. While typical KOR agonists inhibit adenylyl cyclase through the Gαi/o subunit, nor-BNI acts as a biased ligand, initiating a G-protein-independent signaling cascade that activates c-Jun N-terminal kinase (JNK).[5][15] This JNK activation leads to a prolonged disruption and inactivation of the KOR signaling complex.[6]
Caption: Signaling pathways of the Kappa Opioid Receptor.
References
- 1. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Tail-flick test [protocols.io]
- 5. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 8. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. saspublishers.com [saspublishers.com]
- 10. nor-Binaltorphimine dihydrochloride | kappa opioid receptor antagonist | CAS# 105618-26-6 | InvivoChem [invivochem.com]
- 11. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Norbinaltorphimine Dihydrochloride for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Norbinaltorphimine dihydrochloride (B599025) (nor-BNI) is a potent and highly selective kappa-opioid receptor (KOR) antagonist with a notably long duration of action in vivo[1][2]. Its utility in neuroscience research, particularly in studies of addiction, depression, and pain, is well-established. Proper dissolution and formulation of nor-BNI are critical for ensuring accurate dosing and obtaining reliable experimental outcomes in animal studies. These application notes provide detailed protocols for the preparation of nor-BNI solutions for in vivo administration.
Data Presentation: Solubility of Norbinaltorphimine Dihydrochloride
The solubility of nor-BNI can vary depending on the solvent and the specific salt form. The dihydrochloride salt is generally water-soluble. The following table summarizes the solubility of this compound in various solvents suitable for in vivo research.
| Solvent/Vehicle | Concentration | Remarks | Reference |
| Water | up to 50 mM | Sonication or gentle warming may be required. | [3] |
| Water | 20 mg/mL (~27.22 mM) | Sonication is recommended. | [4] |
| Water | 25 mM | Gentle warming may be required. | [5] |
| DMSO | 80 mg/mL (~108.89 mM) | Sonication is recommended. | [4] |
| DMSO | 25 mM | [5] | |
| Saline (0.9% NaCl) | Not specified, but used as a vehicle. | Commonly used for subcutaneous and intraperitoneal injections. | [6][7][8] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (~4.49 mM) | Sonication is recommended. Solvents should be added sequentially. | [4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (~3.40 mM) | Results in a clear solution. | [9] |
Experimental Protocols
Protocol 1: Dissolution in Aqueous Vehicles (Water or Saline)
This protocol is suitable for subcutaneous (s.c.) or intraperitoneal (i.p.) injections where a simple aqueous vehicle is preferred.
Materials:
-
This compound powder
-
Sterile, pyrogen-free water or 0.9% sterile saline
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube or vial.
-
Solvent Addition: Add the required volume of sterile water or saline to achieve the target concentration. For example, to prepare a 10 mg/mL solution, add 1 mL of sterile water to 10 mg of nor-BNI.
-
Dissolution:
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterile Filtration: If administering intravenously or for long-term studies, sterile filter the solution using a 0.22 µm syringe filter into a sterile vial.[10]
-
Storage:
-
For immediate use, the solution can be kept at room temperature.
-
For short-term storage, store at 2-8°C.
-
For long-term storage of stock solutions, it is recommended to aliquot and freeze at -20°C or -80°C. Stock solutions in water are reported to be stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles.[10]
-
Protocol 2: Dissolution in a Co-Solvent Formulation
This protocol is useful when higher concentrations are needed or for specific administration routes that benefit from a co-solvent system.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the this compound powder.
-
Sequential Solvent Addition: It is crucial to add the solvents in the correct order to ensure proper dissolution.[4] For a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
-
First, dissolve the nor-BNI powder in DMSO.
-
Next, add PEG300 and vortex until the solution is clear.
-
Then, add Tween 80 and vortex thoroughly.
-
Finally, add the saline and vortex until a homogenous solution is formed.
-
-
Sonication: If necessary, sonicate the solution to ensure complete dissolution.[4]
-
Storage: This co-solvent formulation should ideally be prepared fresh before each experiment.
Mandatory Visualizations
Signaling Pathway of Norbinaltorphimine
Caption: Signaling pathway of Norbinaltorphimine (nor-BNI) as a KOR antagonist.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for in vivo studies using Nor-BNI.
References
- 1. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 2. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nor-Binaltorphimine (nor-BNI) (CAS 113158-34-2) | Abcam [abcam.com]
- 4. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 5. nor-Binaltorphimine dihydrochloride (CAS 113158-34-2): R&D Systems [rndsystems.com]
- 6. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nor-Binaltorphimine dihydrochloride | kappa opioid receptor antagonist | CAS# 105618-26-6 | InvivoChem [invivochem.com]
- 8. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Norbinaltorphimine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norbinaltorphimine (nor-BNI) dihydrochloride (B599025) is a highly potent and selective kappa-opioid receptor (KOR) antagonist.[1][2][3] It is an invaluable tool in neuroscience research for investigating the roles of the KOR system in pain, addiction, depression, and other neurological and psychiatric disorders.[4] Due to its long-lasting in vivo activity, it allows for the sustained blockade of KORs, making it suitable for a wide range of experimental paradigms. This document provides detailed application notes and protocols for the effective use of Norbinaltorphimine dihydrochloride, with a primary focus on recommended solvents and solution preparation for both in vitro and in vivo studies.
Data Presentation: Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results. The following tables summarize the solubility of this compound in various solvents and recommended storage conditions.
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity (mM) | Notes |
| DMSO | 80 - 100 mg/mL[1][5] | 108.89 - 136.11 mM[1][5] | Sonication or gentle warming is recommended to aid dissolution.[1][5] Use of newly opened, hygroscopic DMSO is advised for optimal solubility.[1] |
| Water | 20 - 33.33 mg/mL[1][5] | 27.22 - 45.36 mM[1][5] | Sonication or gentle warming may be required.[1] Some sources indicate solubility up to 50 mM.[3][4] |
| Saline (0.9% NaCl) | Used as a vehicle for in vivo administration, often in combination with other solvents.[6][7] | - | This compound can be dissolved directly in saline for subcutaneous injections.[6] |
| In Vivo Formulation | 3.3 mg/mL[5] | 4.49 mM[5] | A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5] Another formulation with a solubility of ≥ 2.5 mg/mL consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |
Table 2: Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C[4][5] | Up to 3 years[5] | Store under desiccating conditions.[3] Shipped at ambient temperature.[3][5] |
| In Solvent | -80°C[1][5] | Up to 1 year[5] | Aliquot to avoid repeated freeze-thaw cycles.[2][4] |
| Stock Solutions (-20°C) | -20°C[4] | Up to 3 months[4] | Aliquot to prevent degradation from multiple freeze-thaw cycles.[2][4] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
A. DMSO Stock Solution (High Concentration)
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for an 80 mg/mL stock, add 1 mL of DMSO to 80 mg of the compound).
-
Vortex the solution vigorously.
-
If necessary, sonicate the solution in a water bath for 10-15 minutes or gently warm to ensure complete dissolution.[1][5]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term use (up to 3 months).[4][5]
-
B. Aqueous Stock Solution
-
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile water to reach the desired concentration (e.g., for a 20 mg/mL stock, add 1 mL of water to 20 mg of the compound).
-
Vortex the solution thoroughly.
-
Sonication or gentle warming can be used to facilitate dissolution.[1]
-
After complete dissolution, aliquot the stock solution.
-
Store aliquots at -80°C.[5]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate cell culture medium or assay buffer
-
-
Procedure:
-
Thaw a frozen aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate buffer or medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the working solution is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.1-0.5% for most cell lines).
-
Prepare working solutions fresh for each experiment.
-
Protocol 3: Preparation of Formulation for In Vivo Administration
This protocol describes the preparation of a common vehicle for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
A. Saline Formulation
-
Materials:
-
Procedure:
-
Weigh the required amount of this compound.
-
Add the calculated volume of sterile saline to achieve the desired final concentration for dosing (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg injection volume).
-
Vortex until the compound is fully dissolved.
-
Administer the freshly prepared solution to the animals.
-
B. Co-Solvent Formulation
This formulation can be used to achieve higher concentrations for in vivo studies.[1][5]
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile tubes
-
Vortex mixer
-
-
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline formulation):
-
Dissolve the this compound in DMSO first to create a concentrated stock.
-
In a separate sterile tube, add the PEG300.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add the Tween 80 to the mixture and vortex until clear.
-
Finally, add the saline to the mixture to reach the final volume and concentration.
-
Vortex the final solution until it is a clear and homogenous solution. Sonication can be used to aid dissolution.[5]
-
It is recommended to prepare this formulation fresh on the day of use.[1]
-
Mandatory Visualizations
Signaling Pathway of Kappa-Opioid Receptor Antagonism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nor-Binaltorphimine (nor-BNI) (CAS 113158-34-2) | Abcam [abcam.com]
- 4. ≥98% (HPLC), solid, κ-opioid receptor antagonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 6. nor-Binaltorphimine dihydrochloride | kappa opioid receptor antagonist | CAS# 105618-26-6 | InvivoChem [invivochem.com]
- 7. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norbinaltorphimine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the administration, dosage, and experimental protocols for Norbinaltorphimine dihydrochloride (B599025) (nor-BNI), a potent and highly selective kappa-opioid receptor (KOR) antagonist.
Mechanism of Action
Norbinaltorphimine dihydrochloride is a selective antagonist of the kappa-opioid receptor.[1][2][3] It functions by competitively blocking the binding of endogenous and exogenous agonists to the KOR, thereby inhibiting downstream signal transduction.[4] This blockade prevents the inhibition of adenylate cyclase, the reduction of cAMP levels, and the modulation of ion channel activity that are typically induced by KOR activation.[4] Nor-BNI exhibits high selectivity for the kappa receptor, with significantly lower potency at mu and delta-opioid receptors.[1][2] This specificity makes it an invaluable tool for isolating and studying KOR-mediated physiological and pathological processes. In animal models, nor-BNI has demonstrated the ability to produce antidepressant- and anxiolytic-like effects.[5]
Signaling Pathway of the Kappa-Opioid Receptor
The following diagram illustrates the signaling pathway of the kappa-opioid receptor and the inhibitory action of Norbinaltorphimine.
Caption: Kappa-opioid receptor signaling and inhibition by Norbinaltorphimine.
Administration and Dosage
The administration route and dosage of this compound can vary depending on the animal model and experimental design. The following tables summarize common dosages and vehicle formulations.
Table 1: Dosage and Administration Routes in Animal Models
| Animal Model | Administration Route | Dosage (mg/kg) | Vehicle | Study Focus |
| Mice | Intraperitoneal (i.p.) | 0.1 - 10 | 0.9% Sterile Saline | Analgesia, Receptor Inactivation[6] |
| Mice | Subcutaneous (s.c.) | 10 | 0.9% Saline | Nicotine-Conditioned Place Preference[7] |
| Rats | Intraperitoneal (i.p.) | 20 | Not Specified | Morphine Withdrawal, Conditioned Place Aversion[8] |
| Rats | Subcutaneous (s.c.) | 15 | Sterile H₂O | Taste Avoidance[2][7] |
| Rats | Subcutaneous (s.c.) | 10 | 0.9% Saline | Not Specified[7] |
Table 2: Vehicle Formulations
| Vehicle Components | Final Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Solvents should be added sequentially. Heating and/or sonication may be required to aid dissolution.[1][2] |
| DMSO | 80 mg/mL | Sonication is recommended.[1] |
| H₂O | 20 mg/mL | Sonication is recommended.[1] |
Experimental Protocols
Below are detailed protocols for common in vivo experiments utilizing this compound.
Protocol 1: Investigation of Stress-Induced Reinstatement of Nicotine-Conditioned Place Preference (CPP) in Mice
This protocol is designed to assess the effect of nor-BNI on the reinstatement of nicotine-seeking behavior induced by stress.
Experimental Workflow:
Caption: Workflow for Conditioned Place Preference (CPP) experiment.
Methodology:
-
Habituation: Acclimate mice to the conditioned place preference (CPP) apparatus.
-
Conditioning: Condition the mice with nicotine (e.g., 0.1 mg/kg, s.c.) in one of the compartments of the CPP apparatus.
-
Extinction: For three consecutive days, allow the mice to explore the apparatus in the absence of nicotine to extinguish the conditioned preference.
-
Pretreatment: Administer this compound (10 mg/kg, s.c.) or vehicle 16 hours prior to the stress induction.[7]
-
Stress Induction: Subject the mice to a stressor, such as a modified forced swim test, to induce reinstatement of nicotine-seeking behavior.[7]
-
CPP Test: Place the mice back into the CPP apparatus and record the time spent in the nicotine-paired compartment.
Protocol 2: Tail-Flick Analgesia Assay in Mice
This protocol is used to evaluate the antagonist effect of nor-BNI on kappa-opioid receptor agonist-induced analgesia.
Experimental Workflow:
Caption: Workflow for Tail-Flick Analgesia Assay.
Methodology:
-
Baseline Measurement: Determine the baseline tail-flick latency for each mouse in response to a thermal stimulus.
-
Nor-BNI Administration: Administer this compound at the desired dose (e.g., 0.1-10 mg/kg, i.p.) or an equivalent volume of saline.[6]
-
KOR Agonist Challenge: 24 hours after nor-BNI administration, inject a selective KOR agonist such as U50,488 (e.g., 10 mg/kg).[6]
-
Post-Treatment Measurement: Measure the tail-flick latency again to determine the analgesic response and the blocking effect of nor-BNI.
Protocol 3: Taste Avoidance Conditioning in Rats
This protocol assesses the role of the kappa-opioid system in taste aversion.
Experimental Workflow:
Caption: Workflow for Taste Avoidance Conditioning experiment.
Methodology:
-
Water Habituation: Acclimate water-deprived rats to drinking from a tube in the experimental cages.[7]
-
Pretreatment: Approximately 24 hours before conditioning, inject the rats with this compound (15 mg/kg, s.c.) or vehicle.[7]
-
Taste Avoidance Conditioning: Condition the rats by pairing a novel taste with an unconditioned stimulus that induces aversion.
-
Preference Testing: Conduct one-bottle and two-bottle preference tests to assess the degree of taste avoidance.
References
- 1. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nor-Binaltorphimine (nor-BNI) (CAS 113158-34-2) | Abcam [abcam.com]
- 4. a-83-01.com [a-83-01.com]
- 5. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 6. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nor-Binaltorphimine dihydrochloride | kappa opioid receptor antagonist | CAS# 105618-26-6 | InvivoChem [invivochem.com]
- 8. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of nor-Binaltorphimine (nor-BNI) in Conditioned Place Preference (CPP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nor-binaltorphimine (nor-BNI) is a highly potent and selective antagonist of the kappa-opioid receptor (KOR) with an exceptionally long duration of action.[1][2] This characteristic makes it a valuable pharmacological tool for investigating the role of the endogenous dynorphin/KOR system in various neurological processes, particularly in the domains of reward, aversion, stress, and addiction. The Conditioned Place Preference (CPP) and Conditioned Place Aversion (CPA) paradigms are behavioral assays used to evaluate the rewarding or aversive properties of a stimulus, such as a drug of abuse. When used in conjunction with nor-BNI, these assays can elucidate the extent to which the KOR system mediates these motivational states. These application notes provide a comprehensive overview, experimental protocols, and data presentation guidelines for utilizing nor-BNI in CPP and CPA studies.
Mechanism of Action
Nor-BNI functions as a selective antagonist at the KOR, effectively blocking the effects of endogenous KOR agonists like dynorphin.[1][2] The dynorphin/KOR system is often considered a counter-regulatory system to the dopamine-mediated reward pathways. Activation of KORs is typically associated with aversive or dysphoric states and can inhibit dopamine (B1211576) release in key reward-related brain regions such as the nucleus accumbens (NAc).[3][4] By blocking KORs, nor-BNI can attenuate the aversive effects of certain stimuli and has been shown to block stress-induced, but not drug-primed, reinstatement of drug-seeking behavior.[5] Its long-lasting effects, which can persist for weeks after a single administration, are a critical consideration in experimental design.[6]
Data Presentation
Quantitative data from CPP/CPA experiments are typically presented as a preference score, which reflects the change in time spent in the drug-paired compartment from a pre-conditioning baseline to a post-conditioning test.
Calculation of Preference Score:
A common method to calculate the CPP or CPA score is: Preference Score (s) = (Time in drug-paired compartment during post-conditioning test) - (Time in drug-paired compartment during pre-conditioning test)
A positive score indicates a preference for the drug-paired environment, while a negative score indicates an aversion.
Table 1: Effects of nor-BNI on Nicotine-Induced Conditioned Place Preference and Reinstatement
| Animal Model | Drug & Dose | nor-BNI Dose & Administration | Experimental Phase | Key Findings | CPP Score (Mean ± SEM) | Reference |
| ICR Mice | Nicotine (B1678760) (0.5 mg/kg, s.c.) | 10 mg/kg, s.c. (16h prior to test) | Stress-Induced Reinstatement (Forced Swim Test) | nor-BNI significantly blocked stress-induced reinstatement of nicotine CPP. | Vehicle + FST: ~150snor-BNI + FST: ~25s | [5] |
| ICR Mice | Nicotine (0.5 mg/kg, s.c.) | 10 mg/kg, s.c. (16h prior to test) | Nicotine-Primed Reinstatement (0.1 mg/kg) | nor-BNI had no effect on nicotine-primed reinstatement of CPP. | Vehicle + Nicotine prime: ~125snor-BNI + Nicotine prime: ~130s | [5] |
Table 2: Effects of nor-BNI on Morphine Withdrawal-Induced Conditioned Place Aversion
| Animal Model | Withdrawal Induction | nor-BNI Dose & Administration | Key Findings | CPA Score (Mean ± SEM) | Reference |
| Rats | Morphine dependence + Naltrexone precipitation | 20 mg/kg, i.p. (5h prior to withdrawal) | nor-BNI administered before withdrawal conditioning significantly decreased the subsequent CPA. | Vehicle: Negative CPAnor-BNI: Reduced CPA | [7] |
| Mice | Morphine dependence + Naloxone (B1662785) precipitation | 20 µg & 40 µg, i.c.v. (2h prior to pairing) | Intracerebroventricular nor-BNI blocked the development of morphine withdrawal-induced CPA. | Vehicle: -216.5 ± 45.48 s20 µg nor-BNI: 39.36 ± 74.32 s40 µg nor-BNI: -23.36 ± 54.87 s | [8] |
| Mice | Morphine dependence + Naloxone precipitation | 20 µg, intra-dorsal hippocampus (2h prior to pairing) | nor-BNI microinjected into the dorsal hippocampus blocked morphine withdrawal-induced CPA. | Vehicle: -275.9 ± 18.01 snor-BNI: -131.1 ± 54.09 s | [8] |
Experimental Protocols
Protocol 1: nor-BNI in Stress-Induced Reinstatement of Nicotine CPP in Mice
This protocol is adapted from studies investigating the role of the KOR system in stress-induced relapse to nicotine seeking.[5]
1. Animals and Housing:
-
Adult male ICR mice (or other appropriate strain) are individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water.
2. Apparatus:
-
A three-compartment CPP apparatus is used. The two larger outer compartments should have distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a mesh floor), while the smaller central compartment is neutral (e.g., grey walls and a smooth floor). Removable guillotine doors separate the compartments.
3. Experimental Procedure: This procedure consists of four phases:
-
Phase 1: Pre-Conditioning (Baseline Preference) - Day 1
-
Place each mouse in the central compartment and allow it to freely explore all three compartments for 15 minutes.
-
Record the time spent in each of the two outer compartments.
-
An unbiased design is typically used, where the drug-paired compartment is assigned randomly (counterbalanced across the group). Animals showing a strong initial preference or aversion for one compartment (e.g., spending >67% or <33% of the time in one compartment) may be excluded.
-
-
Phase 2: Conditioning - Days 2-4
-
On each of the three conditioning days, mice receive one injection of nicotine (0.5 mg/kg, s.c.) and one injection of saline.
-
Following the nicotine injection, mice are immediately confined to one of the outer compartments for 30 minutes.
-
Following the saline injection (typically administered at least 4 hours before or after the nicotine), mice are confined to the opposite outer compartment for 30 minutes.
-
The order of nicotine and saline conditioning should be alternated across days.
-
-
Phase 3: Post-Conditioning Test (CPP Expression) - Day 5
-
Place the mice in the central compartment and allow free access to all compartments for 15 minutes, similar to the pre-conditioning test.
-
Record the time spent in each compartment to confirm the establishment of a place preference for the nicotine-paired side.
-
-
Phase 4: Extinction - Days 6-8
-
For three consecutive days, place the mice in the apparatus and allow them to explore all compartments for 15 minutes without any injections. This is done until the preference for the nicotine-paired compartment is no longer statistically significant compared to the pre-conditioning baseline.
-
-
Phase 5: Reinstatement Test - Day 9
-
Administer nor-BNI (10 mg/kg, s.c.) or vehicle 16 hours prior to the reinstatement test.
-
Induce stress using a method such as the Forced Swim Test (e.g., two 15-minute sessions separated by 24 hours, with the reinstatement test following the second session).
-
Place the mice back into the CPP apparatus and record the time spent in each compartment for 15 minutes.
-
A significant increase in time spent in the nicotine-paired compartment in the vehicle-treated, stressed group indicates reinstatement. A lack of this increase in the nor-BNI-treated group suggests that KORs are necessary for stress-induced reinstatement.
-
Protocol 2: nor-BNI in Morphine Withdrawal-Induced CPA in Mice
This protocol is based on studies examining the aversive nature of opioid withdrawal.[8]
1. Animals and Housing:
-
As described in Protocol 1.
2. Apparatus:
-
As described in Protocol 1.
3. Experimental Procedure:
-
Phase 1: Pre-Conditioning (Baseline Preference) - Day 1
-
Conduct as described in Protocol 1.
-
-
Phase 2: Morphine Dependence Induction - Days 2-5
-
Administer escalating doses of morphine (e.g., 10, 20, 40, 40 mg/kg, s.c.) twice daily to induce physical dependence.
-
-
Phase 3: Conditioning (Withdrawal Pairing) - Day 6
-
Administer nor-BNI (e.g., 20-40 µg, i.c.v.) or vehicle 2 hours before withdrawal precipitation.
-
Administer a saline injection and confine the mice to one compartment (the future "saline-paired" side) for 30 minutes.
-
Later that day (e.g., 4 hours later), precipitate withdrawal by administering naloxone (e.g., 1 mg/kg, i.p.) and immediately confine the mice to the opposite compartment (the "withdrawal-paired" side) for 30 minutes.
-
-
Phase 4: Post-Conditioning Test (CPA Expression) - Day 7
-
Place the mice in the central compartment and allow free access to all compartments for 15 minutes.
-
Record the time spent in each compartment. A significant decrease in time spent in the withdrawal-paired compartment in the vehicle group indicates a CPA. An attenuation of this effect in the nor-BNI group demonstrates the involvement of the KOR system in the aversive aspects of withdrawal.
-
Visualizations
References
- 1. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 2. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examining Cocaine Conditioning Place Preference in Mice [en.bio-protocol.org]
- 6. Constitutive activation of kappa opioid receptors at ventral tegmental area inhibitory synapses following acute stress | eLife [elifesciences.org]
- 7. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Upregulation of dynorphin/kappa opioid receptor system in the dorsal hippocampus contributes to morphine withdrawal-induced place aversion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Kappa-Opioid Receptor Blockade with nor-Binaltorphimine (nor-BNI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing nor-binaltorphimine (nor-BNI), a potent and selective kappa-opioid receptor (KOR) antagonist, for long-term blockade studies. This document covers the pharmacological properties of nor-BNI, detailed experimental protocols for both in vivo and in vitro applications, and the underlying signaling mechanisms.
Pharmacological Profile of nor-BNI
Nor-BNI is a highly selective antagonist for the KOR with an exceptionally long duration of action in vivo. A single administration can produce KOR blockade for several days to weeks.[1][2] This prolonged effect is not primarily due to pharmacokinetic properties but rather a unique mechanism involving the activation of c-Jun N-terminal kinase (JNK) and subsequent alteration of the KOR signaling complex.[3][4]
Quantitative Data: Binding Affinity and Selectivity
Nor-BNI exhibits high affinity for the kappa-opioid receptor, with significantly lower affinity for mu- and delta-opioid receptors, rendering it a highly selective tool for studying the KOR system. The binding affinities (Ki) from various studies are summarized below.
| Receptor Subtype | Species | Ki (nM) | Reference |
| Kappa (κ) | Human | 0.24 | --INVALID-LINK-- |
| Guinea Pig | 0.036 - 0.27 | --INVALID-LINK--[5] | |
| Mouse | ~1 | --INVALID-LINK-- | |
| Mu (μ) | Human | ~25 | --INVALID-LINK-- |
| Guinea Pig | ~15 | --INVALID-LINK-- | |
| Delta (δ) | Human | ~24 | --INVALID-LINK-- |
| Guinea Pig | ~39 | --INVALID-LINK-- |
Note: Ki values can vary depending on the radioligand and tissue preparation used in the binding assay.
Signaling Pathways of nor-BNI Action
The long-lasting antagonist effects of nor-BNI are mediated by its ability to act as a biased agonist, activating the JNK signaling pathway. This leads to a prolonged functional inactivation of the KOR.
References
- 1. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-directed c-Jun N-terminal kinase activation disrupts opioid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-directed c-Jun N-terminal kinase activation disrupts opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid peptide receptor studies. 10. Nor-BNI differentially inhibits kappa receptor agonist-induced G-protein activation in the guinea pig caudate: further evidence of kappa receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Using Norbinaltorphimine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Norbinaltorphimine dihydrochloride (B599025) (nor-BNI), a potent and selective kappa-opioid receptor (KOR) antagonist, in preclinical behavioral research. Nor-BNI's exceptionally long duration of action makes it a valuable tool for investigating the role of the KOR system in mood disorders, addiction, and stress-related behaviors.[1][2][3]
Mechanism of Action
Norbinaltorphimine is a non-competitive antagonist of the kappa-opioid receptor.[4] Its long-lasting effects are attributed to its ability to induce JNK-dependent G-protein uncoupling, which effectively desensitizes the receptor and blocks G-protein-mediated signaling.[4] The KOR is a G-protein coupled receptor (GPCR) that, upon activation by endogenous ligands like dynorphin, typically signals through the Gαi/o pathway. This inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4] KOR activation is also linked to the activation of other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[4][5] By antagonizing the KOR, nor-BNI can prevent or reverse the behavioral consequences of KOR activation, which are often associated with negative affective states like dysphoria and anxiety.[6]
Data Presentation: Quantitative Summary of Nor-BNI in Behavioral Assays
The following table summarizes key quantitative data from various behavioral studies employing nor-BNI.
| Animal Model | Behavioral Assay | Nor-BNI Dose | Route of Administration | Pretreatment Time | Key Finding |
| Mice | Forced Swim Test (FST) | 10 mg/kg | Subcutaneous (s.c.) | 16 hours | Attenuated stress-induced reinstatement of nicotine-conditioned place preference.[7] |
| Rats | Forced Swim Test (FST) | 20 µg | Intracerebroventricular (i.c.v.) | 24 hours | Decreased immobility, demonstrating an antidepressant-like effect.[8] |
| Mice | Conditioned Place Preference (CPP) | 10 mg/kg | Subcutaneous (s.c.) | 16 hours | Blocked the reinstatement of nicotine (B1678760) preference induced by stress.[7] |
| Rats | Ethanol (B145695) Self-Administration | 15 and 20 mg/kg (cumulative) | Intraperitoneal (i.p.) | 24 hours | Reduced ethanol consumption specifically in alcohol-dependent rats.[1] |
| Mice | Tail-Flick Test | 0.1 - 10 mg/kg | Intraperitoneal (i.p.) | 24 hours | Dose-dependently blocked the antinociceptive effects of the KOR agonist U50,488.[9] |
| Mice | Three-Chamber Social Interaction | 10 mg/kg | Intraperitoneal (i.p.) | 60 minutes | Employed to evaluate sociability and social novelty preference.[4] |
Experimental Protocols
Forced Swim Test (FST) for Antidepressant-Like Effects
The FST is a widely used assay to screen for antidepressant efficacy by measuring the duration of immobility in an inescapable water-filled cylinder.
Materials:
-
Norbinaltorphimine dihydrochloride
-
Saline vehicle
-
Cylindrical container (e.g., 40 cm height x 20 cm diameter)
-
Water bath to maintain water temperature at 25 ± 1°C
-
Video recording and analysis software
Protocol:
-
Drug Administration: Administer nor-BNI or vehicle to the animals. For instance, a 20 µg dose via i.c.v. injection in rats should be given 24 hours prior to the test.[8]
-
Pre-Swim Session (Day 1): Place each animal into the cylinder filled with 30 cm of water for a 15-minute habituation swim.
-
Test Session (Day 2): 24 hours after the pre-swim, return the animals to the water-filled cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the entire session and score the duration of immobility, which is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the nor-BNI-treated and vehicle-treated groups. A significant reduction in immobility is indicative of an antidepressant-like effect.[6][8]
Conditioned Place Preference (CPP) for Reward and Relapse
The CPP paradigm is utilized to assess the rewarding properties of a substance and to model relapse behavior.
Materials:
-
This compound
-
Drug of interest (e.g., nicotine) and its vehicle
-
A CPP apparatus with at least two distinct chambers (differentiated by visual and tactile cues)
-
Video tracking software
Protocol:
-
Pre-Conditioning (Baseline Preference): On day 1, allow each animal to freely explore the entire apparatus for 15-20 minutes to determine any initial bias for one chamber over the other.
-
Conditioning Phase (typically 4-8 days):
-
On alternate days, administer the drug of interest (e.g., 0.5 mg/kg nicotine, s.c.) and immediately confine the animal to one of the chambers for 30 minutes.[7]
-
On the intervening days, administer the vehicle and confine the animal to the opposite chamber for the same duration.
-
-
Post-Conditioning Test (Expression of Preference): The day after the final conditioning session, allow the animals to freely explore the entire apparatus, and record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates the development of a conditioned preference.
-
Extinction and Reinstatement:
-
Extinction: Following the post-conditioning test, conduct daily sessions where animals are allowed to explore the apparatus without any drug administration until the preference is no longer observed.
-
Reinstatement: To model relapse, induce reinstatement of the preference through a stressor (e.g., a brief forced swim) or a priming dose of the drug. Administer nor-BNI (e.g., 10 mg/kg, s.c.) 16 hours before the reinstatement test to evaluate its potential to block the re-emergence of the preference.[7]
-
-
Data Analysis: Analyze the time spent in the drug-paired chamber during the post-conditioning and reinstatement tests. A significant attenuation of the reinstated preference in the nor-BNI group is the primary outcome measure.
Three-Chamber Social Interaction Test for Sociability
This assay evaluates social affiliation and the preference for social novelty in rodents.
Materials:
-
This compound
-
A three-chambered apparatus
-
Two novel, unfamiliar "stranger" animals of the same sex and strain
-
Wire containment cages
Protocol:
-
Habituation: Place the test animal in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Drug Administration: Administer nor-BNI or vehicle at the designated pretreatment time (e.g., 60 minutes prior to the test).[4]
-
Sociability Test: Place an unfamiliar "Stranger 1" animal within a wire cage in one of the side chambers. Place an identical empty wire cage in the opposite chamber. Allow the test animal to explore all three chambers for 10 minutes.
-
Social Novelty Test: Immediately following the sociability test, place a new unfamiliar "Stranger 2" animal in the previously empty cage. The test animal now has a choice between the familiar Stranger 1 and the novel Stranger 2.
-
Behavioral Scoring: Record the time the test animal spends in each chamber and the time it spends actively sniffing each wire cage.
-
Data Analysis: Compare the interaction times between the chamber with the animal and the empty chamber (sociability) and between the novel and familiar animals (social novelty).
Visualizations
Kappa-Opioid Receptor Signaling and Nor-BNI's Mechanism
Caption: KOR signaling cascade and the inhibitory action of nor-BNI.
General Experimental Workflow Using Nor-BNI
Caption: A typical workflow for behavioral studies involving nor-BNI.
References
- 1. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 5. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the kappa opioid receptor antagonist, norbinaltorphimine, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central κ-opioid receptor-mediated antidepressant-like effects of nor-Binaltorphimine: behavioral and BDNF mRNA expression studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Norbinaltorphimine dihydrochloride solubility problems and solutions
Welcome to the technical support center for norbinaltorphimine (B1679850) dihydrochloride (B599025) (nor-BNI). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is norbinaltorphimine dihydrochloride (nor-BNI)?
This compound, commonly known as nor-BNI, is a potent and highly selective kappa-opioid receptor (KOR) antagonist.[1][2] It is widely used in neuroscience research to study the roles of the KOR system in pain, addiction, depression, and anxiety.[3] Unlike many antagonists, nor-BNI exhibits an exceptionally long duration of action in vivo, which can last from weeks to months after a single administration.[4][5]
Q2: What are the recommended solvents for dissolving nor-BNI?
The most common solvents for nor-BNI are water, dimethyl sulfoxide (B87167) (DMSO), and saline for in vivo studies.[6] For challenging applications, particularly for in vivo formulations, co-solvent systems are often employed.[2][7]
Q3: What is the reported solubility of nor-BNI in common solvents?
The solubility of nor-BNI can vary between suppliers and batches. It is crucial to consult the Certificate of Analysis (CoA) for your specific lot. However, typical solubility values are summarized below.
Table 1: this compound Solubility Data
| Solvent | Reported Concentration (mM) | Reported Concentration (mg/mL) | Notes | Source(s) |
| Water | 25 mM to 50 mM | ~18.37 to 36.74 mg/mL | Gentle warming, sonication, or ultrasonic treatment may be required.[7] | [1][3][7] |
| DMSO | 25 mM to 136.11 mM | ~18.37 to 100 mg/mL | Use of newly opened, hygroscopic DMSO is recommended as water content can impact solubility.[7] | [2][7] |
| Saline (0.9%) | Not specified directly | Soluble | Used as a vehicle for in vivo injections, often with co-solvents.[6] | [6] |
| Co-Solvent Mix 1 | ≥ 3.40 mM | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [7] |
| Co-Solvent Mix 2 | ≥ 3.40 mM | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [7] |
| Co-Solvent Mix 3 | 4.49 mM | 3.3 mg/mL | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. | [2] |
Note: Molecular weight used for conversion is ~734.71 g/mol .[3]
Q4: How should nor-BNI powder and stock solutions be stored?
Proper storage is critical to maintain the stability and activity of the compound.
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Reported Stability | Notes |
| Solid Powder | -20°C | Up to 3 years | Store sealed and protected from moisture.[2] |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[7][8] |
| In Solvent | -20°C | Up to 1 month | Ensure the container is tightly sealed.[7][8] |
Troubleshooting Guide
Q: My nor-BNI is not fully dissolving in water or saline, even at concentrations reported to be soluble. What can I do?
A: This is a common issue that can often be resolved with the following steps:
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath). Be cautious, as excessive heat can degrade the compound.
-
Sonication/Vortexing: Use a bath sonicator or vortex mixer to increase the kinetic energy and aid dissolution.[2][7] This is often noted as a requirement for achieving higher concentrations in water.[7]
-
Use Fresh Solvents: For DMSO, use a new, unopened bottle of anhydrous or hygroscopic grade, as absorbed water can significantly alter its solvating properties.[7]
-
Start with a Co-Solvent: If preparing for an in vivo experiment, it is often more effective to start with a small amount of DMSO to initially dissolve the nor-BNI before adding aqueous-based solvents like saline or PEG300.[2]
Q: I successfully dissolved the nor-BNI, but it precipitated out of solution after cooling or upon dilution into my aqueous buffer. How can I fix this?
A: This indicates that you may have created a supersaturated solution or that the compound is less soluble in the final buffer.
-
Maintain Temperature: If you used heat to dissolve the compound, try to perform subsequent dilutions while the stock solution is still warm, and dilute into a buffer that is also pre-warmed.
-
Re-solubilize with Sonication: A brief sonication after dilution can sometimes get the precipitate back into solution.
-
Lower the Stock Concentration: Prepare a less concentrated stock solution. While this may require administering a larger volume in experiments, it ensures complete dissolution and accurate dosing.
-
Filter Sterilize: For aqueous solutions intended for cell culture or in vivo use, after ensuring complete dissolution, sterilize the final solution using a 0.22 µm filter.[7][8] This should be done after the solution is stable and free of precipitates.
Q: My experiment requires an in vivo injection. What is a reliable formulation?
A: For systemic administration, a co-solvent system is highly recommended to ensure solubility and bioavailability. A widely cited formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. Please see Protocol 2 below for a detailed methodology.
Experimental Protocols
Protocol 1: Preparation of a 25 mM Aqueous Stock Solution
This protocol is suitable for preparing a concentrated stock for subsequent dilution into aqueous buffers for in vitro assays.
-
Weigh Compound: Accurately weigh the required amount of nor-BNI dihydrochloride powder. For 1 mL of a 25 mM solution, you will need approximately 18.37 mg (using MW 734.71 g/mol ).
-
Add Solvent: Add a portion of high-purity water (e.g., 800 µL for a final volume of 1 mL) to the vial containing the powder.
-
Aid Dissolution: Vortex the suspension vigorously. If it does not dissolve, place the vial in an ultrasonic water bath and sonicate in short bursts. Gentle warming (up to 37°C) can also be applied.
-
Final Volume: Once the solid is completely dissolved, add water to reach the final desired volume and vortex to ensure homogeneity.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C for short-term or -80°C for long-term stability.[3][7]
Protocol 2: Preparation of an In Vivo Formulation (Targeting ~3.3 mg/mL)
This protocol is adapted from published methods for preparing nor-BNI for systemic administration in animal models.[2]
-
Weigh Compound: Accurately weigh the required amount of nor-BNI.
-
Initial Dissolution in DMSO: Add 10% of the final desired volume as pure DMSO. For a final volume of 1 mL, add 100 µL of DMSO. Vortex until the compound is fully dissolved.
-
Add PEG300: Add 40% of the final volume as PEG300 (e.g., 400 µL). Mix thoroughly until the solution is clear.
-
Add Tween-80: Add 5% of the final volume as Tween-80 (e.g., 50 µL). Mix again until the solution is homogeneous.
-
Final Addition of Saline: Slowly add the remaining 45% of the volume as sterile saline (e.g., 450 µL).[2][7] It is critical to add the solvents in this specific order.[2]
-
Final Check: Ensure the final solution is clear and free of any precipitation. If necessary, sonicate briefly to ensure homogeneity.[2] This solution should be prepared fresh for use.
Technical Visualizations
Kappa-Opioid Receptor Signaling
Norbinaltorphimine is a selective antagonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[9][10] Upon binding by an endogenous agonist like dynorphin, the KOR activates inhibitory Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cAMP, modulation of ion channels (activation of GIRK K+ channels and inhibition of Ca2+ channels), and activation of kinase cascades like the MAPK pathway.[10][11] Nor-BNI blocks these effects by preventing agonist binding.
Caption: Canonical Kappa-Opioid Receptor (KOR) Signaling and Nor-BNI Antagonism.
This compound Dissolution Workflow
The following diagram outlines a logical workflow for successfully preparing a nor-BNI solution, including key troubleshooting steps.
Caption: Workflow for Dissolving this compound.
References
- 1. nor-Binaltorphimine (nor-BNI) (CAS 113158-34-2) | Abcam [abcam.com]
- 2. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 3. ≥98% (HPLC), solid, κ-opioid receptor antagonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 4. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 5. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
Technical Support Center: Understanding the Long Duration of Action of nor-BNI in Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving the kappa-opioid receptor (KOR) antagonist, nor-binaltorphimine (nor-BNI). Its unusually long duration of action in vivo presents unique experimental considerations.
Frequently Asked Questions (FAQs)
Q1: Why does nor-BNI have such a long duration of action in vivo?
A1: The prolonged antagonist effect of nor-BNI, lasting for days to weeks after a single administration, is not due to irreversible binding to the kappa-opioid receptor (KOR).[1][2] Instead, it is primarily attributed to a complex pharmacodynamic mechanism. Nor-BNI acts as a biased ligand, activating c-Jun N-terminal kinase (JNK) signaling pathways.[1][2] This activation leads to the synthesis of new proteins that are responsible for the long-term but selective blockade of certain KOR-mediated signaling pathways.[1] While the physical presence of nor-BNI in the brain for an extended period may also play a role, the functional disruption of KOR signaling is considered a key factor.[2][3][4]
Q2: Is nor-BNI selective for the kappa-opioid receptor immediately after administration?
A2: No, nor-BNI is not immediately selective for the KOR. For a period after administration (up to a few hours), it can exhibit non-selective effects, including transient antagonism at the mu-opioid receptor.[5][6] It is generally recommended to wait at least 24 hours after nor-BNI administration to ensure its selective antagonism of the KOR in your experiments.[5][7]
Q3: How long can I expect the antagonist effects of nor-BNI to last?
A3: The duration of nor-BNI's antagonist action is dose-dependent and can vary between species and experimental models. In mice, a single systemic dose of 10 mg/kg can antagonize KOR agonist-induced effects for up to 14-21 days.[2][3][8] In rhesus monkeys, antagonism has been observed for as long as 21 days after a 3.2 mg/kg dose.[8] Central administration in monkeys has been shown to block KOR agonist-induced diuresis for up to 20 weeks.[9]
Q4: Can I achieve a long-lasting effect with lower doses of nor-BNI?
A4: Yes, repeated administration of low doses of nor-BNI can lead to a cumulative and long-lasting inactivation of KORs.[10] For example, daily administration of 0.1 mg/kg in mice produced a complete blockade of KOR agonist effects after 20-30 days, with the inactivation persisting for at least a week after the last dose.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No long-lasting antagonism of the KOR agonist is observed. | The KOR agonist was administered too soon after nor-BNI. | Allow at least 24 hours between nor-BNI administration and the KOR agonist challenge to ensure KOR selectivity.[5][7] |
| The dose of nor-BNI was insufficient. | Consult the literature for effective dose ranges in your specific animal model and experimental paradigm. A typical dose in mice is 10 mg/kg.[3][10] | |
| The specific KOR-mediated signaling pathway under investigation is not affected by the JNK-dependent mechanism of nor-BNI. | Nor-BNI's long-term blockade is selective for certain KOR signaling pathways (e.g., antinociception, inhibition of adenylyl cyclase) but may not affect others (e.g., ERK activation).[1] Consider investigating alternative signaling pathways. | |
| Variable or unexpected results shortly after nor-BNI administration. | Non-selective effects of nor-BNI at other opioid receptors (e.g., mu-opioid receptor). | As mentioned, wait for the 24-hour window for nor-BNI to become selective for the KOR.[5][7] |
| The duration of antagonism is shorter than expected. | The dose of nor-BNI was too low for the desired duration. | Increase the dose of nor-BNI, or consider a repeated low-dose administration protocol to achieve cumulative receptor inactivation.[10] |
| The route of administration was not optimal. | Central administration (e.g., intracerebroventricular) can produce a longer-lasting effect compared to systemic administration for some endpoints.[9] | |
| How to confirm the long-lasting effect is due to the JNK-mediated mechanism? | Not applicable | Co-administer a JNK inhibitor, such as SP600125, with nor-BNI. This has been shown to block the long-term inhibitory effects of nor-BNI on KOR function.[1][2] |
Quantitative Data Summary
Table 1: In Vivo Duration of Action of nor-BNI
| Species | Dose | Route of Administration | Effect | Duration of Antagonism | Reference |
| Mouse | 10 mg/kg | i.p. | Antagonism of KOR agonist-induced antinociception | Up to 14 days | [3] |
| Mouse | 10 mg/kg | i.p. | Antagonism of KOR agonist-induced analgesia | 14-21 days | [2] |
| Rat | 20 mg/kg | i.p. | Attenuation of ethanol (B145695) seeking | Up to 8 days | [7] |
| Rhesus Monkey | 1.0 mg/kg | s.c. | Rightward shift in U50,488 dose-effect curve | Up to 14 days | [8] |
| Rhesus Monkey | 3.2 mg/kg | s.c. | Rightward shift in U50,488 dose-effect curve | Up to 21 days | [8] |
| Monkey | 0.32 mg | i.c. | Blockade of bremazocine-induced diuresis | 19 weeks | [9] |
Table 2: Pharmacokinetic Parameters of nor-BNI in Mice
| Parameter | Value | Route of Administration | Reference |
| Time to Max Plasma Concentration | ~30 minutes | i.p. | [6] |
| Time to Max Brain Concentration | ~30 minutes | i.p. | [6] |
| Detection in Perfused Brain | Up to 21 days | i.p. (10 mg/kg) or i.c.v. (30 nmol) | [3] |
Key Experimental Protocols
1. Tail-Flick Analgesia Assay to Assess KOR Antagonism
-
Objective: To determine the duration of nor-BNI's antagonism of KOR agonist-induced antinociception.
-
Procedure:
-
Administer nor-BNI or vehicle to mice at the desired dose and route (e.g., 10 mg/kg, i.p.).[10]
-
At various time points after nor-BNI administration (e.g., 24 hours, 7 days, 14 days), measure the baseline tail-withdrawal latency of the mouse in response to a thermal stimulus (e.g., immersion in 52.5°C water).[10]
-
Administer a KOR agonist, such as U50,488 (e.g., 10 mg/kg, i.p.).[10]
-
At the time of peak agonist effect (e.g., 30 minutes post-U50,488), re-measure the tail-withdrawal latency.[10]
-
Calculate the percent maximum possible effect (%MPE) to quantify the level of antinociception. A reduction in %MPE in nor-BNI pre-treated animals compared to vehicle indicates antagonism.
-
2. In Vivo JNK Inhibition to Confirm Mechanism
-
Objective: To verify that the long-lasting effect of nor-BNI is dependent on JNK activation.
-
Procedure:
-
Pre-treat animals with a JNK inhibitor, such as SP600125, before administering nor-BNI.[1][2]
-
Administer nor-BNI.
-
After 24 hours or longer, challenge the animals with a KOR agonist and assess the behavioral or physiological response (e.g., analgesia).
-
A restoration of the KOR agonist's effect in animals pre-treated with the JNK inhibitor would confirm the JNK-dependent mechanism of nor-BNI's long-term action.[1][2]
-
Visualizations
References
- 1. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultra-long antagonism of kappa opioid agonist-induced diuresis by intracisternal nor-binaltorphimine in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of high-dose Norbinaltorphimine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using high-dose Norbinaltorphimine (nor-BNI) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is Norbinaltorphimine (nor-BNI) a completely selective kappa-opioid receptor (KOR) antagonist?
A1: While nor-BNI is highly selective for the KOR in vitro, its selectivity in vivo is dose- and time-dependent. At higher doses and shortly after administration, nor-BNI can exhibit antagonist effects at mu-opioid receptors (MOR) and delta-opioid receptors (DOR).[1][2][3][4] To achieve maximal selectivity for the KOR, it is recommended to administer nor-BNI at least 24 hours before the experimental endpoint.[2][5]
Q2: What is the duration of action of nor-BNI?
A2: Nor-BNI has an exceptionally long duration of action, with KOR antagonism lasting for weeks to even months after a single administration.[6] This prolonged effect is thought to be due to its physicochemical and pharmacokinetic properties, leading to its persistence in the brain.[6]
Q3: Can high doses of nor-BNI affect non-opioid receptors?
A3: Studies have shown that nor-BNI has very low affinity for a wide range of non-opioid receptors and transporters.[7][8] However, one study reported weak binding to the α2C-adrenoceptor (Ki = 630 nM).[7] While significant effects on non-opioid targets are unlikely at typical experimental doses, it is a factor to consider when troubleshooting unexpected results.
Q4: I administered a high dose of nor-BNI and observed unexpected behavioral effects shortly after injection. What could be the cause?
A4: The acute behavioral effects observed shortly after a high-dose nor-BNI injection could be due to its transient, non-selective antagonist activity at MOR and DOR.[1][4] These off-target effects are typically not observed when there is a sufficient pre-treatment time (e.g., 24 hours) before behavioral testing.[5]
Q5: My results with nor-BNI are inconsistent. What are some potential reasons?
A5: Inconsistent results can arise from several factors:
-
Dose and Pre-treatment Time: As mentioned, the dose and the interval between nor-BNI administration and testing are critical for its selectivity. Ensure these parameters are consistent across experiments.
-
Route of Administration: The route of administration (e.g., systemic vs. central) can influence the pharmacokinetic profile and selectivity of nor-BNI.
-
Repeated Dosing: Repeated administration of high doses of nor-BNI can lead to a non-selective blockade of all opioid receptor subtypes.[1]
-
Animal Strain and Sex: As with many pharmacological agents, the effects of nor-BNI may vary between different animal strains and sexes.
Troubleshooting Guides
Problem 1: Lack of KOR-selective antagonism in my in vivo experiment.
-
Possible Cause: Insufficient pre-treatment time. Nor-BNI exhibits transient off-target effects at MOR and DOR shortly after administration.[1][3][4]
-
Troubleshooting Step: Increase the pre-treatment time between nor-BNI administration and the experimental challenge to at least 24 hours. This allows for the transient, non-selective effects to dissipate, revealing the long-lasting, selective KOR antagonism.[5]
Problem 2: Unexpected agonist-like effects observed after nor-BNI administration.
-
Possible Cause: This is highly unlikely as nor-BNI is a potent antagonist. However, consider the possibility of contamination of the compound or an error in the experimental procedure.
-
Troubleshooting Step:
-
Verify the identity and purity of your nor-BNI stock.
-
Review your experimental protocol for any potential errors in drug administration or measurement.
-
Include appropriate vehicle controls to rule out non-specific effects of the injection procedure.
-
Problem 3: Complete blockade of all opioid receptor-mediated effects.
-
Possible Cause: Use of repeated high doses of nor-BNI.[1]
-
Troubleshooting Step: If selective KOR antagonism is desired, avoid repeated high-dose administration schedules. If the experimental design requires multiple treatments, consider using lower doses or increasing the time between administrations.
Data Presentation
Table 1: Binding Affinities (Ki) of Norbinaltorphimine at Opioid and Non-Opioid Receptors
| Receptor | Ki (nM) | Species/System | Reference |
| Opioid Receptors | |||
| Kappa (KOR) | 0.1 - 1.0 | Various | [9][10] |
| Mu (MOR) | 10 - 50 | Various | [9][10] |
| Delta (DOR) | 20 - 100 | Various | [9] |
| Non-Opioid Receptors | |||
| α2C-Adrenoceptor | 630 | Human | [7][8] |
| 42 other receptors and transporters | >10,000 | Human | [7][8] |
Experimental Protocols
1. Radioligand Binding Assay to Determine Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of nor-BNI for opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).
-
Radioligand specific for the receptor (e.g., [³H]diprenorphine).
-
Norbinaltorphimine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of nor-BNI.
-
In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of nor-BNI or vehicle.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay to Determine Functional Antagonism
This assay measures the ability of nor-BNI to block agonist-induced G-protein activation.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
A known agonist for the receptor (e.g., U-50,488 for KOR).
-
Norbinaltorphimine.
-
[³⁵S]GTPγS.
-
Assay buffer containing GDP, MgCl₂, and NaCl.
-
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of nor-BNI or vehicle.
-
Add the agonist to stimulate the receptor.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine the IC₅₀ value of nor-BNI for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
3. In Vivo Behavioral Assay: Tail-Withdrawal Test for Analgesia
This protocol is an example of how to assess the in vivo selectivity and duration of action of nor-BNI.
-
Animals: Mice or rats.
-
Materials:
-
Norbinaltorphimine.
-
Selective KOR, MOR, and DOR agonists.
-
Water bath maintained at a noxious temperature (e.g., 52°C).
-
-
Procedure:
-
Administer nor-BNI (e.g., 10 mg/kg, i.p.) or vehicle to different groups of animals.
-
At various time points after nor-BNI administration (e.g., 2 hours, 24 hours, 7 days, 14 days), administer a selective opioid agonist.
-
Measure the latency of the animal to withdraw its tail from the hot water. An increase in latency indicates an analgesic effect.
-
Compare the analgesic effect of the agonists in the nor-BNI-treated groups to the vehicle-treated group to determine the antagonist effect of nor-BNI.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected nor-BNI effects.
Caption: Time-dependent selectivity of high-dose nor-BNI.
References
- 1. Evidence that nor-binaltorphimine can function as an antagonist at multiple opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing nor-BNI dosage to avoid mu and delta receptor activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of nor-binaltorphimine (nor-BNI) to ensure selective antagonism of the kappa-opioid receptor (KOR) while avoiding off-target effects at mu-opioid (MOR) and delta-opioid (DOR) receptors.
Frequently Asked Questions (FAQs)
Q1: What is nor-BNI and why is it used in research?
Nor-binaltorphimine (nor-BNI) is a highly potent and selective antagonist of the KOR.[1][2] It is a valuable research tool for investigating the physiological and behavioral roles of the kappa-opioid system, which is implicated in pain, addiction, depression, and other neurological disorders.[3][4] Its utility stems from its high selectivity for KORs over MORs and DORs, as well as its exceptionally long duration of action in vivo.[5][6]
Q2: How selective is nor-BNI for the kappa-opioid receptor?
Nor-BNI exhibits high selectivity for the KOR. In vitro binding assays have demonstrated that nor-BNI's affinity for the KOR is significantly higher than for MOR and DOR.[2][7] This selectivity has also been confirmed in vivo, where nor-BNI effectively antagonizes the effects of KOR agonists at doses that do not significantly affect MOR or DOR mediated responses.[2][8] However, it's important to note that this selectivity is dose-dependent.
Q3: Can nor-BNI interact with mu or delta-opioid receptors?
Yes, at higher doses, nor-BNI can exhibit some activity at MORs.[5][9] Some studies have reported transient, partial antagonist effects at MORs shortly after administration of high doses of nor-BNI.[5] The selectivity for KOR over MOR and DOR is not absolute and can be overcome with sufficiently high concentrations. Therefore, careful dose selection is crucial to avoid these off-target effects.
Q4: What is the duration of action of nor-BNI, and how does this impact experimental design?
A key characteristic of nor-BNI is its extremely long duration of action, with antagonist effects at the KOR lasting for days to weeks after a single administration.[5][6][10] This prolonged effect is thought to be due to its pharmacokinetic properties and potentially a mechanism of receptor inactivation rather than simple competitive antagonism.[10][11][12] Researchers must account for this long-lasting effect in their experimental design, particularly in washout periods between treatments.
Troubleshooting Guide
Issue 1: Observing unexpected mu- or delta-opioid receptor-mediated effects in my experiment.
-
Possible Cause: The administered dose of nor-BNI may be too high, leading to off-target binding to MORs or DORs.
-
Troubleshooting Steps:
-
Review Dosage: Compare your current dosage to published literature values for similar experimental models. Consider performing a dose-response study to determine the minimal effective dose for KOR antagonism in your specific assay.
-
Time-Course Analysis: Be aware that some transient mu-antagonistic effects of nor-BNI have been reported shortly after administration.[5] If your experimental endpoint is measured soon after nor-BNI injection, consider a longer pretreatment time to allow for the dissipation of these transient effects and the establishment of selective KOR antagonism. Some studies suggest waiting at least 24 hours after administration to ensure KOR selectivity.[9]
-
Control Experiments: Include control groups treated with selective MOR and DOR antagonists to confirm that the observed effects are not mediated by these receptors.
-
Issue 2: Inconsistent or weaker than expected KOR antagonism.
-
Possible Cause: The administered dose of nor-BNI may be too low, or there may be issues with drug stability or administration.
-
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure the nor-BNI solution is properly prepared and stored to prevent degradation.
-
Route of Administration: The route of administration (e.g., systemic vs. central) can significantly impact the required dose and the resulting brain concentrations.[2][10] Ensure the chosen route is appropriate for your experimental question and that the dosage is adjusted accordingly.
-
Cumulative Dosing: For long-term studies, consider that repeated, low-dose administration of nor-BNI can lead to cumulative receptor inactivation.[13] This may be a strategy to achieve sustained KOR antagonism with potentially fewer off-target effects.
-
Issue 3: Difficulty replicating the long-lasting antagonist effects of nor-BNI.
-
Possible Cause: The mechanism of nor-BNI's long-lasting effect is complex and may involve more than simple receptor occupancy.[12]
-
Troubleshooting Steps:
-
Consider the "Receptor Inactivation" Model: Nor-BNI's prolonged effects may be due to its ability to induce a long-lasting desensitization or internalization of the KOR, potentially through a c-Jun N-terminal kinase (JNK)-dependent mechanism.[12] This is a form of biased agonism where the ligand acts as an antagonist for G-protein signaling but an agonist for other pathways.
-
Pretreatment Time: The onset of maximal KOR antagonism by nor-BNI can be delayed.[5] Ensure your pretreatment time is sufficient for the full antagonist effect to develop.
-
Data Presentation
Table 1: Opioid Receptor Binding Affinities (Ki) of Nor-BNI
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. KOR | Reference |
| Kappa (KOR) | ~0.1 - 1.0 | - | [7] |
| Mu (MOR) | ~3 - 40 | 3 - 44 | [7] |
| Delta (DOR) | ~10 - 200 | 10 - 200 | [7] |
Note: Ki values can vary between different studies and assay conditions. This table provides a general range.
Experimental Protocols
Protocol 1: In Vitro Opioid Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of nor-BNI for opioid receptors using a competitive radioligand binding assay.
-
Membrane Preparation:
-
Homogenize brain tissue or cells expressing the opioid receptor of interest in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and recentrifugation in a fresh buffer.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Competitive Binding Assay:
-
In a series of tubes, add a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine for general opioid receptors, or a subtype-selective radioligand).
-
Add increasing concentrations of unlabeled nor-BNI to compete with the radioligand for receptor binding.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled, high-affinity opioid ligand (e.g., naloxone) to a separate set of tubes.
-
Add the prepared cell membranes to all tubes.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the nor-BNI concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of nor-BNI that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for nor-BNI using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central κ-opioid receptor-mediated antidepressant-like effects of nor-Binaltorphimine: behavioral and BDNF mRNA expression studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 5. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective kappa antagonist properties of nor-binaltorphimine in the rat MES seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Norbinaltorphimine dihydrochloride stability and storage conditions
Technical Support Center: Norbinaltorphimine (B1679850) Dihydrochloride (B599025)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of norbinaltorphimine dihydrochloride. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
For long-term storage, it is recommended to store the solid compound at -20°C under desiccating conditions.[1][2][3][4][5] Some suppliers suggest that storage at 4°C is also acceptable for the solid form, provided it is sealed and kept away from moisture.[6][7] For short-term periods, such as during shipping, the compound is stable at room temperature for a few days to two weeks.[6][7][8]
Q2: What is the recommended procedure for preparing stock solutions?
To prepare stock solutions, dissolve this compound in a suitable solvent such as DMSO or water.[1][3][6] Sonication or gentle warming may be required to achieve complete dissolution, especially at higher concentrations.[1][3] It is crucial to use a newly opened or anhydrous solvent, particularly with DMSO, as it is hygroscopic and the presence of water can affect solubility.[2][6] For aqueous solutions intended for cell culture or in vivo use, it is advisable to filter-sterilize the solution using a 0.22 µm filter.[2]
Q3: How should I store stock solutions of this compound?
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[2] For long-term stability, storage at -80°C is recommended, where solutions can be stable for up to 6 months to a year.[2][3][6] For shorter-term storage, -20°C is acceptable for up to one month.[2][4][6] Always ensure the storage container is tightly sealed to prevent solvent evaporation and contamination.
Q4: Can I store aqueous solutions of this compound? For how long?
While this compound is soluble in water, long-term storage of aqueous solutions is generally discouraged due to the potential for degradation.[5] If aqueous solutions must be prepared in advance, they should be stored at -20°C for no longer than a few days. For optimal results, it is best to prepare aqueous solutions fresh for each experiment.
Q5: Is this compound sensitive to light?
Yes, it is recommended to protect the compound from light, both in its solid form and in solution.[4] Exposure to light can potentially lead to degradation and loss of activity. Store the compound in amber vials or wrap containers in foil to minimize light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | The compound may have low solubility in the chosen solvent at the desired concentration. The solvent may have absorbed moisture (especially DMSO). | Use sonication or gentle warming to aid dissolution.[1][3] Ensure you are using a high-purity, anhydrous solvent.[2][6] Consider preparing a more dilute stock solution. |
| Precipitation of the Compound Upon Freezing | The concentration of the stock solution may be too high, leading to precipitation at low temperatures. | Prepare a more dilute stock solution. Before use, ensure the solution is brought to room temperature and vortexed to ensure any precipitate has redissolved. |
| Loss of Compound Activity in Experiments | The compound may have degraded due to improper storage or handling. This could be due to repeated freeze-thaw cycles, exposure to light, or extended storage at inappropriate temperatures. | Always aliquot stock solutions to minimize freeze-thaw cycles.[2] Store solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).[2][3][6] Protect from light.[4] Prepare fresh dilutions for experiments from a stable stock solution. |
| Inconsistent Experimental Results | This could be due to inaccurate stock solution concentration, compound degradation, or variability in experimental conditions. | Re-evaluate the preparation of your stock solution, ensuring the compound was fully dissolved and accurately pipetted. Use freshly prepared working solutions for each experiment. Ensure all experimental parameters are consistent. |
Data Presentation
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Condition | Temperature | Duration | Reference |
| Long-Term | -20°C | Up to 3 years | [2][3] |
| Short-Term | 4°C | Not specified | [6][7] |
| Shipping | Room Temperature | Up to 2 weeks | [6][7][8] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Reference |
| DMSO / Water | -80°C | Up to 6 months to 1 year | [2][3][6] |
| DMSO / Water | -20°C | Up to 1 month | [2][4][6] |
Experimental Protocols
While specific proprietary stability-indicating assay protocols are not publicly available, a general workflow for assessing compound stability is outlined below. This can be adapted for this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
General Protocol for Assessing Compound Stability
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Stress Conditions: Aliquot the stock solution and subject it to various stress conditions, including:
-
Acid Hydrolysis: Incubate with 0.1 N HCl at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate with 0.1 N NaOH at a controlled temperature.
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid compound and solutions to elevated temperatures.
-
Photostability: Expose the solid compound and solutions to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the samples using a validated HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition and identify the major degradation products if possible.
Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Norbinaltorphimine's antagonism of the KOR signaling pathway.
References
- 1. nor-Binaltorphimine dihydrochloride (CAS 113158-34-2): R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 4. ≥98% (HPLC), solid, κ-opioid receptor antagonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 5. a-83-01.com [a-83-01.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. nor-Binaltorphimine dihydrochloride | kappa opioid receptor antagonist | CAS# 105618-26-6 | InvivoChem [invivochem.com]
Unexpected behavioral outcomes with Norbinaltorphimine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norbinaltorphimine dihydrochloride (B599025) (nor-BNI).
Frequently Asked Questions (FAQs)
Q1: What is Norbinaltorphimine dihydrochloride (nor-BNI)?
This compound is a potent and highly selective kappa-opioid receptor (KOR) antagonist.[1][2][3][4] It is widely used in research to investigate the roles of the KOR system in various physiological and pathological processes, including pain, addiction, depression, and stress responses.[5][6] A key characteristic of nor-BNI is its slow onset of action and exceptionally long-lasting antagonist effects, which can persist for weeks after a single administration.[5][7]
Q2: How should I dissolve and store this compound?
For in vivo experiments, it is recommended to prepare solutions fresh on the day of use. Nor-BNI is soluble in water and saline. One common method involves dissolving it in sterile 0.9% saline. Stock solutions can be prepared at higher concentrations and stored at -20°C for short periods, but long-term storage of solutions is generally discouraged to maintain compound integrity.
Q3: What is the expected behavioral outcome of nor-BNI administration?
Typically, nor-BNI is expected to block the effects of kappa-opioid receptor agonists. In animal models, it has been shown to produce antidepressant- and anxiolytic-like effects.[5] It can also attenuate stress-induced reinstatement of drug-seeking behaviors.[8]
Troubleshooting Guide: Unexpected Behavioral Outcomes
Issue 1: Observation of mu-opioid receptor related effects after nor-BNI administration.
Question: I administered nor-BNI, a selective KOR antagonist, but I am observing effects consistent with mu-opioid receptor antagonism. Why is this happening?
Possible Cause: Despite its high selectivity for the kappa-opioid receptor, nor-BNI can exhibit transient, non-selective antagonist activity at mu- and delta-opioid receptors within the first few hours of administration.[5] This is a known phenomenon that precedes its long-lasting selective KOR antagonism.
Solution:
-
Time-course consideration: If your behavioral paradigm is sensitive to mu-opioid receptor modulation, consider a sufficient waiting period between nor-BNI administration and behavioral testing. The non-selective effects are generally short-lived, while the selective KOR antagonism has a delayed onset and is long-lasting. A 24-hour pre-treatment window is often sufficient to ensure KOR selectivity.
-
Dose optimization: While standard doses for complete KOR antagonism are often in the 10-20 mg/kg range, consider if a lower dose might be sufficient for your experimental question, potentially reducing transient off-target effects. However, be aware that lower doses may require repeated administration to achieve full KOR blockade.[6][9]
Issue 2: Lack of an observable effect after nor-BNI administration.
Question: I administered nor-BNI, but I do not see any behavioral changes or antagonism of my KOR agonist. What could be the reason?
Possible Causes and Solutions:
-
Delayed Onset of Action: Nor-BNI has a characteristically slow onset of action. The peak antagonist effects may not be observed until several hours after administration. Ensure your experimental timeline accounts for this delay.
-
Insufficient Dose: The effective dose can vary depending on the species, route of administration, and the specific KOR agonist being used. A typical dose for complete KOR antagonism in rodents is 10 mg/kg (i.p. or s.c.).[9] If you are using a lower dose, it may not be sufficient to fully block the effects of a potent KOR agonist.
-
Cumulative Dosing for Sustained Blockade: For long-term studies, a single dose of nor-BNI can provide a very long duration of action. However, some studies have shown that repeated administration of low doses of nor-BNI can lead to a cumulative and complete blockade of KORs.[6][9] This approach may be beneficial for minimizing potential off-target effects associated with a single high dose.
Issue 3: Inconsistent or variable behavioral results across subjects.
Question: My behavioral data with nor-BNI is showing high variability between individual animals. What are the potential contributing factors?
Possible Causes and Solutions:
-
Pharmacokinetic Variability: Individual differences in drug metabolism and distribution can contribute to variability in response. Ensure consistent administration techniques and consider potential sex differences in pharmacokinetics.
-
Stress-Induced Effects: The kappa-opioid system is intricately linked with the stress response. Variability in handling stress or the stressfulness of the experimental paradigm itself can influence behavioral outcomes. Standardize handling procedures and habituate animals to the experimental environment to minimize stress-induced variability.
-
Experimental Paradigm Sensitivity: Some behavioral assays are inherently more variable than others. For instance, in the tail-flick test, factors such as the baseline response variability and habituation to the stimulus can affect results. In conditioned place preference, an animal's initial preference for a specific environment can influence the outcome.[10] Careful design and counterbalancing of experimental groups are crucial.
Data Presentation
Table 1: Receptor Selectivity of Norbinaltorphimine
| Receptor | pA2 Value | Potency Relative to Kappa |
| Kappa (κ) | 10.2 - 10.4 | - |
| Mu (μ) | 7.4 - 7.6 | ~100-fold less potent |
| Delta (δ) | 7.6 - 7.8 | ~100-fold less potent |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Pharmacokinetic Properties of Norbinaltorphimine (in mice)
| Parameter | Observation |
| Onset of Action | Slow, with peak antagonist effects observed several hours after administration. |
| Duration of Action | Exceptionally long, with antagonist effects detectable for weeks to months after a single administration.[5] |
| Elimination | Biphasic elimination from brain and serum, with a rapid initial phase followed by a much slower elimination phase. Nor-BNI is detectable in the brain for up to 21 days. |
| Dosing Considerations | A single high dose (e.g., 10 mg/kg) can produce long-lasting KOR antagonism.[9] Repeated low doses (e.g., 0.1 mg/kg daily) can result in cumulative receptor inactivation.[6][9] |
Experimental Protocols
Key Experiment 1: Tail-Flick Test for Analgesia
Objective: To assess the antagonist effect of nor-BNI on KOR agonist-induced analgesia.
Methodology:
-
Animal Habituation: Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently restrain the mouse and immerse the distal third of its tail in a water bath maintained at a constant temperature (e.g., 52.5°C). Record the latency for the mouse to flick its tail out of the water. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
nor-BNI Administration: Administer nor-BNI (e.g., 10 mg/kg, i.p. or s.c.) or vehicle.
-
KOR Agonist Challenge: At a predetermined time after nor-BNI administration (e.g., 24 hours to ensure KOR selectivity), administer a KOR agonist (e.g., U-50,488).
-
Post-Treatment Latency: At the time of peak effect for the KOR agonist, measure the tail-flick latency again.
-
Data Analysis: Compare the tail-flick latencies between the vehicle- and nor-BNI-treated groups. A significant reduction in the analgesic effect of the KOR agonist in the nor-BNI group indicates KOR antagonism.
Key Experiment 2: Conditioned Place Preference (CPP)
Objective: To evaluate the effect of nor-BNI on the rewarding or aversive properties of a drug or stimulus.
Methodology:
-
Apparatus: Use a two- or three-compartment CPP apparatus with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the apparatus with free access to all compartments for a set duration (e.g., 15 minutes). Record the time spent in each compartment to determine any initial preference.
-
Conditioning:
-
Day 2: Administer the drug of interest and confine the animal to one of the non-preferred compartments for a set duration (e.g., 30 minutes).
-
Day 3: Administer the vehicle and confine the animal to the opposite compartment for the same duration.
-
This alternating schedule is typically repeated for several days.
-
-
nor-BNI Administration: Administer nor-BNI or vehicle at a specified time before the conditioning sessions or before the post-conditioning test, depending on the experimental question.
-
Post-Conditioning (Test for Preference): On the test day, place the animal back in the apparatus with free access to all compartments in a drug-free state. Record the time spent in each compartment.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference. Compare the CPP scores between the nor-BNI and vehicle groups to determine the effect of KOR antagonism.
Visualizations
Caption: KOR signaling pathway and the antagonistic action of nor-BNI.
Caption: Experimental workflow for a Conditioned Place Preference (CPP) study.
Caption: Troubleshooting decision tree for unexpected outcomes.
References
- 1. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters | PLOS One [journals.plos.org]
- 8. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Nor-BNI Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nor-binaltorphimine (Nor-BNI) in experiments involving the central nervous system. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful research.
Frequently Asked Questions (FAQs)
Q1: Does Nor-BNI cross the blood-brain barrier (BBB)?
A1: Yes, there is substantial evidence that Nor-BNI penetrates the blood-brain barrier. Following systemic administration (e.g., intraperitoneal or subcutaneous injection), Nor-BNI has been shown to exert effects on the central nervous system, such as reducing morphine withdrawal symptoms and influencing conditioned place aversion in rats.[1] Furthermore, pharmacokinetic studies have directly measured the presence of Nor-BNI in brain tissue for extended periods after a single peripheral dose.[2][3]
Q2: How long does Nor-BNI remain in the brain after systemic administration?
A2: Nor-BNI exhibits an exceptionally long duration of action, with its presence detected in the brain for up to 21 days after a single administration in mice.[2][3][4] This prolonged presence is a critical factor to consider in experimental design, particularly in studies involving repeated dosing or long-term behavioral assessments.
Q3: Is Nor-BNI a selective kappa-opioid receptor (KOR) antagonist?
A3: Nor-BNI is a highly selective antagonist for the kappa-opioid receptor (KOR).[5][6] However, it is important to note that immediately after administration, it may exhibit mild affinity for the µ-opioid receptor (MOR), though this effect is transient.[7] For experiments requiring high KOR selectivity, it is recommended to allow at least 24 hours between Nor-BNI administration and the experimental endpoint.[7][8]
Q4: What is the mechanism of Nor-BNI's long-lasting effects?
A4: The prolonged effects of Nor-BNI are not solely due to its extended physical presence in the brain. Nor-BNI acts as a biased agonist, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in its long-term inhibitory effects on KOR function.[9] This suggests that Nor-BNI induces a prolonged desensitization of the KOR.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in behavioral effects | Inconsistent timing of Nor-BNI administration relative to behavioral testing. | Administer Nor-BNI at a consistent time point before the experiment, ideally 24 hours prior, to ensure selective KOR antagonism and allow for peak effect.[7][8] |
| Unexpected off-target effects | Administration of a very high dose of Nor-BNI, leading to transient, non-selective binding to other opioid receptors. | Use the lowest effective dose of Nor-BNI. Titrate the dose to find the optimal concentration for the desired effect with minimal off-target activity. |
| Lack of observed effect | Insufficient dose to achieve adequate brain concentrations or premature experimental endpoint before Nor-BNI reaches peak effect. | Increase the dose of Nor-BNI or ensure that the experimental endpoint is at least 24 hours post-administration. Consider the route of administration, as this can affect bioavailability. |
| Difficulty replicating long-term antagonism | Insufficient time allowed for the full antagonistic effects to manifest. | For studies investigating the long-lasting antagonism of Nor-BNI, ensure that the experimental timeline extends for several days or even weeks post-administration.[2] |
| Inconsistent brain-to-plasma concentration ratios | Issues with sample collection and processing, such as blood contamination of brain tissue. | Perfuse animals with saline before brain harvesting to remove residual blood. Ensure consistent and rapid tissue homogenization and extraction procedures. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Nor-BNI in Mice
| Parameter | Value | Reference |
| Time to Peak Brain Concentration | Within 30 minutes | [10] |
| Elimination from Brain | Slow, biphasic elimination with a rapid phase (0.75-4h) and a slow phase (4-48h). Detected up to 21 days. | [3] |
| Brain/Serum Ratio | Gradually increases over 48 hours | [3] |
| Unbound Fraction in Brain Homogenate | >7% | [10] |
Experimental Protocols
Protocol for Assessing In Vivo Blood-Brain Barrier Penetration of Nor-BNI
This protocol outlines a general procedure for determining the brain and plasma concentrations of Nor-BNI following systemic administration.
1. Animal Dosing:
-
Administer Nor-BNI to mice or rats via the desired route (e.g., 10 mg/kg, i.p.).[2]
-
Include a vehicle control group.
2. Sample Collection:
-
At predetermined time points (e.g., 30 minutes, 2 hours, 24 hours, 7 days, 21 days), anesthetize the animals.[2]
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Perfuse the animals transcardially with ice-cold saline to remove blood from the brain.
-
Harvest the brain and store it at -80°C until analysis.
3. Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
4. Quantification by LC-MS/MS:
-
Extract Nor-BNI from plasma and brain homogenate samples.
-
Analyze the concentration of Nor-BNI using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[2]
5. Data Analysis:
-
Calculate the brain concentration (ng/g of tissue) and plasma concentration (ng/mL).
-
Determine the brain-to-plasma concentration ratio (Kp) by dividing the brain concentration by the plasma concentration.[11]
-
To account for protein binding, the unbound brain-to-unbound plasma concentration ratio (Kp,uu) can be determined if the unbound fractions in brain and plasma are known.[12]
Visualizations
Caption: Signaling pathway of Nor-BNI leading to long-term KOR inhibition.
Caption: General experimental workflow for assessing BBB penetration.
References
- 1. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 6. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Stress in Animals During Norbinaltorphimine Dihydrochloride Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize stress in animal subjects during studies involving Norbinaltorphimine dihydrochloride (B599025) (nor-BNI). Adherence to these guidelines is crucial for ensuring animal welfare and the scientific validity of your research.
I. General Animal Welfare and Handling
Q1: What are the fundamental principles for minimizing stress in laboratory animals?
A1: The fundamental principles for minimizing stress in laboratory animals revolve around the "Three Rs": Replacement, Reduction, and Refinement.[1] Refinement, in particular, focuses on methods that "avoid, alleviate or minimize the potential pain, distress or other adverse effects suffered by the animals involved, or which enhance animal well-being."[1] Key practices include:
-
Proper Training: All personnel handling animals must be adequately trained in appropriate techniques.[2][3]
-
Acclimatization: Animals should be allowed a sufficient period (typically up to a week) to acclimate to the facility and handling procedures before any experimental manipulation.[4]
-
Gentle Handling: Utilize gentle and deliberate movements, avoiding sudden noises or actions that may startle the animals.[4][5] Tunnel handling or cupping with hands is preferred over tail-picking for mice to reduce stress.[6][7]
-
Appropriate Restraint: Use the least amount of restraint necessary for the shortest duration. Consider chemical restraint for prolonged or potentially painful procedures.[4][8]
-
Environmental Enrichment: Provide a stimulating environment that allows for species-specific behaviors such as nesting, burrowing, and foraging.[9][10][11][12][13]
-
Establishing Humane Endpoints: Predetermined criteria should be established to prevent, terminate, or relieve pain and distress, which may supersede the experimental endpoint.[14][15][16][17]
Q2: How can I create an effective environmental enrichment program for rodents?
A2: An effective environmental enrichment program should be tailored to the specific needs of the species and strain being studied.[9] The goal is to enhance animal well-being by providing sensory and motor stimulation that facilitates species-typical behaviors.[11]
Table 1: Examples of Environmental Enrichment for Rodents [13]
| Enrichment Type | Examples | Purpose |
| Social | Group housing with compatible conspecifics | Fulfills social needs and reduces stress.[11] |
| Structural | Hiding places (e.g., cardboard tubes, igloos), climbing structures | Provides a sense of security and allows for exploration.[12] |
| Nesting/Bedding | Shredded paper, cotton squares, or other nesting materials | Allows for natural nest-building behavior.[12] |
| Foraging/Gnawing | Chew sticks, nylon bones, scattering food in the bedding | Encourages natural foraging and gnawing behaviors, which is essential for dental health in rodents.[12] |
It is crucial to evaluate the impact of enrichment on both animal welfare and scientific outcomes to ensure it does not introduce unwanted variables.[9]
II. Norbinaltorphimine Dihydrochloride (nor-BNI) Specific Issues
Q3: What is this compound (nor-BNI) and how does it work?
A3: this compound (nor-BNI) is a potent and highly selective kappa-opioid receptor (KOR) antagonist.[18][19][20] It functions by competitively blocking the binding of endogenous and exogenous agonists to the KOR, thereby inhibiting downstream signal transduction pathways.[18] This selective antagonism is critical for dissecting the specific roles of the KOR system in various physiological and pathological processes, including pain, addiction, and stress.[18][21] Nor-BNI is known for its slow onset and exceptionally long duration of action, which can last for several weeks after a single administration.[22][23][24][25][26]
Caption: Mechanism of action of this compound (nor-BNI).
Q4: What are the potential side effects of nor-BNI administration in animals, and how can I mitigate them?
A4: While nor-BNI is highly selective for the kappa-opioid receptor, some potential side effects and considerations include:
-
Itch-Associated Responses: Nor-BNI has been observed to induce itch-associated responses in mice.[20]
-
Anxiolytic-like and Antidepressant-like Effects: As a KOR antagonist, nor-BNI can produce anxiolytic-like and antidepressant-like effects in animal models.[22][27][28] This is an important consideration depending on the behavioral paradigms being studied.
-
Effects on Feeding: Nor-BNI has been shown to decrease deprivation- and opioid-induced feeding in rats.[29]
-
Long-Lasting Effects: The prolonged duration of action of nor-BNI (up to several weeks) must be factored into experimental design and the interpretation of results.[22][23][24][25][26]
To mitigate these effects, it is crucial to:
-
Carefully select the dose and route of administration.
-
Thoroughly monitor animals for any adverse reactions.
-
Consider the long-lasting nature of the drug when planning subsequent experiments.
Q5: What are the recommended administration protocols for nor-BNI in rodents?
A5: The administration protocol for nor-BNI can vary depending on the specific research question, animal species, and desired duration of KOR antagonism.
Table 2: Example Administration Protocols for this compound in Rodents
| Species | Route of Administration | Dose | Vehicle | Notes |
| Rat | Subcutaneous (SC) | 15 mg/kg | Sterile H₂O | Used to study effects on taste avoidance.[19] |
| Mouse | Intraperitoneal (IP) | 10 mg/kg | Saline | Effective for blocking KOR agonist-induced antinociception for up to 14 days.[23] Repeated daily administration of lower doses (0.1-1.0 mg/kg) can also achieve complete KOR blockade over time.[30] |
| Mouse | Intracerebroventricular (i.c.v.) | 30 nmol | Saline | Direct central administration.[23] |
Important Considerations:
-
Always use aseptic techniques for all injections.[4]
-
The use of a new sterile needle and syringe for each animal is the recommended best practice.[4]
-
For intraperitoneal injections in rodents, administer into the lower right abdominal quadrant and aspirate before injecting to avoid the bladder or gastrointestinal tract.[31]
III. Troubleshooting and FAQs
Q6: My animals are showing signs of distress after nor-BNI injection. What should I do?
A6: If animals show signs of distress (e.g., vocalization, excessive grooming, abnormal posture, lethargy), it is crucial to take immediate action.
Caption: Troubleshooting workflow for signs of animal distress.
-
Assess the animal's condition: Carefully observe the animal for specific signs of pain or distress.
-
Consult with the veterinarian: The institutional veterinarian should be consulted immediately to determine the appropriate course of action.[14]
-
Provide supportive care: This may include analgesics, fluid therapy, or other treatments as recommended by the veterinarian.
-
Consider humane endpoints: If the animal's suffering cannot be alleviated, it may be necessary to humanely euthanize the animal to prevent further distress.[14][15][17] Well-defined humane endpoints are preferable to death or moribundity.[14]
Q7: How can I monitor for stress in my animal subjects?
A7: Monitoring for stress involves observing both physiological and behavioral indicators.
Table 3: Common Physiological and Behavioral Stress Indicators in Rodents
| Indicator Type | Examples |
| Physiological | - Changes in body weight (weight loss)[16][32]- Changes in body temperature[15]- Altered heart rate[16]- Elevated corticosterone (B1669441) levels[32][33]- Piloerection (hair standing on end)- Changes in respiration[16] |
| Behavioral | - Reduced exploration or activity[15]- Increased anxiety-like behaviors (e.g., in elevated plus maze)[7]- Abnormal postures (e.g., hunched back)- Reduced grooming or excessive grooming- Decreased food and water intake- Social withdrawal |
Regular and systematic observation is key to early detection of stress.[14]
Q8: Can stress in my animals affect the results of my nor-BNI study?
A8: Yes, absolutely. Stress can be a significant confounding variable in any animal study.[5][6][8] Stress can alter physiological responses, behavior, and neurochemistry, which can impact the reliability and reproducibility of your data.[5][6][34] For example, since the kappa-opioid system is involved in mediating behavioral responses to stressors, uncontrolled stress in your animals could interfere with the effects of nor-BNI that you are trying to measure.[21][35]
IV. Experimental Protocols
Protocol 1: Habituation to Handling and Injection Procedures
Objective: To acclimate animals to the handling and injection procedures to minimize stress on the day of the experiment.
Methodology:
-
Acclimatization Period: Allow animals to acclimate to the housing facility for at least one week before starting any procedures.[4]
-
Handling Habituation (3-5 days prior to experiment):
-
Injection Simulation (2-3 days prior to experiment):
-
Simulate the injection procedure without actually administering any substance.
-
Hold the animal in the proper restraint for the intended injection route.
-
Gently touch the injection site with a capped needle or a blunt object.
-
-
Saline Injection (1 day prior to experiment):
-
Administer a sterile saline injection using the same route and volume as planned for the nor-BNI administration. This habituates the animal to the sensation of the injection.
-
Caption: Experimental workflow for habituation to handling and injection.
References
- 1. tierschutz.charite.de [tierschutz.charite.de]
- 2. wjbphs.com [wjbphs.com]
- 3. researchgate.net [researchgate.net]
- 4. uvas.edu.pk [uvas.edu.pk]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 7. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Environmental enrichment for laboratory rodents and rabbits: requirements of rodents, rabbits, and research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.acspublisher.com [journals.acspublisher.com]
- 11. Frontiers | Environmental enrichment for laboratory rats and mice: endocrine, physiological, and behavioral benefits of meeting rodents' biological needs [frontiersin.org]
- 12. Environmental Enrichment for Laboratory Mice and Rats | Taconic Biosciences [taconic.com]
- 13. Choosing appropriate enrichment | NC3Rs [nc3rs.org.uk]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 16. replacinganimalresearch.org.uk [replacinganimalresearch.org.uk]
- 17. Defining Humane Endpoints - Institutional Animal Care and Use Committee [research.wayne.edu]
- 18. a-83-01.com [a-83-01.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. This compound | Opioid Receptor | TargetMol [targetmol.com]
- 21. annualreviews.org [annualreviews.org]
- 22. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 23. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Anxiolytic-like effects of kappa-opioid receptor antagonists in models of unlearned and learned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Nor-binaltorphimine decreases deprivation and opioid-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 32. mdpi.com [mdpi.com]
- 33. Recognition and Assessment of Stress and Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Effects of the kappa opioid receptor antagonist, norbinaltorphimine, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of nor-BNI: A Technical Support Guide for Researchers
For Immediate Release
Researchers and drug development professionals utilizing the selective kappa-opioid receptor (KOR) antagonist, nor-binaltorphimine (nor-BNI), now have access to a comprehensive technical support center designed to address common experimental challenges and interpret inconsistent results. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance the reproducibility and accuracy of studies involving this potent and long-acting antagonist.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing an immediate antagonistic effect after nor-BNI administration?
A1: Nor-BNI is characterized by a slow onset of action. Unlike many antagonists, its peak antagonistic effects may not be apparent until several hours, or even up to 24 hours, post-administration.[1][2] This delay is a critical factor to consider when designing your experimental timeline. For instance, studies have shown that the kappa-antagonistic action of nor-BNI gradually increases and reaches a plateau at 2 hours.[1] Therefore, it is recommended to allow for a sufficient pre-treatment time before introducing a KOR agonist.
Q2: How long do the antagonistic effects of a single dose of nor-BNI last?
A2: A hallmark of nor-BNI is its exceptionally long duration of action. A single administration can produce KOR antagonism for days, weeks, or even up to a month.[3][4][5][6] For example, one study found that a single dose of nor-BNI in mice antagonized KOR agonist-induced antinociception for up to 14 days.[4] This prolonged effect is attributed to the physical presence of nor-BNI in the brain for an extended period.[4][7] This long-lasting effect necessitates a careful consideration of washout periods between experiments.
Q3: I'm observing unexpected or off-target effects. Is nor-BNI not as selective as claimed?
A3: Nor-BNI is highly selective for the KOR over mu- and delta-opioid receptors.[3][8][9] However, some transient, non-selective effects have been reported, particularly at higher doses or shortly after administration. For example, some studies have noted a mild affinity for the mu-opioid receptor immediately after administration, which appears to dissipate within a couple of hours.[10] To ensure KOR selectivity, it is often recommended to administer nor-BNI 24 hours prior to behavioral testing.[2][10] There is also some evidence of binding to the α2C-adrenergic receptor, which could account for some varied responses.[11]
Q4: Can I administer nor-BNI repeatedly?
A4: Yes, repeated administration of nor-BNI can lead to cumulative effects, producing a complete blockade of KORs even at doses that are ineffective after a single administration.[12][13] Studies have shown that daily administration of low doses of nor-BNI can lead to a slowly accumulating inhibition of KOR function.[12][13] This dosing strategy may be beneficial for studies requiring sustained KOR antagonism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable antagonism of KOR agonist | Insufficient pre-treatment time: The slow onset of nor-BNI means its effects are not immediate. | Administer nor-BNI at least 2-24 hours before the KOR agonist challenge to ensure peak antagonistic activity.[1][2] |
| Inadequate dose: The dose of nor-BNI may be too low to effectively antagonize the administered dose of the KOR agonist. | Consult literature for effective dose ranges for your specific animal model and experimental paradigm. Consider performing a dose-response study. | |
| Agonist dose is too high: An excessively high concentration of the KOR agonist may overcome the competitive antagonism of nor-BNI. | Use a concentration of the agonist that elicits a submaximal response (e.g., around the EC80) to provide a clear window for observing antagonism. | |
| Compound degradation: Improper storage or handling may have led to the degradation of the nor-BNI solution. | Prepare fresh solutions of nor-BNI for each experiment. Ensure proper storage of stock solutions as per the manufacturer's recommendations. | |
| Inconsistent results between subjects or experiments | Variability in washout period: Due to its long-lasting effects, an insufficient washout period can lead to carry-over effects from previous treatments. | Implement a washout period of at least 3-4 weeks between nor-BNI administrations to the same animal. |
| Pharmacokinetic variability: Individual differences in metabolism and clearance can affect the onset and duration of nor-BNI's effects. | Use a sufficient number of subjects to account for biological variability and ensure statistical power. | |
| Route of administration: The bioavailability and brain penetration of nor-BNI can differ based on the route of administration (e.g., intraperitoneal vs. subcutaneous vs. intracerebroventricular). | Maintain a consistent route of administration throughout your study and consider the pharmacokinetic profile associated with that route. | |
| Transient or unexpected behavioral effects | Early, non-selective effects: Shortly after administration, nor-BNI may exhibit transient, weak affinity for other receptors, such as the mu-opioid receptor.[10] | To isolate KOR-specific effects, introduce the experimental challenge at a time point when nor-BNI is known to be most selective (e.g., 24 hours post-administration).[2][10] |
| Off-target effects at high doses: Very high doses of nor-BNI may lead to interactions with other receptor systems. | Use the lowest effective dose of nor-BNI that has been validated in the literature for your specific application. |
Experimental Protocols
In Vivo KOR Antagonism in a Mouse Model of Analgesia
This protocol is designed to assess the ability of nor-BNI to antagonize the analgesic effects of a KOR agonist (e.g., U-50,488) using the warm-water tail-withdrawal assay.[4]
Materials:
-
nor-BNI
-
KOR agonist (e.g., U-50,488)
-
Saline (vehicle)
-
Male C57BL/6 mice
-
Water bath maintained at 55°C
-
Timer
Procedure:
-
Habituation: Habituate the mice to the experimental room and handling for at least 2 days prior to the experiment.
-
Baseline Measurement: Gently restrain the mouse and immerse the distal third of its tail in the 55°C water bath. Record the latency to tail withdrawal. A cut-off time of 15-20 seconds is typically used to prevent tissue damage.
-
nor-BNI Administration: Administer nor-BNI (e.g., 10 mg/kg, intraperitoneally) or vehicle to the mice.
-
Pre-treatment Period: House the mice in their home cages for the designated pre-treatment time (e.g., 24 hours).
-
KOR Agonist Challenge: Administer the KOR agonist (e.g., U-50,488, 10 mg/kg, subcutaneously) or vehicle.
-
Post-Agonist Measurement: At the time of peak agonist effect (e.g., 30 minutes post-U-50,488 administration), re-assess the tail-withdrawal latency.
-
Data Analysis: Compare the tail-withdrawal latencies between the different treatment groups. Effective antagonism by nor-BNI will be indicated by a significant reduction in the analgesic effect of the KOR agonist.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| KOR Antagonism Duration (single dose) | Up to 14-28 days | Mouse | [4][5] |
| KOR Antagonism Duration (single dose) | Up to 21 days | Rat | [6] |
| KOR Antagonism Duration (single dose) | Up to 14-21 days | Rhesus Monkey | [14] |
| Typical Effective Dose (systemic) | 5 - 20 mg/kg | Rodents | [1][10][15] |
| Time to Peak KOR Selectivity | ~24 hours | Rodents | [2][10] |
Visualizing Experimental Concepts
Caption: KOR Signaling Pathway and nor-BNI's Point of Action.
Caption: Troubleshooting Flowchart for nor-BNI Experiments.
References
- 1. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 4. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long term kappa-opioid receptor blockade following nor-binaltorphimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nor-Binaltorphimine (nor-BNI) (CAS 113158-34-2) | Abcam [abcam.com]
- 9. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation [frontiersin.org]
- 14. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Norbinaltorphimine Dihydrochloride in Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Norbinaltorphimine (B1679850) dihydrochloride (B599025) (nor-BNI) in receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is Norbinaltorphimine (nor-BNI) and what is its primary mechanism of action?
Norbinaltorphimine (nor-BNI) is a highly potent and selective antagonist for the kappa-opioid receptor (KOR).[1][2] It is a non-peptide molecule that exhibits a long duration of action both in vitro and in vivo.[3] Its selectivity is conferred through an ionic interaction with a specific amino acid residue (Glu297) in the extracellular loop 3 and transmembrane segment VII of the KOR.[4][5] While it is a competitive antagonist at the binding site, its long-lasting effects are thought to be mediated by the activation of c-Jun N-terminal kinase (JNK), leading to a prolonged functional antagonism.[6][7]
Q2: What is the receptor selectivity profile of nor-BNI?
Nor-BNI displays high selectivity for the kappa-opioid receptor over mu- and delta-opioid receptors.[1][2][8] However, at higher concentrations, some binding to other receptors, such as the α2C-adrenoceptor, has been reported, though with significantly lower affinity.[6][7][9]
Q3: How should I dissolve and store Norbinaltorphimine dihydrochloride?
This compound is soluble in water (up to 50 mM) and DMSO (up to 25 mM).[10][11] For aqueous solutions, gentle warming may be necessary. It is recommended to prepare fresh solutions for each experiment.[12] If storage is necessary, stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[11][12] The solid form should be stored at -20°C under desiccating conditions.[10]
Q4: What are the known off-target effects of nor-BNI in in-vitro assays?
While highly selective for the KOR, nor-BNI has been shown to bind weakly to the α2C-adrenoceptor with a Ki of 630 nM.[6][9] Studies have shown no significant binding to a large panel of other non-opioid receptors and transporters at concentrations up to 10 µM.[6]
Troubleshooting Guide
This guide addresses common issues encountered during receptor binding assays with nor-BNI.
Issue 1: High Non-Specific Binding
| Question | Possible Cause | Solution |
| Why am I observing high non-specific binding in my competition assay with nor-BNI? | The concentration of the radioligand may be too high, leading to binding to non-receptor sites. | Use a radioligand concentration at or below its Kd value. |
| The buffer composition may be promoting non-specific interactions. | Optimize the buffer composition. Consider adjusting the ionic strength or adding a small amount of a non-ionic detergent (e.g., 0.1% BSA). | |
| Inadequate washing during the separation of bound and free ligand. | Ensure rapid and sufficient washing of the filters or pellets with ice-cold wash buffer. | |
| The filter type used in filtration assays may have high affinity for the radioligand. | Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI) to block non-specific binding sites. |
Issue 2: Low Potency or Affinity of nor-BNI
| Question | Possible Cause | Solution |
| The calculated Ki or IC50 for nor-BNI is much higher than reported values. What could be the reason? | Degradation of the nor-BNI stock solution. | Prepare fresh solutions of nor-BNI for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[11][12] |
| The receptor preparation (cell membranes or tissue homogenates) has low viability or receptor density. | Use a fresh receptor preparation. Ensure proper storage of membranes at -80°C. Verify receptor expression levels. | |
| The incubation time is not sufficient for nor-BNI to reach binding equilibrium. | Although nor-BNI's clinical effects have a slow onset, in in-vitro binding assays, standard incubation times (e.g., 60 minutes at 25°C) are typically sufficient. However, you can perform a time-course experiment to determine the optimal incubation time for your specific assay conditions. | |
| Incorrect buffer composition affecting ligand binding. | Ensure the pH and ionic strength of the binding buffer are optimal for KOR binding. A common buffer is 50 mM Tris-HCl, pH 7.4. |
Issue 3: Inconsistent or Irreproducible Results
| Question | Possible Cause | Solution |
| My results with nor-BNI vary significantly between experiments. How can I improve reproducibility? | Inconsistent handling and preparation of nor-BNI solutions. | Ensure accurate and consistent weighing and dissolving of the compound. Use calibrated pipettes for all dilutions. |
| Variability in the receptor preparation. | Prepare a large batch of cell membranes or tissue homogenate, aliquot, and store at -80°C to be used across multiple experiments. | |
| Pipetting errors, especially with serial dilutions. | Prepare dilutions carefully and use fresh pipette tips for each dilution step. | |
| Fluctuation in incubation temperature. | Use a temperature-controlled incubator or water bath to ensure a consistent temperature throughout the experiment. |
Quantitative Data Summary
Table 1: Binding Affinity of this compound at Opioid Receptors
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| Kappa (κ) | Norbinaltorphimine | CHO cells expressing human KOR | 0.18 ± 0.02 | Fictional Example |
| Kappa (κ) | Norbinaltorphimine | Guinea pig brain membranes | 0.25 ± 0.05 | [1] |
| Mu (µ) | Norbinaltorphimine | Rat brain membranes | 15 ± 2 | [1] |
| Delta (δ) | Norbinaltorphimine | Rat brain membranes | 30 ± 5 | [1] |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a typical competition binding assay to determine the affinity of nor-BNI for the kappa-opioid receptor using a radiolabeled ligand (e.g., [³H]-diprenorphine).
Materials:
-
Cell membranes or tissue homogenates expressing KOR
-
[³H]-diprenorphine (or other suitable KOR radioligand)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Naloxone (10 µM)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of nor-BNI in water or DMSO.
-
Perform serial dilutions of nor-BNI in binding buffer to achieve a range of concentrations.
-
Dilute the radioligand in binding buffer to a final concentration at or near its Kd.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or nor-BNI at various concentrations.
-
50 µL of radioligand.
-
100 µL of the membrane preparation (containing 20-50 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of nor-BNI.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: KOR signaling and the inhibitory action of nor-BNI.
Caption: Workflow for a nor-BNI competition binding assay.
Caption: A logical approach to troubleshooting nor-BNI assays.
References
- 1. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of selective binding epitopes for the kappa-opioid receptor antagonist nor-binaltorphimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of norbinaltorphimine (norBNI) congeners to wild-type and mutant mu and kappa opioid receptors: molecular recognition loci for the pharmacophore and address components of kappa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Opioid Receptor Antagonists in Regulation of Blood Pressure and T-Cell Activation in Mice Selected for High Analgesia Induced by Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonists and antagonists bind to different domains of the cloned kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. nor-Binaltorphimine (nor-BNI) (CAS 113158-34-2) | Abcam [abcam.com]
- 11. nor-Binaltorphimine Dihydrochloride [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Kappa-Opioid Receptor Antagonism of Nor-BNI In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nor-binaltorphimine (nor-BNI) with other kappa-opioid receptor (KOR) antagonists, supported by experimental data. Detailed methodologies for key in vivo experiments are also presented to facilitate the validation of KOR antagonism.
Nor-binaltorphimine (nor-BNI) is a highly selective and long-acting antagonist of the kappa-opioid receptor (KOR), making it a critical tool in neuroscience research. Understanding its in vivo performance compared to other antagonists is crucial for designing and interpreting experiments aimed at elucidating the role of the KOR system in various physiological and pathological processes. This guide offers a comparative analysis of nor-BNI and other notable KOR antagonists, focusing on their in vivo efficacy, selectivity, and pharmacokinetic properties.
Comparative Performance of KOR Antagonists
The in vivo validation of a KOR antagonist relies on its ability to block the effects of KOR agonists in various behavioral and physiological assays. Key parameters for comparison include binding affinity (Ki), in vivo potency (ED50 or AD50), and pharmacokinetic profiles.
Quantitative Comparison of KOR Antagonists
The following tables summarize the available quantitative data for nor-BNI and two other widely used KOR antagonists, GNTI (5'-guanidinonaltrindole) and JDTic ((3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide).
| Antagonist | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (KOR vs. MOR/DOR) |
| nor-BNI | ~0.1-0.5 | ~10-50 | ~10-50 | High |
| GNTI | ~0.1-0.4 | ~15-60 | ~15-60 | High |
| JDTic | ~0.2-0.8 | ~50-200 | ~50-200 | High |
Table 1: In Vitro Receptor Binding Affinities. This table provides a general range of reported Ki values from various studies. Actual values may vary depending on the experimental conditions.
| Antagonist | In Vivo Assay | Species | Agonist | Route | AD50 / Effective Dose | Duration of Action |
| nor-BNI | Tail-flick | Mouse | U-50,488 | i.c.v. | 1 nmol | > 3 weeks[1] |
| JDTic | Tail-flick | Mouse | Enadoline | s.c. | 4.1 mg/kg | Up to 28 days[2] |
| JDTic | U50,488-induced diuresis | Rat | U-50,488 | s.c. | More potent than nor-BNI | Long-lasting[2] |
Table 2: In Vivo Antagonist Potency and Duration. This table highlights the long-lasting antagonist effects of nor-BNI and JDTic in blocking KOR agonist-induced responses.
| Antagonist | Peak Plasma Concentration | Brain Penetration | Half-life (Plasma) | Notes |
| nor-BNI | Rapid (within 30 min) | Present, but largely eliminated within hours | Biphasic, rapid initial phase | Long duration of action is not correlated with plasma concentration[3] |
| GNTI | Rapid (within 30 min) | Low | Rapid | Higher doses can be lethal in mice[3] |
| JDTic | Rapid (within 30 min) | Persistent, declines gradually over a week | Biphasic, rapid initial phase | Long brain residence time may contribute to its long duration of action[3] |
Table 3: Comparative Pharmacokinetics. This table summarizes the key pharmacokinetic parameters of the antagonists in mice following intraperitoneal administration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the kappa-opioid receptor signaling cascade and a typical experimental workflow for validating KOR antagonism.
Experimental Protocols
Detailed and standardized protocols are paramount for the reproducibility and validity of in vivo studies. Below are methodologies for two common assays used to validate KOR antagonism.
Conditioned Place Preference (CPP)
Objective: To assess whether a KOR antagonist can block the aversive properties of a KOR agonist.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in each of the two larger chambers.
-
KOR antagonist (e.g., nor-BNI).
-
KOR agonist (e.g., U-50,488).
-
Vehicle (e.g., saline).
-
Experimental animals (e.g., mice or rats).
Procedure:
-
Pre-conditioning (Day 1):
-
Allow each animal to freely explore all three chambers of the CPP apparatus for 15-30 minutes.
-
Record the time spent in each of the two larger chambers to establish baseline preference. Animals with a strong initial preference for one chamber may be excluded.
-
-
Conditioning (Days 2-5):
-
Divide the animals into groups (e.g., Vehicle + Saline, Vehicle + KOR Agonist, KOR Antagonist + KOR Agonist).
-
On conditioning days, administer the KOR antagonist or vehicle. After the appropriate pretreatment time (e.g., 24 hours for nor-BNI), administer the KOR agonist or saline.
-
Immediately confine the animal to one of the larger chambers for 30 minutes. The drug-paired chamber should be counterbalanced across animals.
-
On alternate conditioning days (or in a separate session on the same day), administer the vehicle and confine the animal to the opposite chamber.
-
-
Test Day (Day 6):
-
Place the animal in the central chamber and allow it to freely explore all three chambers for 15-30 minutes.
-
Record the time spent in each of the larger chambers.
-
Data Analysis:
-
A significant decrease in time spent in the KOR agonist-paired chamber in the "Vehicle + KOR Agonist" group compared to the "Vehicle + Saline" group indicates a conditioned place aversion.
-
A lack of significant difference in time spent between the chambers in the "KOR Antagonist + KOR Agonist" group suggests that the antagonist blocked the aversive effects of the agonist.
In Vivo Microdialysis
Objective: To measure the effect of a KOR antagonist on KOR agonist-induced changes in neurotransmitter levels (e.g., dopamine) in a specific brain region.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with an appropriate detector.
-
Artificial cerebrospinal fluid (aCSF).
-
KOR antagonist and agonist.
-
Anesthetics.
Procedure:
-
Surgery and Probe Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) and collect baseline dialysate samples.
-
Administer the KOR antagonist or vehicle.
-
After the appropriate pretreatment time, administer the KOR agonist.
-
Continue collecting dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the dialysate samples using HPLC to quantify the concentration of the neurotransmitter of interest.
-
Data Analysis:
-
Calculate the percentage change in neurotransmitter concentration from baseline for each sample.
-
A significant change in neurotransmitter levels following KOR agonist administration in the vehicle-treated group, which is attenuated or blocked in the KOR antagonist-treated group, validates the antagonist's in vivo efficacy.
References
- 1. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Norbinaltorphimine Dihydrochloride and Naloxone for Kappa-Opioid Receptor (KOR) Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of norbinaltorphimine (B1679850) dihydrochloride (B599025) (nor-BNI) and naloxone (B1662785) as antagonists for the kappa-opioid receptor (KOR). The information presented is supported by experimental data to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction
Norbinaltorphimine (nor-BNI) and naloxone are both opioid receptor antagonists, but they exhibit markedly different pharmacological profiles, particularly concerning their interaction with the kappa-opioid receptor (KOR). Nor-BNI is a highly selective and long-acting KOR antagonist, making it a valuable tool for investigating the sustained effects of KOR blockade.[1][2] In contrast, naloxone is a non-selective opioid antagonist with a preference for the mu-opioid receptor (MOR) and a much shorter duration of action.[3] Understanding their distinct properties is crucial for the accurate design and interpretation of pharmacological studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of norbinaltorphimine and naloxone, providing a clear comparison of their binding affinities, selectivity, and pharmacokinetic properties.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Antagonist | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) | Reference |
| Norbinaltorphimine (nor-BNI) | 14.6 | 24 | 0.13 - 0.23 | [4][5] |
| Naloxone | 1.2 - 2.6 | 18 - 28 | 18 - 50 | [6] |
Note: Ki values can vary between studies depending on the experimental conditions, radioligand, and tissue preparation used.
Table 2: Receptor Selectivity Ratios (Ki, MOR/KOR and DOR/KOR)
| Antagonist | MOR/KOR Selectivity | DOR/KOR Selectivity |
| Norbinaltorphimine (nor-BNI) | ~63 - 112 | ~104 - 185 |
| Naloxone | ~0.02 - 0.14 | ~0.36 - 1.56 |
Calculated from the data in Table 1. A higher ratio indicates greater selectivity for the kappa-opioid receptor.
Table 3: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Norbinaltorphimine (nor-BNI) | Naloxone | Reference |
| Mechanism of Action | Selective, non-competitive KOR antagonist | Non-selective, competitive opioid antagonist | [7] |
| Duration of KOR Antagonism (in vivo) | Extremely long-lasting (days to weeks) | Short-acting (30-90 minutes) | [8][9] |
| Elimination (in vivo) | Biphasic: rapid phase (0.75-4 h), slow phase (4-48 h) | Rapid | [10] |
| Half-life (in vivo) | Effective half-life of ~14 days for receptor effects | ~1-2 hours | [10][11] |
| Brain Penetration | Yes, detected in brain up to 21 days post-administration | Yes, rapid onset of action | [8][12] |
Signaling Pathways
Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. Both nor-BNI and naloxone interfere with these pathways by blocking the receptor.
Activation of KOR by an agonist like dynorphin (B1627789) leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels and subsequently decreasing the activity of protein kinase A (PKA). This can lead to reduced phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in neuroplasticity and gene expression. The Gβγ subunit can modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Norbinaltorphimine, through its high-affinity and prolonged binding to KOR, provides a sustained blockade of all downstream signaling. Interestingly, some studies suggest that nor-BNI can also act as a biased agonist, activating the c-Jun N-terminal kinase (JNK) pathway, which may contribute to its long-lasting effects on KOR function.[9][13] Naloxone, as a competitive antagonist, transiently blocks the KOR, preventing agonist-induced signaling for a short period. While naloxone's effects on MOR-mediated CREB phosphorylation have been studied, its direct impact on KOR-mediated CREB signaling is less clear.[14][15] However, it has been shown to block KOR-mediated hyperalgesia.[16]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of nor-BNI and naloxone for the kappa-opioid receptor.
Materials:
-
Cell membranes expressing the kappa-opioid receptor (e.g., from CHO-KOR or HEK-KOR cells)
-
Radioligand: [³H]U-69,593 (a selective KOR agonist) or [³H]diprenorphine (a non-selective antagonist)
-
Norbinaltorphimine dihydrochloride and naloxone solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., a high concentration of unlabeled U-69,593 or naloxone)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (nor-BNI or naloxone).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Antagonism of KOR Agonist-Induced Analgesia
This experiment evaluates the duration and efficacy of KOR blockade by nor-BNI and naloxone in a behavioral model.
Materials:
-
Male C57BL/6 mice
-
This compound (e.g., 10 mg/kg, i.p.)
-
Naloxone (e.g., 10 mg/kg, i.p.)
-
U-50,488H (a selective KOR agonist, e.g., 10 mg/kg, i.p.)
-
Tail-flick or hot-plate analgesia meter
Procedure:
-
Antagonist Pretreatment: A group of mice is pretreated with a single injection of nor-BNI. Another group is pretreated with naloxone. A control group receives a vehicle injection.
-
Time Course: At various time points after antagonist administration (e.g., 2 hours, 24 hours, 3 days, 7 days, 14 days), a subset of mice from each group is tested.
-
Analgesia Testing:
-
A baseline nociceptive threshold is measured (e.g., tail-flick latency).
-
Mice are then administered the KOR agonist U-50,488H.
-
The nociceptive threshold is measured again at the time of peak agonist effect (e.g., 30 minutes post-injection).
-
-
Data Analysis: The degree of analgesia is calculated as the percentage of maximum possible effect (%MPE). The ability of nor-BNI and naloxone to block the analgesic effect of U-50,488H at different time points is compared.
Conclusion
This compound and naloxone are kappa-opioid receptor antagonists with fundamentally different pharmacological profiles. Nor-BNI's high selectivity and exceptionally long duration of action make it an invaluable tool for studying the chronic effects of KOR blockade. In contrast, naloxone's non-selective nature and short half-life are suitable for acute studies or for reversing opioid overdose, where its broad-spectrum activity is advantageous. The choice between these two antagonists should be carefully considered based on the specific aims of the research, with particular attention to the desired duration of KOR antagonism and the potential for off-target effects.
References
- 1. Regulation of Kappa Opioid Receptor Inactivation Depends on Sex and Cellular Site of Antagonist Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naloxone-induced analgesia mediated by central kappa opioid system in chronic inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Naloxone rapidly evokes endogenous kappa opioid receptor-mediated hyperalgesia in naïve mice pretreated briefly with GM1 ganglioside or in chronic morphine-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kappa-Opioid Receptor Antagonists: Nor-BNI vs. JDTic
This guide provides a comprehensive comparison of two widely used kappa-opioid receptor (KOR) antagonists, nor-binaltorphimine (nor-BNI) and JDTic. Developed for researchers, scientists, and drug development professionals, this document outlines their respective pharmacological profiles, supported by experimental data, to aid in the selection of the most suitable antagonist for specific research needs.
Introduction
The kappa-opioid receptor system is implicated in a range of physiological and pathological processes, including pain, addiction, depression, and psychosis. Nor-BNI and JDTic are potent and selective KOR antagonists that have been instrumental in elucidating the role of this system. While both compounds exhibit long-lasting antagonist effects, they belong to distinct chemical classes and possess unique pharmacological properties. Nor-BNI is a derivative of the opioid antagonist naltrexone, while JDTic is a non-opiate, 4-phenylpiperidine (B165713) derivative.[1][2] This guide will delve into a detailed comparison of their binding affinities, selectivity, pharmacokinetics, and in vivo efficacy.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for nor-BNI and JDTic, providing a clear comparison of their in vitro and in vivo properties.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (MOR/KOR) | Selectivity (DOR/KOR) | Reference |
| nor-BNI | 0.04 | 19.36 | 4.52 | 484 | 113 | [3] |
| JDTic | 0.01 | 3.41 | 79.3 | 341 | 7930 | [3] |
Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Table 2: Pharmacokinetic and In Vivo Properties
| Property | nor-BNI | JDTic | Reference |
| Chemical Class | Naltrexone derivative | 4-phenylpiperidine derivative | [2] |
| Onset of Action | Slow, peak effects at ~24 hours | Slow | [4][5] |
| Duration of Action | Exceptionally long (weeks to months) | Long-acting (up to several weeks) | [1][6][7] |
| Route of Administration | Subcutaneous (s.c.), Intracerebroventricular (i.c.v.) | Subcutaneous (s.c.), Oral (p.o.) | [7][8] |
| In Vivo Potency | Potent KOR antagonist | More potent than nor-BNI in some assays (e.g., U50,488-induced diuresis) | [3][9] |
| Oral Bioavailability | Not typically administered orally | Orally active | [7][10] |
Key Differences and Considerations
-
Potency and Selectivity: While both are highly potent KOR antagonists, JDTic exhibits significantly higher selectivity for the KOR over the DOR compared to nor-BNI.[3]
-
Chemical Structure: Their distinct chemical structures may contribute to differences in off-target effects and pharmacokinetic profiles.[1][2]
-
Oral Bioavailability: A key advantage of JDTic is its oral bioavailability, which simplifies in vivo studies.[7][10]
-
Mechanism of Long-Lasting Action: The prolonged effects of nor-BNI are thought to be due to its resistance to metabolism and potential induction of conformational changes in the KOR.[4] In contrast, JDTic's long duration of action is attributed to the altered activity of c-Jun N-terminal kinases (JNK).[1]
-
Off-Target Effects: Studies have investigated the binding of these antagonists to other receptors. Nor-BNI has been shown to have a weak affinity for the α2C-adrenoceptor, while JDTic binds to the noradrenaline transporter and the opioid-like receptor NOP.[11][12][13]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are summaries of common experimental protocols used to characterize KOR antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., KOR, MOR, DOR) are prepared from cultured cells or animal brain tissue.
-
Incubation: A fixed concentration of a radiolabeled ligand that specifically binds to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., nor-BNI or JDTic).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of a compound as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
Methodology:
-
Membrane Preparation: Similar to radioligand binding assays, cell membranes expressing the KOR are prepared.
-
Incubation: The membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of a known KOR agonist (e.g., U-69,593) and varying concentrations of the test antagonist (nor-BNI or JDTic).
-
Stimulation: Agonist binding to the GPCR stimulates the exchange of GDP for GTP on the Gα subunit, leading to the binding of [³⁵S]GTPγS.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured.
-
Data Analysis: Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding. The Ke (equilibrium dissociation constant) of the antagonist can be determined from these experiments, providing a measure of its functional potency.[3]
In Vivo Behavioral Assays: Tail-Flick Test
Objective: To evaluate the antinociceptive (analgesic) effects of a compound and the ability of an antagonist to block these effects.
Methodology:
-
Acclimation: Animals (typically mice or rats) are acclimated to the testing apparatus.
-
Baseline Measurement: A focused beam of heat is applied to the animal's tail, and the latency to flick the tail away from the heat source is measured. This is the baseline latency.
-
Drug Administration: The KOR agonist (e.g., enadoline) is administered, and the tail-flick latency is measured again at a specified time point to confirm its analgesic effect (increased latency).
-
Antagonist Pre-treatment: In a separate group of animals, the antagonist (nor-BNI or JDTic) is administered at a specific time before the agonist.
-
Testing: The tail-flick latency is measured after agonist administration in the antagonist-pre-treated animals.
-
Data Analysis: A potent antagonist will block the agonist-induced increase in tail-flick latency, demonstrating its in vivo efficacy.[7]
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the KOR signaling pathway, a typical experimental workflow, and the mechanism of long-lasting antagonism.
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.
Caption: Experimental Workflow for KOR Antagonist Characterization.
Caption: Proposed Mechanisms of Long-Lasting KOR Antagonism.
References
- 1. JDTic - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central κ-opioid receptor-mediated antidepressant-like effects of nor-Binaltorphimine: behavioral and BDNF mRNA expression studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 7. JDTic: a potent kappa-selective opioid receptor antagonist [opioids.wiki]
- 8. Selective kappa antagonist properties of nor-binaltorphimine in the rat MES seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist | RTI Health Solutions [rtihs.org]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Norbinaltorphimine Dihydrochloride and GNTI for Kappa-Opioid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research and drug development, the kappa-opioid receptor (KOR) has emerged as a critical target for understanding and potentially treating a range of neuropsychiatric and addictive disorders. The development of selective KOR antagonists has been instrumental in elucidating the role of the endogenous dynorphin/KOR system in stress, mood, and reward. Among the most widely used tools are Norbinaltorphimine dihydrochloride (B599025) (nor-BNI) and 5'-Guanidinonaltrindole (GNTI). This guide provides a comprehensive, data-driven comparison of these two pivotal research compounds to aid investigators in selecting the appropriate tool for their experimental needs.
Mechanism of Action: Selective Antagonism of the Kappa-Opioid Receptor
Both Norbinaltorphimine (nor-BNI) and GNTI are potent and selective competitive antagonists of the KOR.[1][2] They exert their effects by binding to the KOR, thereby blocking the binding and subsequent signaling of endogenous KOR agonists, such as dynorphins. The activation of KOR, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, contributing to cellular and behavioral responses associated with dysphoria, aversion, and analgesia. By competitively inhibiting these actions, nor-BNI and GNTI are invaluable for dissecting the physiological and pathological roles of the KOR system.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative parameters for nor-BNI and GNTI, providing a clear comparison of their in vitro and in vivo properties.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | κ (Kappa) | μ (Mu) | δ (Delta) | Selectivity (κ vs. μ) | Selectivity (κ vs. δ) | Reference |
| nor-BNI | 0.1 - 0.8 | 2 - 20 | 5 - 50 | ~25-100 fold | ~50-250 fold | [2] |
| GNTI | 0.04 - 0.2 | 5 - 50 | 10 - 100 | ~125-250 fold | ~250-500 fold | [2] |
Table 2: Functional Antagonism (pA2 / Ke, various assays)
| Compound | Assay Type | pA2 / Ke Value | Reference |
| nor-BNI | Mouse vas deferens | pA2: 8.9 | [3] |
| GNTI | Guinea pig ileum | Ke: 0.04 nM | [2] |
Table 3: Pharmacokinetic Properties in Mice (Intraperitoneal Administration)
| Parameter | Norbinaltorphimine (nor-BNI) | GNTI | Reference |
| Time to Peak Plasma Concentration | ~30 minutes | ~30 minutes | [4] |
| Duration of Action (KOR antagonism) | Weeks to months | Weeks to months | [4] |
| Brain Penetration | Low but detectable | Very low, difficult to measure | [4] |
| Peak Brain Concentration | Within 30 minutes | Not accurately determined | [4][5] |
| Elimination from Brain | Largely eliminated within hours | Not accurately determined due to low uptake | [4] |
In Vivo Effects: Long-Lasting Antagonism with Distinct Profiles
A hallmark of both nor-BNI and GNTI is their remarkably long duration of action in vivo, with KOR antagonism persisting for weeks to months after a single administration.[4] This protracted effect is thought to be due to a slow dissociation from the receptor or induction of long-lasting receptor desensitization rather than prolonged presence of the drug in the plasma.[4]
However, there are notable differences in their transient, off-target effects. Nor-BNI has been reported to exhibit transient mu- and delta-opioid receptor antagonism in vivo shortly after administration.[2] GNTI, on the other hand, can produce sedation and, at high doses, has been associated with convulsions and lethality in mice, effects not observed with nor-BNI.[2] These transient effects are important considerations for experimental design, often necessitating a waiting period between drug administration and behavioral testing to ensure selective KOR antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to characterize KOR antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (kappa, mu, or delta).
-
Radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Test compound (nor-BNI or GNTI) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., naloxone (B1662785) at a high concentration).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically near its Kd value), and either buffer, the test compound, or the non-specific binding determinator.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing the KOR.
-
KOR agonist (e.g., U-69,593).
-
Test compound (nor-BNI or GNTI) at various concentrations.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well plates.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and the KOR agonist.
-
In a 96-well plate, add cell membranes, GDP, the test compound at a fixed concentration (or vehicle), and varying concentrations of the KOR agonist.
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction. For SPA, this involves adding SPA beads. For filtration assays, this involves rapid filtration through glass fiber filters.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration in the presence and absence of the antagonist.
-
Determine the EC50 values for the agonist in both conditions.
-
Calculate the dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist).
-
Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA2 value, which is a measure of the antagonist's potency.[7]
Conditioned Place Aversion (CPA)
Objective: To evaluate the in vivo aversive effects of a KOR agonist and the ability of an antagonist to block these effects.
Apparatus:
-
A three-chambered apparatus with distinct visual and tactile cues in the two conditioning chambers.
Procedure:
-
Pre-conditioning (Day 1): Allow animals to freely explore all three chambers for a set period (e.g., 15 minutes) to determine initial place preference.
-
Conditioning (Days 2-5):
-
On alternate days, administer the KOR agonist (e.g., U-50,488H) and confine the animal to one of the conditioning chambers for a set period (e.g., 30 minutes).
-
On the other days, administer vehicle and confine the animal to the other conditioning chamber. The chamber paired with the drug is counterbalanced across animals.
-
To test the antagonist, administer nor-BNI or GNTI prior to the KOR agonist on the drug-pairing days. Due to their long-lasting effects, a single administration of the antagonist several hours or days before the start of conditioning is typical.[8]
-
-
Test (Day 6): Place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.
-
Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place aversion. An effective antagonist will prevent the development of this aversion.
Forced Swim Test (FST)
Objective: To assess depression-like behavior in rodents and the potential antidepressant-like effects of KOR antagonists.
Apparatus:
-
A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Pre-swim (Day 1): Place the animal in the water for a 15-minute session. This is an adaptation session.
-
Test (Day 2): Place the animal back in the water for a 5-minute session. Record the duration of immobility (floating passively with only minor movements to keep the head above water).
-
Drug Administration: Administer nor-BNI or GNTI at a specified time before the test session (e.g., 24 hours prior).
-
Analysis: An increase in immobility time is interpreted as a state of behavioral despair. A decrease in immobility time following drug administration is indicative of an antidepressant-like effect.[9][10]
Mandatory Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade of the kappa-opioid receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: A typical workflow for a radioligand binding assay.
Conclusion
Both Norbinaltorphimine dihydrochloride and GNTI are indispensable tools for investigating the kappa-opioid receptor system. GNTI generally exhibits higher selectivity and potency for the KOR in vitro. However, nor-BNI has a more favorable in vivo side-effect profile at effective doses. The choice between these two antagonists should be guided by the specific requirements of the experiment, including the desired level of selectivity, the route of administration, and the potential for confounding transient effects. Careful consideration of the data presented in this guide will enable researchers to make informed decisions and generate robust, reproducible results in the pursuit of understanding KOR function and developing novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 8. Antagonism of the Kappa Opioid Receptor Attenuates THC-Induced Place Aversions in Adult Male Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scholars@Duke publication: Antidepressant-like effects of kappa-opioid receptor antagonists in the forced swim test in rats. [scholars.duke.edu]
Cross-Validation of Norbinaltorphimine (nor-BNI) Effects with Kappa-Opioid Receptor (KOR) Knockout Models: A Comparative Guide
This guide provides a detailed comparison of two primary methods for studying the function of the kappa-opioid receptor (KOR) system: pharmacological blockade with the antagonist norbinaltorphimine (B1679850) (nor-BNI) and genetic deletion using KOR knockout (KOR-KO) mouse models. This cross-validation approach is crucial for confirming the specificity of nor-BNI's effects and for the robust interpretation of the KOR system's role in various physiological and pathological processes.
Foundational Mechanisms: Pharmacological vs. Genetic Inhibition
The comparison between nor-BNI and KOR-KO models hinges on the distinction between acute, pharmacological antagonism and chronic, genetic ablation of the receptor.
-
Norbinaltorphimine (nor-BNI): A highly potent and selective long-acting antagonist for the KOR. When administered, it binds to the KOR, preventing the endogenous ligand, dynorphin, from activating the receptor. This allows for the study of the KOR system's role in specific behaviors and physiological responses with temporal control. However, its long-lasting effects can sometimes be a limitation in experimental design.
-
KOR Knockout (KOR-KO) Models: These are genetically engineered mice where the gene encoding the KOR (OPRK1) has been deleted. Consequently, these animals lack functional KORs throughout their development and adult life. This provides a clean model for studying the consequences of a complete loss of KOR function, but it is important to consider the potential for developmental compensations.
Below is a conceptual workflow illustrating the two approaches to inhibiting KOR signaling for research purposes.
Assessing the Selectivity of Norbinaltorphimine for KOR over MOR and DOR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Norbinaltorphimine's (nor-BNI) selectivity for the kappa-opioid receptor (KOR) over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). Norbinaltorphimine is a widely utilized antagonist in opioid research, and understanding its precise selectivity profile is crucial for the accurate interpretation of experimental results.[1][2] This document synthesizes binding affinity data, details common experimental protocols, and visualizes key pathways to offer a clear and objective assessment.
Data Presentation: Binding Affinity of Norbinaltorphimine
The selectivity of Norbinaltorphimine is quantified by its binding affinity (Ki) for each opioid receptor subtype. A lower Ki value indicates a higher binding affinity. The data presented in the table below is derived from competitive radioligand binding assays, a standard method for determining the affinity of a compound for a receptor.[1]
| Compound | Receptor | Ki (nM) | Selectivity (KOR/MOR) | Selectivity (KOR/DOR) |
| Norbinaltorphimine (nor-BNI) | KOR (κ) | 0.1 - 0.5 | - | - |
| MOR (μ) | 2 - 10 | 10 - 40-fold | - | |
| DOR (δ) | 5 - 20 | - | 25 - 100-fold |
Note: The exact Ki values can vary slightly between different studies and experimental conditions. The ranges provided represent typical values reported in the literature. Studies have consistently shown nor-BNI to have a low nanomolar affinity for KOR with a moderate to high selectivity over MOR and DOR, often reported to be in the range of 3 to 44-fold.[3][4]
Experimental Protocols
The determination of a compound's binding affinity and selectivity is paramount in pharmacological research. The following is a detailed methodology for a common experiment used to assess the selectivity of Norbinaltorphimine.
Competitive Radioligand Binding Assay
This in vitro assay measures the ability of an unlabeled compound (the "competitor," e.g., nor-BNI) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of Norbinaltorphimine for KOR, MOR, and DOR.
Materials:
-
Cell membranes prepared from cell lines expressing a single type of opioid receptor (KOR, MOR, or DOR).
-
Radioligand specific for each receptor (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Norbinaltorphimine (unlabeled competitor).
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the cell membranes through centrifugation. Resuspend the membrane pellet in the incubation buffer.
-
Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of Norbinaltorphimine.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Norbinaltorphimine concentration.
-
Determine the IC₅₀ value, which is the concentration of nor-BNI that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
To further elucidate the context of Norbinaltorphimine's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: G-Protein Coupled Opioid Receptor Signaling Pathway Blockade by Norbinaltorphimine.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
References
- 1. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Norbinaltorphimine Binding: A Comparative Guide to Kappa-Opioid Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the nuances of ligand-receptor interactions is paramount. This guide provides a comprehensive comparison of the binding characteristics of Norbinaltorphimine (B1679850) dihydrochloride (B599025) (nor-BNI), a long-acting kappa-opioid receptor (KOR) antagonist, with other notable alternatives. We delve into the reversibility of its binding, supported by experimental data and detailed methodologies, to offer a clear perspective on its unique pharmacological profile.
Norbinaltorphimine (nor-BNI) stands out in the landscape of opioid research due to its exceptionally prolonged duration of action, which can persist for weeks to months following a single administration. This has led to questions regarding the reversibility of its binding to the kappa-opioid receptor (KOR). While its effects are long-lasting, evidence suggests that nor-BNI does not bind irreversibly. Instead, its protracted antagonism is attributed to a complex signaling cascade that functionally inactivates the receptor for an extended period.
This guide will compare nor-BNI with other KOR antagonists, including the long-acting compounds JDTic and 5'-Guanidinonaltrindole (GNTI), as well as the shorter-acting, non-selective antagonist Naltrexone (B1662487). By examining their binding affinities and mechanisms of action, we aim to provide a valuable resource for selecting the appropriate tool for KOR-related research.
Comparative Analysis of KOR Antagonist Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency and duration of action. The inhibition constant (Ki) and the antagonist equilibrium dissociation constant (Ke) are key parameters used to quantify this interaction. A lower Ki or Ke value indicates a higher binding affinity.
| Ligand | Receptor Target | Binding Affinity (Ki/Ke) [nM] | Duration of Action |
| Norbinaltorphimine (nor-BNI) | Kappa (κ) | ~0.04 - 0.2[1][2] | Very Long (weeks to months)[3] |
| Mu (μ) | ~19 - 92[1] | - | |
| Delta (δ) | ~4.5 - 22[1] | - | |
| JDTic | Kappa (κ) | ~0.01 - 0.32[1][4] | Very Long (weeks)[5][6] |
| Mu (μ) | >1000[4] | - | |
| Delta (δ) | >1000[4] | - | |
| 5'-Guanidinonaltrindole (GNTI) | Kappa (κ) | ~0.04[7] | Long |
| Naltrexone | Kappa (κ) | ~0.3 - 4.91[8][9] | Short |
| Mu (μ) | ~0.5 - 1.0[8] | - | |
| Delta (δ) | ~17 - 36.5[8] | - |
Note: Ki and Ke values can vary depending on the specific experimental conditions, such as the radioligand and tissue preparation used.
The Unique Mechanism of Nor-BNI's Long-Lasting Effects
Unlike traditional competitive antagonists that simply occupy the binding site, nor-BNI and other long-acting antagonists like JDTic trigger a downstream signaling cascade that leads to a prolonged state of receptor inactivation. This process is independent of covalent bond formation and is therefore considered a form of functional, rather than chemical, irreversibility.
A key player in this mechanism is the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. Upon binding to the KOR, nor-BNI initiates a signaling pathway that leads to the activation of JNK. This, in turn, is thought to promote new protein synthesis, ultimately resulting in a functional disruption of KOR signaling. This explains why the antagonistic effects of nor-BNI persist long after the drug has been cleared from the system.
Experimental Protocols
The determination of binding parameters is crucial for characterizing the interaction of ligands with their receptors. Radioligand binding assays are the gold standard for this purpose.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (competitor) by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Receptor Source: Cell membranes expressing the kappa-opioid receptor (e.g., from CHO-K1 cells or brain tissue).
-
Radioligand: A high-affinity, selective KOR radioligand (e.g., [³H]U-69,593).
-
Test Compound: The unlabeled antagonist of interest (e.g., nor-BNI).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to saturate all specific binding sites (e.g., unlabeled U-69,593).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (typically 60-90 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Kinetic Binding Assays (kon and koff)
Association Rate (kon) Determination: The association rate is determined by measuring the binding of a radioligand to the receptor over time at different ligand concentrations. The observed association rate (kobs) is plotted against the ligand concentration, and the slope of the resulting line represents the kon.
Dissociation Rate (koff) Determination: The dissociation rate is measured by first allowing the radioligand to bind to the receptor until equilibrium is reached. Then, an excess of an unlabeled ligand is added to prevent re-binding of the dissociated radioligand. The decrease in receptor-bound radioactivity is then measured over time, and the rate of this decrease represents the koff.
Logical Relationship of Nor-BNI's Long-Acting Effects
The prolonged action of nor-BNI is a consequence of a series of events that extend beyond simple receptor occupancy. This can be visualized as a logical progression from initial binding to long-term functional changes.
Conclusion
References
- 1. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5'-Guanidinonaltrindole, a highly selective and potent kappa-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naloxone - Wikipedia [en.wikipedia.org]
- 9. Differential antagonism of the rate-decreasing effects of kappa-opioid receptor agonists by naltrexone and norbinaltorphimine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Norbinaltorphimine Dihydrochloride in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Norbinaltorphimine dihydrochloride (B599025) (nor-BNI) is a highly selective and long-acting kappa-opioid receptor (KOR) antagonist widely utilized in preclinical research to investigate the role of the KOR system in various physiological and pathological processes, including pain, addiction, and mood disorders. This guide provides a comparative overview of nor-BNI's efficacy across different animal models, contrasts its performance with other KOR antagonists, and presents detailed experimental methodologies to support future research and drug development efforts.
Efficacy of Norbinaltorphimine Dihydrochloride Across Animal Models
Norbinaltorphimine (nor-BNI) has demonstrated potent and selective antagonism of the kappa-opioid receptor (KOR) in various in vivo studies, primarily conducted in mice and rats. A key characteristic of nor-BNI is its slow onset but exceptionally long duration of action, which can persist for several days to weeks after a single administration.[1][2][3]
In mice, nor-BNI effectively antagonizes the effects of KOR agonists. For instance, a single administration of nor-BNI has been shown to block the antinociceptive effects of the KOR agonist U-50,488H for up to 14 days in a warm-water tail-withdrawal assay.[2] The antagonistic action of nor-BNI is dose-dependent and becomes more selective for the KOR over time, with peak selectivity observed around 24 hours post-administration.[1][4] Studies have utilized various mouse strains, including inbred strains and C57BL/6 mice, though direct comparative efficacy studies between different strains are not extensively detailed in the reviewed literature.[1][2][5]
In rats, nor-BNI has also been shown to be a potent and selective KOR antagonist. It has been effectively used to reduce dependence-induced excessive alcohol self-administration, highlighting its potential in addiction research.[6][7] Similar to findings in mice, the selectivity of nor-BNI for the KOR in rats is time-dependent, with administration 24 hours prior to agonist challenge ensuring maximal selectivity.[4][6]
Table 1: Comparative Efficacy of this compound in Mice
| Assay | Mouse Strain | KOR Agonist | Nor-BNI Dose & Route | Key Findings | Reference |
| Tail Pinch Test | Inbred Mice | U-50,488H | 5 and 20 mg/kg, s.c. | Kappa-antagonistic action gradually increased, reaching a plateau at 2 hours and was maintained for at least 4 days. | [1] |
| Acetic Acid-Induced Writhing Test | Inbred Mice | U-50,488H | 5 and 20 mg/kg, s.c. | Exerted a more potent and selective kappa-antagonistic action at 24 hours than at 1 hour after administration. | [1] |
| Warm-Water Tail-Withdrawal Assay | C57BL/6 Mice | U-50,488 | 10 mg/kg, i.p. | Antagonized KOR agonist-induced antinociception for up to 14 days. | [2] |
| Acetic Acid-Induced Writhing Assay | Mice | CI-977, U69,593, U50,488, etc. | Not specified | Systemically administered nor-BNI demonstrated differential antagonist effects against various kappa agonists. | [8] |
Table 2: Comparative Efficacy of this compound in Rats
| Assay | Rat Strain | KOR Agonist/Condition | Nor-BNI Dose & Route | Key Findings | Reference |
| Ethanol (B145695) Self-Administration | Wistar Rats | Ethanol Dependence | Cumulative doses of 15 and 20 mg/kg | Selectively attenuated responding for ethanol in dependent animals. | [6] |
| Reinstatement of Ethanol-Seeking | Wistar Rats | U50,488 | 20.0 mg/kg, i.p. | Attenuated KOR agonist-induced reinstatement when injected 24 hours prior to the agonist. | [4] |
| Autoradiography Binding Assay | Not specified | Butorphanol (B1668111) Dependence/Withdrawal | In vitro application | Decreased IC50 values, indicating enhanced binding to kappa-opioid receptors. | [9] |
Comparison with Alternative Kappa-Opioid Receptor Antagonists
While nor-BNI is a cornerstone tool in KOR research, other antagonists with different pharmacokinetic and pharmacodynamic profiles have been developed.
-
JDTic: This is another long-acting and highly selective KOR antagonist. Like nor-BNI, it has a delayed onset of peak efficacy.[10][11]
-
LY-2456302 (CERC-501): In contrast to nor-BNI and JDTic, LY-2456302 is a short-acting KOR antagonist. This characteristic can be advantageous in studies where a prolonged blockade of the KOR system is not desirable.[10]
-
5'-Guanidinonaltrindole (GNTI): GNTI is another long-acting KOR antagonist that has been used in vivo.[11]
The exceptionally long duration of action of nor-BNI and JDTic can be a limitation for clinical development in humans.[10] The rapid absorption and elimination of these compounds from plasma, in stark contrast to their prolonged antagonist effects, suggest complex pharmacokinetic and pharmacodynamic properties, possibly involving persistent binding or downstream signaling modifications.[11]
Table 3: Comparison of Kappa-Opioid Receptor Antagonists
| Antagonist | Duration of Action | Onset of Peak Efficacy | Animal Model(s) | Key Features | Reference |
| Norbinaltorphimine (nor-BNI) | Very long-lasting (days to weeks) | Slow (hours to days) | Mice, Rats | Highly selective; extensive preclinical use. | [1][2][6] |
| JDTic | Long-lasting | Slow | Rats | Similar profile to nor-BNI. | [10][11] |
| LY-2456302 (CERC-501) | Short-acting | Rapid | Rats | Shorter duration allows for more flexible dosing regimens. | [10] |
| 5'-Guanidinonaltrindole (GNTI) | Long-lasting | Not specified | Mice | Another long-acting antagonist. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of nor-BNI.
Warm-Water Tail-Withdrawal Assay
This assay is used to measure thermal nociception.
-
Animals: Male C57BL/6 mice are commonly used.[2]
-
Procedure: The distal portion of the mouse's tail is immersed in a warm water bath maintained at a specific temperature (e.g., 55°C). The latency to tail withdrawal is recorded. A cut-off time is established to prevent tissue damage.[2]
-
Drug Administration: Nor-BNI is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a specified time before the administration of a KOR agonist like U-50,488. The agonist is then administered, and the tail-withdrawal latency is measured at various time points post-agonist injection.[2]
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model.
-
Animals: Inbred mouse strains are often used.[1]
-
Procedure: Mice are injected intraperitoneally with a dilute solution of acetic acid, which induces a characteristic stretching and writhing behavior. The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.[1]
-
Drug Administration: Nor-BNI is administered (e.g., s.c.) at a predetermined time before the KOR agonist. The agonist is then given prior to the acetic acid injection. The reduction in the number of writhes compared to control groups indicates an antinociceptive effect.[1]
Ethanol Self-Administration Paradigm
This model is used to study the reinforcing effects of ethanol and the potential of pharmacological interventions to reduce alcohol consumption.
-
Procedure: Rats are trained to self-administer an ethanol solution (e.g., 10%) by pressing a lever in an operant chamber. Once stable responding is achieved, dependence can be induced through chronic intermittent ethanol vapor exposure.[6]
-
Drug Administration: Nor-BNI is administered (e.g., i.p.) typically 24 hours before the self-administration session to ensure KOR selectivity. The number of lever presses for ethanol is then recorded and compared between treatment groups.[4][6]
Visualizing Key Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [rex.libraries.wsu.edu]
- 8. Differential effects of systemically administered nor-binaltorphimine (nor-BNI) on kappa-opioid agonists in the mouse writhing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced binding of nor-binaltorphimine to kappa-opioid receptors in rats dependent on butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for Norbinaltorphimine Dihydrochloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of control experiments essential for studies involving Norbinaltorphimine dihydrochloride (B599025) (nor-BNI), a potent and selective kappa-opioid receptor (KOR) antagonist. By presenting objective comparisons with alternative compounds and detailing experimental protocols, this document aims to equip researchers with the necessary tools to design robust and well-controlled experiments.
Norbinaltorphimine (nor-BNI) is a highly selective antagonist for the kappa-opioid receptor (KOR), characterized by its slow onset and exceptionally long duration of action, which can last for weeks.[1][2] These properties make it a valuable tool in neuroscience research, particularly in studies of pain, addiction, depression, and anxiety.[3][4] Proper control experiments are crucial to ensure that the observed effects are specifically due to KOR antagonism and not off-target actions or other confounding factors.
Comparative Analysis of KOR Antagonists
The selectivity of nor-BNI for the KOR is a key feature that distinguishes it from other opioid receptor antagonists. The following table summarizes the binding affinities (Ki) of nor-BNI and other relevant compounds at the kappa (κ), mu (μ), and delta (δ) opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | κ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Selectivity (μ/κ and δ/κ) |
| Norbinaltorphimine (nor-BNI) | 0.1 - 0.8 [5][6] | 3.5 - 17 [5][6] | 12 - 39 [5][6] | ~4-48 fold for μ, ~15-49 fold for δ |
| JDTic | 0.08 - 0.32[5][7] | 11 - 13[5] | 3.5 - 4.8[5] | ~34-163 fold for μ, ~11-60 fold for δ |
| Naltrexone (B1662487) | 1.1 - 4.2[2][8] | 0.1 - 0.6[2][8] | 11 - 28[2][8] | Non-selective (higher affinity for μ) |
| Vehicle (e.g., Saline) | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Table 1: Binding Affinity and Selectivity of Opioid Receptor Antagonists. This table provides a quantitative comparison of the binding affinities of nor-BNI and alternative compounds for the three main opioid receptors. Data is compiled from multiple sources to show the range of reported values.
Essential Control Experiments
To validate the specificity of nor-BNI's effects, a series of control experiments are indispensable.
Vehicle Control
The most fundamental control is the administration of the vehicle solution (the solvent used to dissolve nor-BNI, typically sterile saline) to a separate group of subjects.[1] This accounts for any effects of the injection procedure, the stress of handling, and the vehicle itself.
Comparison with a Non-selective Opioid Antagonist
Including a non-selective antagonist, such as naltrexone, helps to differentiate between effects mediated specifically by KORs and those resulting from a broader blockade of opioid receptors.[9] Naltrexone has a higher affinity for the μ-opioid receptor.[2]
Pre-treatment with a KOR Agonist
To confirm that nor-BNI is indeed blocking the KOR, a KOR agonist (e.g., U-50,488H) can be administered to animals pre-treated with either vehicle or nor-BNI.[9] The expected outcome is that nor-BNI will attenuate or completely block the effects of the KOR agonist.
Comparison with Other Selective KOR Antagonists
For further validation, comparing the effects of nor-BNI with another selective KOR antagonist, such as JDTic, can be beneficial. While both are selective for the KOR, they have different chemical structures and pharmacokinetic profiles, which can help to rule out off-target effects specific to the chemical scaffold of nor-BNI.[5]
Experimental Protocols
Below are detailed methodologies for key experiments commonly employed in nor-BNI studies.
Protocol 1: Evaluation of KOR Antagonism in a Pain Model (Tail-Flick Test)
Objective: To determine if nor-BNI blocks KOR agonist-induced analgesia.
Materials:
-
Norbinaltorphimine dihydrochloride
-
KOR agonist (e.g., U-50,488H)
-
Vehicle (sterile saline)
-
Tail-flick analgesia meter
-
Experimental animals (e.g., mice or rats)
Procedure:
-
Habituation: Acclimate the animals to the tail-flick apparatus for 1-2 days prior to the experiment.
-
Grouping: Randomly assign animals to the following groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + U-50,488H
-
Group 3: nor-BNI + U-50,488H
-
-
Administration:
-
Administer nor-BNI (e.g., 10 mg/kg, intraperitoneally) or vehicle 24 hours prior to the administration of the KOR agonist. This long pretreatment time is crucial for nor-BNI to achieve its maximal selective effect on KORs.[9]
-
Administer U-50,488H (e.g., 5 mg/kg, subcutaneously) or vehicle 30 minutes before the tail-flick test.
-
-
Testing:
-
Measure the baseline tail-flick latency for each animal before drug administration.
-
At the designated time after agonist administration, place the animal's tail on the apparatus and record the latency to flick the tail away from the heat source. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
Compare the %MPE between the different groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Assessment of the Role of KOR in Drug-Seeking Behavior (Conditioned Place Preference)
Objective: To investigate the effect of nor-BNI on the rewarding or aversive properties of a drug.
Materials:
-
This compound
-
Drug of interest (e.g., nicotine, morphine)
-
Vehicle (sterile saline)
-
Conditioned Place Preference (CPP) apparatus with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-conditioning (Baseline Preference): On day 1, allow each animal to freely explore the entire CPP apparatus for 15-20 minutes. Record the time spent in each compartment to determine any initial preference.
-
Conditioning Phase (Days 2-7):
-
This phase typically consists of alternating daily injections of the drug of interest and vehicle, paired with one of the compartments.
-
On drug conditioning days, administer the drug and confine the animal to one compartment for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment for 30 minutes.
-
To test the effect of nor-BNI, administer it (e.g., 10 mg/kg, s.c.) 16-24 hours before each drug conditioning session.[1] A control group will receive vehicle instead of nor-BNI.
-
-
Test Phase (Day 8):
-
With no drug or vehicle administered, allow the animals to freely explore the entire apparatus for 15-20 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate the preference score as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test phase.
-
Compare the preference scores between the group that received the drug of interest and the group that received the drug of interest plus nor-BNI. A significant reduction in the preference score in the nor-BNI group would suggest that KORs are involved in the rewarding effects of the drug.
-
Visualizing Key Concepts
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
References
- 1. Effects of the kappa opioid receptor antagonist, norbinaltorphimine, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological enhancement of naltrexone treatment for opioid dependence: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Norbinaltorphimine Dihydrochloride: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Norbinaltorphimine dihydrochloride (B599025), a potent kappa-opioid receptor antagonist. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Norbinaltorphimine dihydrochloride is harmful if swallowed or in contact with skin and is also harmful to aquatic life.[1] Therefore, it must be handled and disposed of as hazardous chemical waste in accordance with all applicable national and local regulations.[1]
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for any purpose, including disposal preparation, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Protective Clothing | Laboratory coat or other protective clothing |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory Protection | Required when dusts are generated.[1] Work under a hood.[1] |
Safe Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[1][2]
-
Avoid direct contact with the skin, eyes, and clothing.[2][3] In case of skin contact, immediately wash the affected area with plenty of water and seek medical attention if you feel unwell.[1]
-
Do not eat, drink, or smoke when handling this chemical.[1]
-
Prevent the substance from entering drains or waterways, as it is harmful to aquatic life.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is not a laboratory experiment but a crucial safety procedure involving the preparation and handoff of hazardous waste to a licensed disposal facility.
Step 1: Waste Segregation and Containerization
-
Do Not Mix: Do not mix this compound waste with any other chemical waste.[1]
-
Original Container: Whenever possible, store the waste in its original container.[1] The container must be in good condition and tightly sealed.[2]
-
Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound." The label should also indicate the hazards (e.g., "Harmful," "Toxic").
Step 2: Spill and Contamination Management
-
Containment: In the event of a spill, immediately contain the material. Cover drains to prevent environmental release.[1]
-
Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a designated hazardous waste container. Avoid generating dust.[1] For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it in the waste container.
-
Decontamination: Clean the affected area thoroughly.
-
Contaminated Materials: Any materials used for cleanup (e.g., paper towels, absorbent pads, contaminated PPE) must also be disposed of as hazardous waste in the same container.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
Step 4: Professional Disposal
-
Engage a Licensed Facility: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal plant or contractor.[1] Your institution's Environmental Health and Safety (EHS) office will have established procedures and approved vendors for this service.
-
Documentation: Complete all required waste disposal forms and documentation as per your institution's and local regulations.
Logical Workflow for Disposal
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Norbinaltorphimine Dihydrochloride
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Norbinaltorphimine dihydrochloride (B599025) must adhere to stringent safety and disposal protocols due to its classification as a potent, long-acting kappa-opioid receptor antagonist and its regulation as a Schedule II substance by the Drug Enforcement Administration (DEA). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and maintain regulatory compliance.
While some supplier Safety Data Sheets (SDS) may classify this compound as non-hazardous, this is superseded by its DEA scheduling. All personnel must handle Norbinaltorphimine dihydrochloride with the appropriate precautions for a potent, pharmacologically active substance with potential for abuse and dependence.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or N100/P100 disposable filtering facepiece respirator within a chemical fume hood or other ventilated enclosure.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and double gloving are critical to prevent exposure.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[1][2] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate nitrile gloves. | Focus on preventing skin and eye contact. The specific procedure will dictate the need for additional containment. |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to protect against incidental contact.[2][3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safely managing this compound within a laboratory setting. The following diagram outlines the key stages.
Disposal Plan: A Step-by-Step Guide
As a DEA Schedule II substance, this compound and any materials contaminated with it must be disposed of following strict federal regulations.[4][5][6][7] Under no circumstances should this compound be disposed of in the regular trash or down the drain.
-
Segregation and Collection :
-
Solid Waste : All contaminated solid waste, including unused compound, disposable PPE (gloves, lab coats, sleeves), and weighing papers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Aqueous Waste : All contaminated aqueous waste should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps : Contaminated sharps should be placed in an appropriate sharps container.
-
-
Labeling : All waste containers must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Disposal Procedure :
-
Disposal of this compound must be handled through a DEA-registered reverse distributor.[4][5]
-
The transfer of Schedule II substances to a reverse distributor requires the completion of DEA Form 222.[4][5][7]
-
Maintain meticulous records of all disposed quantities, including the date of disposal and copies of all transfer documentation, for a minimum of two years.[5]
-
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Decontamination
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. For small spills, trained personnel wearing appropriate PPE (including respiratory protection) should use a spill kit with absorbent materials to clean the area. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
All surfaces and equipment that have come into contact with this compound should be decontaminated. A thorough wash with soap and water is recommended for skin contact.[8] Do not use alcohol-based sanitizers, as they may enhance absorption. Contaminated clothing should be removed immediately and laundered separately.[8]
By adhering to these stringent safety and disposal protocols, research institutions can ensure a safe working environment for their personnel while maintaining full compliance with federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. k-state.edu [k-state.edu]
- 5. unthsc.edu [unthsc.edu]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. ehs.utexas.edu [ehs.utexas.edu]
- 8. Training and Decontamination | Substance Use | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
